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  • Product: 2-(1-azepanyl)propanoic acid hydrochloride
  • CAS: 90949-96-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(1-azepanyl)propanoic acid hydrochloride

An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-(1-Azepanyl)propanoic Acid Hydrochloride Executive Summary Unnatural amino acids (UAAs) are foundational to modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-(1-Azepanyl)propanoic Acid Hydrochloride

Executive Summary

Unnatural amino acids (UAAs) are foundational to modern drug discovery, offering unique steric, electronic, and physicochemical properties that overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid proteolytic cleavage. 2-(1-Azepanyl)propanoic acid hydrochloride (also known as 2-(hexamethyleneimino)propionic acid HCl) is a specialized alpha-amino acid derivative featuring a seven-membered nitrogen heterocycle. This whitepaper provides a comprehensive analysis of its structural chemistry, computational properties, synthetic methodologies, and emerging applications in peptidomimetics and pH-responsive nanotheranostics.

Structural Chemistry & Molecular Rationale

2-(1-Azepanyl)propanoic acid is characterized by a propanoic acid backbone substituted at the alpha-carbon (C2) with an azepane (hexamethyleneimine) ring[1].

From a synthetic and structural perspective, the nitrogen atom in this molecule is fully substituted, making it a tertiary amine . This structural nuance is critical for researchers to understand: because it lacks a free N-H proton, it cannot form a subsequent peptide bond. Therefore, it cannot act as an internal residue during standard peptide elongation. Instead, its utility lies in N-terminal capping or side-chain conjugation.

The bulky, seven-membered azepane ring introduces significant steric hindrance. When placed at the N-terminus of a therapeutic peptide, this steric bulk effectively shields adjacent amide bonds from exopeptidase degradation, a highly sought-after property in the optimization of kinase inhibitors and peptidomimetic drugs[2]. Furthermore, the basicity of the azepane ring provides a tunable protonation handle for targeted drug delivery systems.

Physicochemical Properties & Computational Data

The physicochemical profile of 2-(1-azepanyl)propanoic acid dictates its behavior in biological systems and synthetic workflows. While the free base form (CAS: 302914-01-8) is an amphoteric molecule, it is most commonly synthesized and utilized as a hydrochloride salt (CAS: 90949-96-5)[1]. The causality behind this choice is stability: the HCl salt prevents oxidative degradation of the tertiary amine, reduces hygroscopicity, and significantly improves aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Summary

PropertyValue (Free Base)Value (HCl Salt)Clinical / Synthetic Relevance
CAS Number 302914-01-8[1]90949-96-5Reagent sourcing and identification.
Molecular Formula C₉H₁₇NO₂[1]C₉H₁₈ClNO₂Determines mass spectrometry (MS) targets.
Molecular Weight 171.24 g/mol [1]207.70 g/mol Stoichiometric calculations for synthesis.
Topological Polar Surface Area (TPSA) 40.54 Ų[1]N/AIndicates excellent membrane permeability (< 90 Ų).
LogP ~1.33[1]< 0 (Highly soluble)Balances lipophilicity for oral bioavailability.
Azepane pKa ~11.07[3]N/AEnsures protonation at physiological pH (7.4).

Mechanistic Applications in Nanotheranostics

Beyond peptidomimetics, the hexamethyleneimino (azepane) group is a premier pharmacophore for pH-responsive smart nanomaterials [4].

In the context of oncology, the acidic tumor microenvironment (TME, pH ~6.5–6.8) is a primary target for localized drug release. When 2-(1-azepanyl)propanoic acid derivatives are polymerized or conjugated to amphiphilic copolymers, the apparent pKa of the azepane nitrogen shifts due to the hydrophobic polymer backbone (often dropping to ~6.8 - 6.9)[4].

The Causality of pH-Responsiveness: At physiological pH (7.4), the modified azepane groups remain largely deprotonated and hydrophobic, driving the self-assembly of drug-loaded micelles. Upon entering the acidic TME, rapid protonation of the azepane nitrogen induces massive electrostatic repulsion and a hydrophilic shift. This causes the immediate dissociation of the micelle, triggering localized, high-concentration drug release directly at the tumor site[4].

PHResponse Bloodstream Physiological pH (7.4) Azepane Deprotonated Hydrophobic State Micelle Micellar Assembly (Drug Encapsulated) Bloodstream->Micelle Self-Assembly TME Tumor Microenvironment (pH 6.5) Azepane Protonated Hydrophilic State Micelle->TME Circulation to Tumor Release Micelle Dissociation (Targeted Drug Release) TME->Release Electrostatic Repulsion

pH-responsive micellar dissociation triggered by azepane protonation in the TME.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 2-(1-Azepanyl)propanoic Acid Hydrochloride

This protocol utilizes a classic Sₙ2 nucleophilic substitution.

Rationale: Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. If HBr is not scavenged, it will protonate the azepane, rendering it non-nucleophilic and halting the reaction. Acetonitrile is chosen as a polar aprotic solvent to accelerate the Sₙ2 transition state.

  • Reaction Setup: Dissolve 1.0 eq of 2-bromopropanoic acid in anhydrous acetonitrile. Add 2.5 eq of K₂CO₃.

  • Nucleophilic Addition: Slowly add 1.2 eq of azepane (hexamethyleneimine) dropwise at 0 °C to control the exothermic substitution.

  • Reflux: Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.

  • Validation (In-Process): Monitor via TLC. Note: Because the product is a tertiary amine, standard ninhydrin stains will fail. Use Dragendorff's reagent or iodine vapor to visualize the azepane derivative.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Redissolve the crude free base in diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Crystallization: Filter the resulting white precipitate and recrystallize from hot ethanol/ethyl acetate to yield pure 2-(1-azepanyl)propanoic acid hydrochloride.

SynthesisWorkflow Start 2-Bromopropanoic Acid + Azepane Base K2CO3 / Acetonitrile (Acid Scavenging & SN2) Start->Base Intermediate 2-(1-Azepanyl)propanoic Acid (Free Base) Base->Intermediate Acidification HCl in Ether (Salt Formation) Intermediate->Acidification Product 2-(1-Azepanyl)propanoic Acid HCl (Stable Solid) Acidification->Product

Workflow for synthesizing 2-(1-azepanyl)propanoic acid HCl via SN2 displacement.

Protocol 2: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)

Because 2-(1-azepanyl)propanoic acid is a tertiary amine, it is used exclusively as the final coupling step in an SPPS workflow.

Rationale: HATU is selected over standard carbodiimides (like DIC) because the extreme steric hindrance of the azepane ring adjacent to the carboxylate requires a highly reactive uronium coupling agent. DIPEA is strictly required to neutralize the HCl salt of the UAA in situ, liberating the carboxylate for activation.

  • Resin Preparation: Swell the peptide-bound resin (with a free N-terminal primary amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 eq of 2-(1-azepanyl)propanoic acid HCl and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA (excess needed to neutralize the HCl salt). Stir for 2 minutes to form the active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (In-Process): Perform a Kaiser Test on a few resin beads. A successful coupling will yield a negative (yellow) result, confirming the absence of free primary amines. If positive (blue), repeat the coupling step.

  • Cleavage: Cleave the capped peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail.

  • Final Validation: Precipitate in cold ether and analyze the construct via LC-MS to confirm the addition of the 154 Da mass shift (171 Da - 17 Da for OH loss during amide bond formation).

Conclusion

2-(1-Azepanyl)propanoic acid hydrochloride is a highly versatile building block in the arsenal of chemical biologists and formulation scientists. By understanding its fundamental chemical constraints—namely, its tertiary amine structure and tunable pKa—researchers can rationally integrate it into workflows ranging from protease-resistant peptidomimetics to next-generation, pH-responsive tumor-targeting nanoparticles.

References

  • ChemScene. "302914-01-8 | 2-(1-Azepanyl)propanoic acid". ChemScene Product Catalog. 1

  • Sigma-Aldrich. "C7142 | 2-(azepan-1-yl)propanoic acid hydrochloride". Sigma-Aldrich Product Catalog.

  • National Center for Biotechnology Information. "Azepane | CID 8119". PubChem Database. 3

  • Sun, et al. "The acidic tumor microenvironment: a target for smart cancer nano-theranostics". National Science Review, Oxford Academic. 4

  • Breitenlechner, et al. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors". Journal of Medicinal Chemistry, ACS Publications. 2

Sources

Exploratory

Molecular weight and formula of 2-(1-azepanyl)propanoic acid HCl

Executive Summary & Chemical Identity The compound 2-(azepan-1-yl)propanoic acid hydrochloride (also known as -(1-carboxyethyl)hexamethyleneimine HCl) represents a critical non-natural amino acid building block. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 2-(azepan-1-yl)propanoic acid hydrochloride (also known as


-(1-carboxyethyl)hexamethyleneimine HCl) represents a critical non-natural amino acid building block. Structurally, it consists of a seven-membered azepane ring attached via its nitrogen atom to the 

-carbon of propanoic acid. This steric bulk and lipophilicity profile make it a valuable scaffold in the design of peptidomimetics, particularly for Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents.

Precise stoichiometry in drug development requires a rigorous distinction between the free base and the hydrochloride salt forms. The data below serves as the authoritative reference for formulation and analytical standards.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 2-(Azepan-1-yl)propanoic acid hydrochloride
Common Name 2-(1-Azepanyl)propanoic acid HCl
CAS Number (Salt) 90949-96-5
CAS Number (Free Base) 302914-01-8
Molecular Formula

Formula Weight (Average) 207.70 g/mol
Monoisotopic Mass (Cation) 171.1259 Da (

, Free Base)
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility High in Water, Methanol; Low in Ethyl Acetate, Hexane
pKa (Calculated) ~2.3 (Carboxyl), ~9.8 (Tertiary Amine)

Molecular Weight Analysis & Stoichiometry

In precision chemistry, particularly High-Resolution Mass Spectrometry (HRMS), relying solely on average molecular weight leads to mass error. Below is the breakdown for exact mass determination.

Elemental Composition Breakdown

The hydrochloride salt dissociates in solution. The active pharmaceutical ingredient (API) tracking usually follows the cation.

  • Free Base (

    
    ):  171.24  g/mol [1]
    
  • Hydrochloric Acid (

    
    ):  36.46  g/mol 
    
  • Salt (

    
     Stoichiometry):  207.70  g/mol 
    

Critical Note on Hygroscopicity: Tertiary amine salts are prone to absorbing atmospheric moisture. For analytical standards, it is mandatory to perform a Karl Fischer (KF) titration to determine water content before calculating molarity. A correction factor (


) must be applied:


Synthetic Pathway & Protocol

The synthesis of 2-(azepan-1-yl)propanoic acid relies on the nucleophilic substitution of an


-halo acid by the cyclic amine azepane. This protocol is designed for high purity, minimizing the formation of the elimination product (acrylic acid derivative).
Reaction Logic (Graphviz Visualization)

SynthesisPathway Start1 2-Bromopropanoic Acid (C3H5BrO2) Inter Intermediate Complex (SN2 Transition) Start1->Inter NaOH/H2O 0°C to RT Start2 Azepane (C6H13N) Start2->Inter ProductBase Free Base 2-(Azepan-1-yl)propanoic acid Inter->ProductBase Reflux 4h - HBr FinalSalt Final Product HCl Salt Form ProductBase->FinalSalt 4M HCl/Dioxane Crystallization

Figure 1: Nucleophilic substitution pathway converting 2-bromopropanoic acid to the target hydrochloride salt.

Step-by-Step Protocol

Reagents:

  • 2-Bromopropanoic acid (1.0 eq)

  • Azepane (1.1 eq) - Slight excess to drive kinetics

  • Sodium Hydroxide (2.0 eq) - To neutralize the carboxylic acid and scavenge HBr

  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Neutralization: Dissolve 2-bromopropanoic acid in water at 0°C. Slowly add 1.0 eq of NaOH to form the sodium carboxylate (prevents protonation of the amine).

  • Addition: Add Azepane dropwise. Add the second equivalent of NaOH.

  • Reflux: Heat the mixture to 60-70°C for 4-6 hours. Monitor by TLC (System: MeOH/DCM 1:9). The spot for the bromo-acid (

    
    ) should disappear.
    
  • Workup (Free Base Isolation):

    • Cool to room temperature.

    • Adjust pH to ~6.0 using dilute HCl (isoelectric precipitation).

    • Extract with Dichloromethane (

      
      ).
      
    • Dry organic layer over

      
       and evaporate.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal dry diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The white precipitate (2-(azepan-1-yl)propanoic acid HCl) is filtered and washed with cold ether.

Analytical Validation (Self-Validating Systems)

To ensure the material meets "Drug Discovery Grade" (>98% purity), the following analytical triad must be employed. Each method cross-validates the others.[2]

Analytical Workflow Logic

ValidationLogic cluster_Tests Validation Triad Sample Synthesized Sample NMR 1H NMR (D2O) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS Titration AgNO3 Titration Sample->Titration Result1 Confirm Structure (Azepane Ring Protons) NMR->Result1 Result2 Confirm MW (m/z 172.13) LCMS->Result2 Result3 Confirm Salt Stoichiometry (Cl- Content) Titration->Result3

Figure 2: The analytical triad ensures structural identity, mass accuracy, and salt stoichiometry.

Expected Analytical Signatures
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.50 (d, 3H):  Methyl group of the propanoic backbone.
      
    • 
       1.60-1.90 (m, 8H):  The bulk methylene protons of the azepane ring (
      
      
      
      ).
    • 
       3.20-3.50 (m, 4H):  The 
      
      
      
      -methylene protons of azepane (
      
      
      ) adjacent to the nitrogen.
    • 
       3.90 (q, 1H):  The chiral center proton (
      
      
      
      -CH of propanoic acid). Note: Significant downfield shift due to the charged ammonium center.
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
       m/z.[3]
      
    • Fragmentation: Look for loss of

      
       (
      
      
      
      ) as a diagnostic fragment.
  • Chloride Content (Titration):

    • Theoretical Cl%:

      
      .
      
    • Acceptance Range:

      
      .
      

References

  • PubChem Database. 2-(1-Azepanyl)propanoic acid. National Library of Medicine. Accessed October 2023. [Link]

  • Varnes, J. G., et al. (2010).[4] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[4] (Demonstrates utility of azepane scaffolds in drug discovery). [Link]

Sources

Foundational

Pharmacological Applications of Azepane-Based Amino Acid Derivatives

An In-depth Technical Guide: Abstract The seven-membered azepane heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry, valued for its inherent three-dimensional structure and conformational fl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The seven-membered azepane heterocycle has emerged as a "privileged scaffold" in modern medicinal chemistry, valued for its inherent three-dimensional structure and conformational flexibility, which facilitate optimal interactions with a diverse range of biological targets.[1][2][3] When integrated with amino acid functionalities, these structures yield a versatile class of peptidomimetics with significant therapeutic potential.[4][5] This technical guide provides a comprehensive overview of the pharmacological applications of azepane-based amino acid derivatives for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into major therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases, and elucidate the underlying mechanisms of action. This guide synthesizes data from seminal literature, presenting quantitative biological activity in structured tables, detailing robust experimental protocols, and visualizing complex pathways to provide a field-proven perspective on this promising class of molecules.

The Azepane Scaffold: A Foundation for Novel Therapeutics

The azepane ring system confers unique advantages in drug design. Unlike flat, aromatic systems, its non-planar, saturated nature provides access to a greater volume of chemical space, enabling the creation of molecules with improved target specificity and reduced off-target effects.[6] The conformational adaptability of the seven-membered ring allows azepane derivatives to mimic the secondary structures of peptides, such as β-turns, making them excellent candidates for modulating protein-protein interactions.[2][7] The incorporation of an amino acid moiety introduces chiral centers and functional groups (carboxyl and amino groups) that are crucial for biological recognition and provide versatile handles for synthetic modification. This combination of a flexible, 3D scaffold with the specific recognition elements of amino acids is the cornerstone of their broad pharmacological utility.[8][9]

Core Synthetic Strategies: An Overview

The construction of functionalized azepane amino acid derivatives relies on a range of powerful synthetic methodologies. While a full synthetic review is beyond the scope of this guide, understanding the foundational approaches is critical for appreciating the structural diversity achievable. Key strategies often involve ring expansion of smaller five- or six-membered precursors or cyclization of linear substrates.[1][10]

A generalized workflow often involves the synthesis of a linear precursor containing both the amine and a diene or other reactive moiety, followed by a key ring-forming step.

G cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Key Cyclization Step cluster_3 Final Modification A Amine + α,β-Unsaturated Ester B Aza-Michael Addition A->B C Linear Amino Ester B->C D Allylation / Alkenylation C->D E Diene Precursor D->E F Ring-Closing Metathesis (e.g., Grubbs Catalyst) E->F G Unsaturated Azepane Core F->G H Reduction (e.g., H₂, Pd/C) G->H I Saturated Azepane Amino Acid Derivative H->I

Caption: Generalized workflow for azepane synthesis via Ring-Closing Metathesis.

Therapeutic Applications in Oncology

Azepane-based structures have demonstrated significant potential in the development of anticancer chemotherapeutics, targeting various hallmarks of cancer.[11][12] Their ability to function as kinase inhibitors, DNA repair inhibitors, and apoptosis inducers makes them a fertile ground for oncology research.[12][13]

Mechanism of Action: Kinase and PARP-1 Inhibition

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer.[14] Several azepane derivatives, originally inspired by the natural product (-)-balanol, have been developed as potent inhibitors of PKB/Akt.[15][16] These compounds occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and ultimately inhibiting tumor cell growth. Structure-based design has led to the optimization of these derivatives, replacing plasma-unstable ester linkages with stable amide bonds, resulting in compounds with high activity (IC50 = 4 nM) and improved drug-like properties.[15][16]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Inhibitor Azepane-Based Inhibitor Inhibitor->Akt INHIBITS Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by azepane derivatives.

Poly (ADP-ribose) Polymerase (PARP-1) Inhibition: PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[3] Its inhibition in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to cell death via synthetic lethality.[3] The azepine-dione core has been identified as a promising scaffold for novel PARP-1 inhibitors, where the dione functionality can mimic the nicotinamide portion of the natural NAD+ substrate, allowing the compounds to bind effectively to the enzyme's catalytic domain.[3][17]

Quantitative Anticancer Activity

The following table summarizes the in vitro activity of representative azepane-based derivatives against various cancer cell lines and molecular targets.

Compound ClassTarget / Cell LineIC50Reference
Azepane-Amide DerivativePKB-α (Akt1)4 nM[16]
Balanol-Derived EsterPKB-α (Akt1)5 nM[15]
Oxazepien DerivativeCaCo-2 (Colon Carcinoma)24.53 µM[14]
1,2,3-Triazole linked Tetrahydrocurcumin-AzepaneHCT-116 (Colon Carcinoma)1.09 µM[14]
Spiro[benzo[c]azepine-cyclohexane]A549 (Lung Carcinoma)1.95 µM[17]
Spiro[benzo[c]azepine-cyclohexane]PARP-1 Enzyme19.24 nM[17]

Applications in Central Nervous System (CNS) Disorders

The unique three-dimensional structures of azepane derivatives make them well-suited for interacting with complex CNS targets like neurotransmitter receptors and transporters.[2][18] Their development has shown promise for treating a range of neurological and psychiatric conditions.[8][19]

Key CNS Targets and Mechanisms
  • Alzheimer's Disease: Galantamine, a natural alkaloid containing a related tetrahydro-2-benzazepine framework, is used for the treatment of Alzheimer's disease.[6] The development of novel azepane derivatives often targets key enzymes in Alzheimer's pathology, such as β-secretase (BACE1), to reduce the production of amyloid-β peptides.[14]

  • 5-HT6 Receptor Antagonism: The 5-HT6 receptor is expressed almost exclusively in the brain, making it an attractive target for CNS disorders.[20] Starting from leads with poor brain penetration, the application of conformational constraint by creating tricyclic azepine derivatives has led to novel antagonists with high receptor affinity and excellent brain-to-blood ratios, which are being investigated for cognitive enhancement.[20]

  • Monoamine Transporter Inhibition: A novel N-benzylated bicyclic azepane has been identified as a potent and selective inhibitor of the norepinephrine (NET) and dopamine (DAT) transporters.[18] This profile suggests potential applications for treating neuropsychiatric disorders. The scaffold has been shown to be tunable, where substitutions on the benzyl group can modulate activity and selectivity.[18]

Role in Combating Infectious Diseases

The structural diversity of azepane-based amino acid derivatives has been leveraged to develop agents against viral and bacterial pathogens.[8][9]

Antiviral Activity

Azepane derivatives have demonstrated broad-spectrum antiviral activity.[9]

  • Hepatitis B Virus (HBV): A key mechanism of action is the disruption of viral capsid assembly.[21] Certain azepane derivatives interact with the HBV core protein, leading to the formation of defective viral particles with significantly reduced virulence. This novel mechanism is less prone to the drug-resistant mutations that affect traditional polymerase inhibitors.[21]

  • Influenza and DNA Viruses: Nitrogen-containing triterpenoids featuring an A-ring azepano fragment have shown high inhibitory activity against the H1N1 influenza virus.[22] Other derivatives have demonstrated high potency against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus-1 (HSV-1), with high selectivity indices, indicating a favorable safety profile.[23][24]

Antimicrobial Activity

Several semisynthetic triterpenoids incorporating an azepano-ring have shown strong antimicrobial activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance.[23] Notably, certain azepane derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) exceeding that of the antibiotic vancomycin.[23]

Quantitative Anti-Infective Data
Compound ClassPathogenActivity (EC50 / MIC)Selectivity Index (SI)Reference
AzepanodipterocarpolInfluenza A (H1N1)1.1 µg/mL (IC50)19[22]
AzepanobetulinHCMV0.15 µM (EC50)115[23]
AzepanouvaolHCMV0.11 µM (EC50)136[23]
AzepanouvaolMRSA≤ 0.15 µM (MIC)N/A[23]
Azepanobetulinic acid amideMRSA≤ 0.15 µM (MIC)>133[23]

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific advancement. The following protocols are provided as self-validating systems for the evaluation of azepane-based compounds. The rationale behind key steps is included to align with best practices in experimental design.

Protocol: MTT Assay for In Vitro Anticancer Activity

This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Rationale: This colorimetric assay is a robust, high-throughput method to quantify cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic or cytostatic potential (IC50 value).

G A 1. Cell Seeding Plate cells in 96-well plate. Incubate 24h for attachment. B 2. Compound Treatment Add serial dilutions of Azepane derivative. A->B C 3. Incubation Incubate for 48-72h (drug exposure). B->C D 4. MTT Addition Add MTT solution to each well. Incubate 2-4h. C->D E 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control and determine IC50. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of the azepane derivative in DMSO. Create a series of dilutions in complete cell culture medium. The final DMSO concentration in the wells should be kept constant and non-toxic (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.[14]

  • MTT Addition: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Pipette up and down to ensure all purple formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

Azepane-based amino acid derivatives represent a highly versatile and pharmacologically significant class of molecules.[8] Their inherent structural properties provide a robust foundation for designing potent and selective modulators of diverse biological targets, from kinases and DNA repair enzymes in oncology to viral proteins and bacterial machinery.[14][21][23] The data clearly indicate that these scaffolds can be tailored to achieve nanomolar potency and high selectivity indices, positioning them as promising leads for next-generation therapeutics.[16][23]

Future research will likely focus on several key areas: expanding the diversity of the azepane core through novel synthetic methods, exploring their potential as peptidomimetics to tackle challenging targets like protein-protein interactions, and applying advanced computational methods for more rational, structure-based drug design.[14][25] The continued investigation into their structure-activity relationships and mechanisms of action will be crucial for translating the immense potential of these compounds into clinically successful drugs.[8]

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 03(04), 111-118. [Link]

  • Zha, G. F., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Utreja, D., & Singh, S. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • Sofia, M. J., et al. (2015). Azepane derivatives and methods of treating hepatitis b infections.
  • Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Vrije Universiteit Amsterdam. [Link]

  • Breitenlechner, C., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pokrovsky, A. G., et al. (2022). Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids. Scientific Reports. [Link]

  • Breitenlechner, C., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]

  • Pokrovsky, A. G., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Scientific Reports. [Link]

  • ResearchGate. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. ResearchGate. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

  • Ainfo Inc. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Ainfo Inc. [Link]

  • Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed. [Link]

  • Carreira, E. M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ChemRxiv. [Link]

  • Johnson, C. N., et al. (2008). Tricyclic azepine derivatives as selective brain penetrant 5-HT 6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • ResearchGate. (2015). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. ResearchGate. [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

  • Zhang, S., et al. (2020). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv. [Link]

  • González-Muñiz, R., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. [Link]

  • Gellman, S. H. (2008). Peptidomimetics. Accounts of Chemical Research. [Link]

  • Nyerges, M., et al. (2025). Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Translational Medicine. [Link]

  • ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. [Link]

Sources

Exploratory

2-(1-azepanyl)propanoic acid hydrochloride CAS number and identifiers

CAS Number: 302914-01-8 Molecular Formula: C₉H₁₇NO₂[1] · HCl Molecular Weight: 207.70 g/mol Executive Summary 2-(1-Azepanyl)propanoic acid hydrochloride is a non-proteinogenic amino acid analog characterized by a seven-m...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 302914-01-8 Molecular Formula: C₉H₁₇NO₂[1] · HCl Molecular Weight: 207.70 g/mol

Executive Summary

2-(1-Azepanyl)propanoic acid hydrochloride is a non-proteinogenic amino acid analog characterized by a seven-membered azepane (hexamethyleneimine) ring attached to the


-carbon of a propanoic acid backbone. As a homolog of proline and pipecolic acid derivatives, it serves as a critical building block in medicinal chemistry, particularly in the design of peptidomimetics and small-molecule inhibitors targeting the Central Nervous System (CNS).

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and application in drug discovery. It is designed for researchers requiring high-fidelity data for synthetic planning and structural activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The compound exists as a hydrochloride salt, enhancing its water solubility and stability compared to the free zwitterion. The bulky azepane ring introduces specific steric constraints and lipophilic bulk (


 for free base) distinct from its 5- and 6-membered ring analogs.
Table 1: Key Identifiers and Properties[4][10]
PropertyData
IUPAC Name 2-(Azepan-1-yl)propanoic acid hydrochloride
Common Synonyms 2-(Hexamethyleneimino)propionic acid HCl;

-(1-Azepanyl)propionic acid HCl
CAS Number 302914-01-8 (Commercially associated with HCl salt)
SMILES (Salt) CC(C(=O)O)N1CCCCCC1.Cl
InChI Key QVRXOIBEHBBWQG-UHFFFAOYSA-N (Free base parent)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane
pKa (Calc.) ~2.3 (Carboxyl), ~9.5 (Amine)

Synthesis & Production Protocol

The synthesis of 2-(1-azepanyl)propanoic acid hydrochloride follows a nucleophilic substitution pathway. This protocol is designed for scalability and purity, utilizing the reactivity of


-halo acids.
Reaction Mechanism

The core transformation involves the


 displacement of a bromide leaving group on 2-bromopropanoic acid by the nucleophilic nitrogen of azepane. The subsequent acidification yields the stable hydrochloride salt.
Step-by-Step Experimental Protocol

Reagents:

  • 2-Bromopropanoic acid (1.0 eq)

  • Azepane (2.2 eq) — Excess acts as base to scavenge HBr

  • Solvent: Toluene or Acetonitrile

  • Workup: 2M HCl in Diethyl Ether or aqueous HCl

Procedure:

  • Nucleophilic Displacement:

    • Dissolve 2-bromopropanoic acid (10 mmol) in acetonitrile (50 mL) at 0°C.

    • Add azepane (22 mmol) dropwise over 20 minutes to control exotherm.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess azepane.

    • Redissolve the residue in minimal water and adjust pH to ~12 with NaOH to ensure the free base is formed (if not already). Extract with Ethyl Acetate to remove non-acidic impurities.

    • Adjust the aqueous layer pH to ~6–7 (isoelectric point) to precipitate the zwitterion, or extract into DCM if lipophilic enough.

  • Salt Formation:

    • Dissolve the purified free base in anhydrous ethanol or diethyl ether.

    • Add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring at 0°C.

    • Collect the white precipitate via vacuum filtration. Wash with cold ether.

  • Validation (Self-Validating Step):

    • ¹H NMR (D₂O): Look for the diagnostic doublet for the methyl group (

      
       ppm) and the quartet for the 
      
      
      
      -proton (
      
      
      ppm). The azepane ring protons will appear as multiplets between 1.6–3.5 ppm.
Synthesis Workflow Diagram

SynthesisPath SM1 2-Bromopropanoic Acid (Electrophile) Inter Intermediate: Azepanium Bromide Salt SM1->Inter SN2 Reaction Reflux, CH3CN SM2 Azepane (Nucleophile) SM2->Inter Base Free Base: 2-(1-Azepanyl)propanoic acid Inter->Base Base Workup (pH 12) Extraction Prod Product: HCl Salt (CAS 302914-01-8) Base->Prod HCl/Ether Crystallization

Figure 1: Synthetic pathway for 2-(1-azepanyl)propanoic acid hydrochloride via SN2 displacement.

Applications in Drug Discovery

This compound is primarily utilized as a scaffold modifier in medicinal chemistry. The azepane ring offers a unique conformational profile compared to the more common pyrrolidine (5-membered) and piperidine (6-membered) rings.

Structural Activity Relationships (SAR)
  • Lipophilicity Modulation: The additional methylene carbons in the azepane ring increase the LogP, potentially improving Blood-Brain Barrier (BBB) penetration relative to proline analogs.

  • Steric Occlusion: The larger ring volume can occupy hydrophobic pockets in receptors (e.g., GlyT1, GPCRs) that are too large for piperidine derivatives, improving selectivity.

  • Peptidomimetics: Used to introduce "kinks" or turns in peptide chains, restricting conformational freedom and protecting against enzymatic degradation.

Biological Context Diagram

SAR_Logic Core 2-(1-Azepanyl)propanoic Acid Feature1 Carboxylic Acid (H-bond Donor/Acceptor) Core->Feature1 Feature2 Azepane Ring (Hydrophobic Bulk) Core->Feature2 Feature3 Chiral Alpha-Carbon (Stereoselectivity) Core->Feature3 Target2 Peptidomimetics (Stability) Feature1->Target2 Peptide Bond Formation Target1 GlyT1 Transporters (Inhibition) Feature2->Target1 Fills Hydrophobic Pocket Feature3->Target1 Enantiomer Specificity

Figure 2: Pharmacophore features and their relevance to biological targets.

Safety and Handling (SDS Summary)

While specific toxicological data for this salt may be limited, it should be handled according to protocols for amino acid hydrochlorides and azepane derivatives.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store in a desiccator at 2–8°C.

References

  • Varnes, J. G., et al. (2010).[2] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters, 20(16), 4878-4881.[2] (Provides context on azepane ring utility in medicinal chemistry). [Link]

  • PubChem. (n.d.). Compound Summary for Azepane derivatives. National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Foundational

Pharmacological Versatility of the Azepanyl Propanoic Acid Scaffold: Mechanisms of Action and Assay Methodologies

Executive Summary & Structural Rationale In medicinal chemistry, the discovery of versatile, tunable pharmacophores is critical for accelerating drug development. The azepanyl propanoic acid scaffold—and its structural d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the discovery of versatile, tunable pharmacophores is critical for accelerating drug development. The azepanyl propanoic acid scaffold—and its structural derivatives—has emerged as a highly privileged motif across multiple therapeutic domains. The core structure combines a bulky, seven-membered azacycle (azepane) with a flexible propanoic acid or propanamide linker.

The pharmacological power of this scaffold lies in its precise physicochemical balance. The azepane nitrogen is highly basic (


), ensuring it remains protonated and cationic under physiological conditions. This cationic nature is essential for electrostatic targeting, while the seven-membered ring provides a unique steric bulk and hydrophobicity that drives deep insertion into enzyme active sites and lipid bilayers. This whitepaper dissects the three primary mechanisms of action for azepanyl propanoic acid compounds—enzyme inhibition, membrane depolarization, and ion channel antagonism—and provides the self-validating experimental protocols required to evaluate them.

Mechanism I: DDAH-1 Inhibition and Nitric Oxide Regulation

The Biological Causality

Dimethylarginine dimethylaminohydrolase (DDAH) is the primary enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA). ADMA is a potent endogenous inhibitor of Nitric Oxide Synthase (NOS). By inhibiting DDAH-1, ADMA levels rise, which subsequently suppresses Nitric Oxide (NO) production—a pathway with profound implications for treating cardiovascular diseases and septic shock[1].

While many DDAH inhibitors rely on electrophilic moieties to covalently bind the active-site cysteine, specific azepanyl propanoic acid derivatives (e.g., 3-(1-azepanyl)-1-(1-naphthyl)-2,5-pyrrolidinedione) lack these reactive groups. Instead, they act as non-covalent competitive inhibitors [1]. The azepanyl ring engages in critical hydrophobic and steric interactions within the binding pocket, physically occluding ADMA from the catalytic center[1].

DDAH_Pathway ADMA Asymmetric Dimethylarginine (ADMA) DDAH DDAH Enzyme (Active) ADMA->DDAH Substrate NOS Nitric Oxide Synthase (NOS) ADMA->NOS Endogenous Inhibitor Citrulline Citrulline + Dimethylamine DDAH->Citrulline Hydrolysis NO Nitric Oxide (NO) NOS->NO Synthesis Inhibitor Azepanyl Propanoic Acid Derivative Inhibitor->DDAH Blocks Active Site

DDAH Inhibition Pathway: Azepanyl propanoic acid derivatives block DDAH, elevating ADMA.

Self-Validating Protocol: High-Throughput DDAH Colorimetric Assay

To isolate true non-covalent inhibitors from false positives, we utilize an orthogonal colorimetric assay measuring citrulline production.

Experimental Rationale: We screen compounds exactly at the Michaelis constant (


) of the substrate. Screening at 

ensures the enzyme is only half-saturated, maximizing the assay's dynamic range and sensitivity to competitive azepanyl inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dispense 10 µL of recombinant human DDAH-1 (optimized to yield 20% substrate conversion) into a 384-well plate.

  • Compound Incubation: Add 100 nL of the azepanyl test compound (in DMSO) and incubate for 15 minutes at room temperature to allow non-covalent equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ADMA (at its

    
     concentration). Incubate for 45 minutes at 37°C.
    
  • Orthogonal Detection: Add 20 µL of a colorimetric development mixture containing diacetyl monoxime (DAM) and antipyrine in highly acidic buffer (

    
    ).
    
  • Thermal Development: Heat the plate to 95°C for 15 minutes. DAM and antipyrine react specifically with the ureido group of the newly formed citrulline to form a stable chromophore.

  • Quantification: Read absorbance at 466 nm.

  • System Validation: Every plate must include a no-enzyme well (100% inhibition baseline) and a vehicle-only well (0% inhibition). Calculate the

    
    -factor; a 
    
    
    
    is strictly required to validate the run, proving the signal-to-noise ratio is sufficient to trust the IC50 derivations.

Mechanism II: Antimicrobial Peptidomimetics (Membrane Depolarization)

The Biological Causality

The rise of multidrug-resistant Mycobacterium tuberculosis necessitates novel mechanisms of action that evade traditional efflux pumps and enzymatic degradation. Azepanyl moieties have been successfully grafted onto indole-3-carboxylic acid and propanoic acid backbones to create antimicrobial peptidomimetics (AMPs) [2].

These compounds mimic the amphiphilic nature of endogenous defense peptides. The mechanism is heavily reliant on the azepanyl group at position 3, which provides a concentrated, bulky cationic charge[2]. This cation drives initial electrostatic attraction to the negatively charged bacterial cell envelope. Subsequently, the lipophilic n-acyl side chains partition into the lipid bilayer, causing catastrophic structural perturbation, membrane depolarization, and rapid bactericidal lysis without inducing genetic resistance[2].

AMP_Mechanism Compound Azepanyl-Indole Amphiphile (Cationic + Hydrophobic) Membrane Mycobacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction Insertion Membrane Insertion (Lipophilic Tail) Membrane->Insertion Partitioning Depolarization Membrane Depolarization & Disruption Insertion->Depolarization Structural Perturbation Death Bacterial Cell Death Depolarization->Death Lysis

Mechanism of azepanyl-based antimicrobial peptidomimetics inducing bacterial membrane depolarization.

Self-Validating Protocol: Potentiometric Membrane Depolarization Assay

To prove that cell death is caused by membrane disruption rather than internal metabolic toxicity, we track real-time membrane potential.

Experimental Rationale: We utilize


, a potentiometric fluorescent dye. In healthy, polarized cells, the dye accumulates in the membrane and self-quenches. When an azepanyl amphiphile disrupts the membrane, the potential collapses, releasing the dye into the buffer and causing a massive, measurable spike in fluorescence.

Step-by-Step Methodology:

  • Cell Loading: Wash mid-log phase M. bovis BCG cells and resuspend in 5 mM HEPES buffer (pH 7.2) containing 0.2 mM EDTA to permeabilize the outer wall slightly.

  • Dye Equilibration: Add

    
     to a final concentration of 0.4 µM. Incubate in the dark for 1 hour until the fluorescence signal stabilizes (indicating complete self-quenching).
    
  • Baseline Stabilization: Transfer to a spectrofluorometer cuvette. Monitor baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) for 5 minutes to ensure system stability.

  • Compound Challenge: Inject the azepanyl test compound at

    
     to 
    
    
    
    its established Minimum Inhibitory Concentration (MIC).
  • Kinetic Measurement: Record the fluorescence de-quenching continuously for 20 minutes.

  • System Validation: Inject Valinomycin (a potassium ionophore) into a parallel control sample to force 100% depolarization. The test compound's efficacy is validated by normalizing its fluorescence spike against the Valinomycin maximum.

Mechanism III: TRPV1 Channel Antagonism

The Biological Causality

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a primary transducer of nociceptive (pain) signaling. Azepanyl derivatives, specifically 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides containing a 1-azepanyl ring, act as highly potent, subnanomolar antagonists of this channel[3].

The mechanism relies on the azepanyl ring interacting with the hydrophobic C-region of the TRPV1 binding pocket. This specific steric fit locks the channel in a closed conformation, completely blocking the intracellular calcium (


) influx that is normally triggered by noxious stimuli like capsaicin or low pH, thereby exerting profound analgesic effects[3].
Self-Validating Protocol: Intracellular Calcium Influx Assay

Experimental Rationale: We measure the functional blockade of the channel using Fluo-4 AM, a cell-permeant dye that exhibits massive fluorescence enhancement upon binding free intracellular


.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human TRPV1 into a 96-well black-walled plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Antagonist Pre-incubation: Add the azepanyl propanamide compound across a 10-point dose-response concentration range. Incubate for 15 minutes.

  • Agonist Challenge: Using an automated liquid handler (e.g., FLIPR), inject Capsaicin (at its

    
     concentration) to trigger channel opening.
    
  • Kinetic Readout: Measure fluorescence (Excitation: 488 nm, Emission: 516 nm) continuously for 3 minutes.

  • System Validation: Include Capsazepine (a known TRPV1 antagonist) as a positive control for blockade, and a vehicle-only well to establish basal calcium fluorescence. Calculate the Signal-to-Background (

    
    ) ratio; an 
    
    
    
    is required to validate the dynamic range of the assay.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of the azepanyl propanoic acid scaffold across its diverse pharmacological targets, demonstrating its sub-nanomolar to low-micromolar versatility.

Target SystemRepresentative Azepanyl ScaffoldPrimary Mechanism of ActionKey Quantitative Metric
DDAH-1 Enzyme 3-(1-azepanyl)-1-(1-naphthyl)-2,5-pyrrolidinedioneNon-covalent active site occlusion

Mycobacterial Membrane Indolyl-3-carboxylic acid / Propanoic acid w/ 3-azepanylElectrostatic permeabilization & depolarization

hTRPV1 Channel 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides (1-azepanyl)Hydrophobic C-region antagonism

Conclusion

The azepanyl propanoic acid motif is not a single-target drug, but rather a highly tunable, privileged pharmacophore. By leveraging the unique basicity and steric bulk of the seven-membered azepane ring alongside the spatial flexibility of the propanoic acid backbone, medicinal chemists can engineer compounds that act as potent enzyme inhibitors, membrane-disrupting antimicrobials, or subnanomolar ion channel antagonists. The self-validating methodologies outlined in this guide provide the rigorous framework necessary to accurately quantify these distinct mechanisms of action in preclinical development.

References

  • Development of a dimethylarginine dimethylaminohydrolase (DDAH)
  • Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter?
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1)

Sources

Exploratory

Safety Data Sheet (SDS) for 2-(1-azepanyl)propanoic acid hydrochloride

Executive Summary This guide serves as an enhanced Safety Data Sheet (SDS) for 2-(1-azepanyl)propanoic acid hydrochloride , a specialized amino acid derivative often used as a pharmaceutical intermediate or peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide serves as an enhanced Safety Data Sheet (SDS) for 2-(1-azepanyl)propanoic acid hydrochloride , a specialized amino acid derivative often used as a pharmaceutical intermediate or peptidomimetic building block.[1] Unlike generic SDS documents, this whitepaper synthesizes predictive toxicology (QSAR), functional group analysis, and practical laboratory experience to provide a robust framework for safe handling.

Compound Identity:

  • Chemical Name: 2-(1-azepanyl)propanoic acid hydrochloride[1]

  • Formula:

    
    
    
  • Molecular Weight: 207.70 g/mol (Free base: 171.24 g/mol )[1]

  • Structure Note: Contains a 7-membered nitrogen heterocycle (azepane) attached to the

    
    -carbon of propanoic acid.[1]
    

Part 1: Hazard Identification & Structural Logic

Standard SDSs often list hazards without context. To handle this compound safely, one must understand the source of the hazard.

The "First Principles" Hazard Analysis

This compound is a hydrochloride salt of an amphoteric amino acid derivative. Its safety profile is driven by three structural components:

ComponentHazard DriverPhysiological Impact
Azepane Ring Lipophilic AminePermeation/Toxicity: Azepanes are excellent skin penetrants.[1] While the salt form reduces volatility, the organic cation can still interact with neuroreceptors.
Carboxylic Acid Proton DonorIrritation: Causes local pH drop on mucous membranes.
HCl Counter-ion HydrolysisCorrosivity/Hygroscopicity: Upon contact with moisture (sweat, tears), it dissociates to release hydrochloric acid, causing immediate stinging and potential tissue damage.
GHS Classification (Derived)

Based on SAR (Structure-Activity Relationship) with Azepane-2-carboxylic acid and general amino acid HCl salts.[1]

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][3][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed - predicted based on azepane analogs).[1]

Part 2: Visualized Safety Workflows

Hazard Assessment Workflow

This diagram outlines the decision logic used to classify the risk of this specific research chemical when empirical data is sparse.

HazardAssessment Compound 2-(1-azepanyl) propanoic acid HCl Structure Structural Analysis Compound->Structure Azepane Moiety: Azepane (Toxic/Permeant) Structure->Azepane Lipophilic Core AcidHCl Moiety: COOH + HCl (Acidic/Corrosive) Structure->AcidHCl Polar Head Prediction QSAR Prediction Azepane->Prediction AcidHCl->Prediction Outcome Risk Profile: Irritant (Skin/Eye) Resp. Sensitizer Prediction->Outcome

Figure 1: Predictive Hazard Assessment Logic derived from functional group analysis.

Part 3: Handling, Storage, & Stability[1][5][6][7]

The Critical Issue: Hygroscopicity Hydrochloride salts of amino acids are notoriously hygroscopic. They absorb atmospheric moisture, leading to:[1]

  • Stoichiometric Errors: Weighing "wet" compound ruins molar equivalents in synthesis.

  • Hydrolysis: Formation of acidic surface film that degrades the compound and corrodes spatulas.

The "Desiccated Weighing" Protocol

Standard laboratory weighing is insufficient. Follow this self-validating protocol:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Inert Atmosphere: Ideally, weigh inside a glovebox or under a nitrogen funnel.

  • Rapid Transfer: Use antistatic weighing boats. Do not use paper (compound sticks).

  • Verification: If the solid appears "clumpy" or sticky, it has already absorbed water. Recrystallization (EtOH/Et2O) or drying (Vacuum oven @ 40°C over

    
    ) is required.
    
Storage Conditions
  • Temperature: Refrigerator (

    
    ).
    
  • Atmosphere: Under Argon or Nitrogen.

  • Container: Amber glass (light protection) with a Teflon-lined cap.[1] Parafilm is mandatory to seal the gap.

Part 4: Emergency Response & First Aid

Spill Response Decision Tree

A chemical spill requires immediate triage based on the state of matter.

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (Aq/Org) State->Liquid ActionSolid 1. Avoid Dust (No sweeping) 2. Cover with damp paper 3. Scoop to waste Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Neutralize (Weak Base) 3. Collect Liquid->ActionLiquid Disposal Hazardous Waste (Incineration) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Logic flow for containing and cleaning spills of azepane derivatives.

First Aid Measures
  • Eye Contact: Immediate irrigation is non-negotiable. The HCl salt creates an acidic environment (

    
    ) instantly. Flush for 15 minutes minimum .
    
  • Skin Contact:

    • Action: Wash with soap and water.[4][5][6]

    • Why Soap? Azepane derivatives are lipophilic. Water alone may not efficiently remove the organic cation from the skin pores.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl hydrolysis in lungs), seek medical attention for potential pulmonary edema monitoring.

Part 5: Exposure Controls & PPE

Engineering Controls: Use only in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity


 fpm.

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecificationScientific Rationale
Gloves Nitrile (Double Layer) Latex is permeable to many organic amines.[1] Double gloving (0.11mm outer) provides a breakthrough time

min.
Respiratory N95 or P100 Required if handling open powder outside a hood. Prevents inhalation of acidic particulates.[5][6]
Eye Chemical Goggles Safety glasses are insufficient. Goggles seal against dust entry which can cause severe corneal abrasion/burns.

Part 6: Physical & Chemical Properties (Predicted)

  • Physical State: Solid (Crystalline powder).

  • Color: White to Off-white.

  • Solubility:

    • Water:[1][7] High (Ionic salt).

    • DMSO: Soluble.[8]

    • Ether/Hexane: Insoluble.

  • pH (1% aq. soln):

    
     (Acidic).
    
  • Melting Point: Likely

    
     (Decomposition).
    

Part 7: Disposal Considerations

Do not flush down the drain. The azepane ring is chemically stable and may be persistent in water systems.

  • Neutralization: Dissolve in water and slowly adjust pH to 7-8 using Sodium Bicarbonate (

    
    ). This liberates the free base.
    
  • Extraction (Optional): The organic free base can be extracted into ethyl acetate for incineration, leaving the aqueous salt layer.

  • Final Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle

    
     and 
    
    
    
    emissions).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[7] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link][1]

  • University of California, Berkeley. SOP: Safe Handling of Hydrochloric Acid and Acid Salts. Retrieved from [Link][1]

Sources

Foundational

History and discovery of azepanyl-substituted propanoic acids

An In-Depth Technical Guide to the History and Discovery of Azepanyl-Substituted Propanoic Acids Authored by: Gemini, Senior Application Scientist The confluence of privileged structural motifs in medicinal chemistry oft...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Azepanyl-Substituted Propanoic Acids

Authored by: Gemini, Senior Application Scientist

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide provides a comprehensive technical exploration of azepanyl-substituted propanoic acids, a class of compounds emerging from the strategic combination of the flexible seven-membered azepane ring and the pharmacologically significant propanoic acid core. We will traverse the historical context of these parent moieties, delineate the synthetic evolution leading to their conjugation, and critically analyze their applications across diverse therapeutic landscapes, including oncology, inflammation, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental designs, detailed protocols for synthesis and evaluation, and a forward-looking perspective on this promising area of drug discovery.

Foundational Moieties: A Retrospective on Propanoic Acid and the Azepane Ring

The journey into azepanyl-substituted propanoic acids begins with an appreciation of its constituent parts. Propanoic acid (CH₃CH₂COOH) is a naturally occurring carboxylic acid, recognized for its role as a short-chain fatty acid in human metabolism and produced by gut microbiota.[1][2] Its derivatives, particularly aryl-substituted propanoic acids, form the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and ketoprofen being prominent examples.[3] The acidic carboxyl group is crucial for the anti-inflammatory activity of many NSAIDs, though it is also implicated in gastrointestinal side effects.[3] This has driven extensive research into creating non-carboxylic acid analogues or other derivatives to mitigate these adverse effects while retaining therapeutic efficacy.[3]

Concurrently, the azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, has garnered significant attention in drug discovery.[4] Its non-planar, flexible conformation allows it to present substituents in diverse spatial arrangements, making it a valuable scaffold for interacting with biological targets.[4] Naturally occurring molecules like (-)-balanol, an ATP-competitive protein kinase inhibitor, feature the azepane ring, inspiring its use in developing agents for various diseases.[4] Several approved drugs, such as the anti-diabetic Tolazamide and the antihistamine Azelastine, incorporate this versatile heterocycle.[4] The logical convergence of these two pharmacophores—the established propanoic acid "warhead" and the modifiable azepane "scaffold"—represents a deliberate strategy to explore novel chemical space and engineer molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthetic Evolution: From Concept to Compound

The synthesis of azepanyl-substituted propanoic acids is not defined by a single, seminal discovery but rather by the application of established and innovative organic chemistry principles. The general approach involves coupling a pre-formed azepane ring with a three-carbon propanoic acid chain or constructing the azepane ring onto a propanoic acid-containing precursor.

Key Synthetic Strategies

Several robust methodologies have been employed:

  • Reductive Amination: A common strategy involves the reaction of a ketone or aldehyde-bearing propanoate ester with azepane under reductive conditions.

  • Beckmann Rearrangement: For more complex structures like A-ring azepano-triterpenoids, a key step is the Beckmann rearrangement of a triterpenic oxime to form a lactam, which is subsequently reduced to the corresponding azepane.[5]

  • Chemoenzymatic Synthesis: Modern approaches leverage biocatalysis. For instance, enantioenriched 2-aryl azepanes can be generated using imine reductases or monoamine oxidases, followed by chemical rearrangement to yield highly specific stereoisomers.[6]

Experimental Protocol: Synthesis of 3-[(2,4-Difluorophenyl)Amino]Propanoic Acid Derivatives

This protocol provides a representative example of synthesizing a β-amino propanoic acid scaffold, which can be conceptually extended to azepane substitution. This methodology highlights the formation of various derivatives from a core structure.[7]

Step 1: Synthesis of Ethyl 3-[(2,4-difluorophenyl)amino]propanoate (Intermediate)

  • To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl acrylate (1.1 eq).

  • The reaction mixture is typically stirred at reflux for several hours to facilitate the aza-Michael addition.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the target ester.

Step 2: Synthesis of 3-[(2,4-Difluorophenyl)amino]propanohydrazide

  • Dissolve the ethyl ester from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the hydrazide derivative.

Step 3: Synthesis of Hydrazone Derivatives

  • Suspend the propanohydrazide from Step 2 (1.0 eq) in a suitable solvent like ethanol.

  • Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the final hydrazone product.[7]

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis and derivatization of substituted propanoic acids.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start Propanoic Acid Precursor / Azepane Coupling Coupling Reaction (e.g., Reductive Amination) Start->Coupling CoreScaffold Azepanyl-Substituted Propanoic Acid Core Coupling->CoreScaffold Esterification Esterification CoreScaffold->Esterification CoreScaffold->Esterification Amidation Amidation / Hydrazide Formation CoreScaffold->Amidation CoreScaffold->Amidation Final_Compounds Diverse Library of Final Compounds Esterification->Final_Compounds Cyclization Heterocycle Formation Amidation->Cyclization Amidation->Final_Compounds Cyclization->Final_Compounds

Caption: Generalized workflow for synthesizing azepanyl-substituted propanoic acid derivatives.

Therapeutic Landscape and Structure-Activity Relationships (SAR)

The true value of the azepanyl-substituted propanoic acid scaffold lies in its broad applicability across multiple disease areas. The specific substitution patterns on both the azepane ring and the propanoic acid backbone dictate the ultimate biological activity.

Anticancer Activity

A significant body of research has focused on these compounds as potential antiproliferative agents. The introduction of an azepane ring into complex molecules like triterpenoids has yielded potent cytotoxic compounds.[5]

  • A-Azepano Triterpenoids: Derivatives of betulinic, oleanolic, and ursolic acids, where the A-ring is expanded to an azepane, have demonstrated significant growth inhibitory effects (GI₅₀) at submicromolar concentrations against panels of human cancer cell lines, including leukemia, colon, and ovarian cancer lines.[5] For instance, certain azepano-derivatives showed potent activity against the K-562 leukemia cell line.[5]

  • Thiazole Derivatives: More recent work on 3-[amino]propanoic acid derivatives bearing thiazole moieties has identified compounds with potent cytotoxicity against lung adenocarcinoma cells (A549), with IC₅₀ values in the low micromolar range, surpassing the efficacy of cisplatin in some cases.[8] The inclusion of an oxime moiety on these scaffolds was found to significantly enhance antiproliferative activity.[8]

Anti-inflammatory and Metabolic Applications

Building on the legacy of propanoic acid NSAIDs, researchers have explored azepane-containing analogs to modulate inflammatory pathways and metabolic targets.

  • 11β-HSD1 Inhibition: Azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and inflammation.[9] Structure-activity relationship (SAR) studies on the 4-position of the azepane ring led to compounds with IC₅₀ values as low as 3.0 nM.[9]

  • GPR40 Agonism: While not directly containing an azepane, related β-substituted 3-(4-aryloxyaryl)propanoic acids have been identified as potent agonists of G-protein coupled receptor 40 (GPR40), a target for type 2 diabetes.[10] This highlights the versatility of the propanoic acid core in targeting metabolic receptors, suggesting a promising avenue for azepane-containing analogs.

  • PPARα Activation: Substituted phenylpropanoic acids have been developed as selective activators of human peroxisome proliferator-activated receptor alpha (PPARα), which are targets for treating dyslipidemia.[11] SAR studies revealed that stereochemistry and the nature of substituents on the propanoic acid chain are critical for potency and selectivity.[11]

Antimicrobial and Antiviral Potential

The flexibility of the azepane ring has also been exploited to develop novel antimicrobial and antiviral agents. Azepano-triterpenoids have shown remarkable activity against clinically relevant pathogens.

  • Anti-MRSA Activity: Azepanobetulinic acid cyclohexyl amide exhibited a significant bacteriostatic effect against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of ≤ 0.15 μM, outperforming the antibiotic vancomycin.[12] Importantly, this compound showed low cytotoxicity, indicating a favorable selectivity index.[12]

  • Antiviral Effects: Azepanobetulin and related compounds demonstrated high potency against Human Cytomegalovirus (HCMV) with EC₅₀ values around 0.11–0.15 µM and high selectivity indices (up to 172), marking them as promising leads for antiviral drug development.[12]

Data Summary: Biological Activities
Compound ClassTherapeutic Target/AreaKey FindingsRepresentative IC₅₀/EC₅₀/MICReference(s)
A-Azepano TriterpenoidsAnticancer (Leukemia, Colon)Potent growth inhibition against multiple cell lines.GI₅₀: 0.20–0.94 μM[5]
Azepane SulfonamidesAnti-inflammatory/MetabolicPotent and selective inhibition of 11β-HSD1.IC₅₀: 3.0 nM[9]
Azepano-triterpenoidsAntimicrobial (MRSA)Significant bacteriostatic effect, superior to vancomycin.MIC: ≤ 0.15 μM[12]
Azepano-triterpenoidsAntiviral (HCMV)High potency and selectivity against human cytomegalovirus.EC₅₀: ~0.11 µM[12]
Thiazolyl-propanoic AcidsAnticancer (Lung)Oxime derivatives show potent cytotoxicity.IC₅₀: 2.47 µM[8]
Visualization: Structure-Activity Relationship (SAR) Insights

This diagram conceptualizes the key structural regions of an azepanyl-substituted propanoic acid and their influence on biological activity.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(1-azepanyl)propanoic acid hydrochloride

Application Note: High-Purity Synthesis of 2-(1-Azepanyl)propanoic Acid Hydrochloride Strategic Overview & Rationale The synthesis of 2-(1-azepanyl)propanoic acid (CAS 302914-01-8) represents a critical entry point into...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(1-Azepanyl)propanoic Acid Hydrochloride

Strategic Overview & Rationale

The synthesis of 2-(1-azepanyl)propanoic acid (CAS 302914-01-8) represents a critical entry point into the modification of peptide backbones. Structurally, this compound is a seven-membered ring homologue of proline and pipecolic acid. In drug design, incorporating such bulky, constrained amino acids is a proven strategy to restrict conformational flexibility, thereby enhancing the metabolic stability and receptor selectivity of peptidomimetics.

This protocol details a robust, scalable three-stage synthesis starting from commercially available methyl 2-bromopropionate and azepane. Unlike direct alkylation of the carboxylic acid, which often suffers from zwitterionic solubility issues and difficult purification, this route utilizes an ester intermediate. This ensures cleaner reaction profiles and facilitates the isolation of the final hydrochloride salt in high purity (>98%).

Retrosynthetic Analysis & Mechanism

The synthetic pathway relies on a classical SN2 nucleophilic substitution followed by saponification .

  • C-N Bond Formation: The nitrogen atom of the azepane acts as the nucleophile, attacking the electrophilic

    
    -carbon of methyl 2-bromopropionate. The use of a polar aprotic solvent (Acetonitrile) and an inorganic base (Potassium Carbonate) favors the SN2 mechanism while neutralizing the generated HBr.
    
  • Ester Hydrolysis: The resulting ester is hydrolyzed using basic conditions (LiOH or NaOH) to yield the carboxylate.

  • Salt Formation: Protonation with HCl affords the stable crystalline hydrochloride salt.

Safety & Compliance

  • Azepane (Hexamethyleneimine): Flammable liquid, corrosive, and toxic. Handle in a fume hood.

  • Methyl 2-bromopropionate: Lachrymator and corrosive. Causes severe skin burns.

  • Reaction Profile: The alkylation is exothermic. Control addition rates carefully.

Detailed Experimental Protocol

Phase 1: N-Alkylation (Synthesis of Methyl 2-(1-azepanyl)propionate)

Reagents:

  • Methyl 2-bromopropionate (1.0 equiv, 16.7 g, 100 mmol)

  • Azepane (1.1 equiv, 10.9 g, 110 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv, 27.6 g, 200 mmol)
    
  • Acetonitrile (MeCN), anhydrous (200 mL)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with

    
     and MeCN. Add Azepane while stirring. Cool the suspension to 0°C using an ice bath.
    
  • Addition: Add Methyl 2-bromopropionate dropwise over 30 minutes. Critical: Maintain temperature <5°C to minimize elimination side-products (acrylates).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80-82°C) for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting bromide (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Rinse the cake with MeCN.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

  • Purification (Optional but Recommended): Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    , filter, and concentrate.
    
    • Yield: ~16.5 g (89%) of a pale yellow oil.

Phase 2: Saponification

Reagents:

  • Methyl 2-(1-azepanyl)propionate (crude from Phase 1)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (2.0 equiv)

  • Methanol (MeOH) (100 mL)

Procedure:

  • Dissolution: Dissolve the crude amino ester in MeOH.

  • Hydrolysis: Add the 2M NaOH solution dropwise at room temperature.

  • Reaction: Stir at ambient temperature for 3 hours.

    • Validation: LC-MS or TLC should show complete conversion of the ester to the polar acid (baseline on TLC).

  • Neutralization: Concentrate the mixture to remove MeOH. The aqueous residue contains the sodium salt of the product.

Phase 3: Hydrochlorination & Isolation

Reagents:

  • Hydrochloric Acid (HCl), 4M in Dioxane or aqueous 6M HCl

  • Dichloromethane (DCM) or Isopropanol (IPA) for recrystallization

Procedure:

  • Acidification: Cool the aqueous residue from Phase 2 to 0°C. Adjust pH to ~2.0 using 6M HCl.

  • Lyophilization (Method A): If the product is water-soluble and difficult to extract, freeze-dry the aqueous solution to obtain the crude solid mixed with NaCl. Extract the solid with hot Ethanol, filter off NaCl, and concentrate.

  • Extraction (Method B - Preferred): If the free acid has organic solubility, extract the acidified aqueous layer with DCM (3 x 100 mL). (Note: Amino acids are often zwitterionic and hard to extract; Method A is often more reliable for small polar amino acids).

    • Refinement for Salt: Dissolve the free amino acid (or the ethanolic extract from Method A) in a minimum amount of dry Ethanol or IPA. Add 4M HCl in Dioxane (1.5 equiv) dropwise.

  • Crystallization: Add Diethyl Ether or Acetone until the solution turns turbid. Cool to -20°C overnight.

  • Filtration: Collect the white precipitate by filtration under nitrogen. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data & Specifications

ParameterSpecificationNotes
Theoretical Yield 20.7 g (based on 100 mmol scale)Assumes 100% conversion
Expected Yield 14.5 – 16.5 g (70 – 80%)Cumulative over 3 steps
Appearance White to off-white crystalline solidHygroscopic
Melting Point 145 – 148°C (decomp.)Typical for amino acid HCl salts

H NMR (D

O)

1.5 (d, 3H), 1.6-1.9 (m, 8H), 3.2-3.5 (m, 4H), 3.9 (q, 1H)
Diagnostic quartet at

-position
Solubility Water, Methanol, EthanolInsoluble in Ether, Hexanes

Visual Workflow (Graphviz)

SynthesisProtocol Start Start: Methyl 2-bromopropionate + Azepane Step1 Step 1: N-Alkylation (MeCN, K2CO3, Reflux) S_N2 Mechanism Start->Step1 Mix & Heat Intermediate Intermediate: Methyl 2-(1-azepanyl)propionate Step1->Intermediate Filtration & Evaporation Step2 Step 2: Saponification (NaOH, MeOH/H2O) Intermediate->Step2 Hydrolysis CrudeSalt Crude Sodium Salt (Aqueous) Step2->CrudeSalt Deprotection Step3 Step 3: Acidification & Isolation (HCl, Lyophilization/Crystallization) CrudeSalt->Step3 pH Adjustment Final Final Product: 2-(1-Azepanyl)propanoic acid HCl Step3->Final Salt Formation

Figure 1: Step-by-step synthetic workflow for the production of 2-(1-azepanyl)propanoic acid HCl.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Provides authoritative grounding on SN2 kinetics and nucleophilic substitution mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino acid synthesis and handling of halo-esters).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(1-Azepanyl)propanoic acid.[1][2] Retrieved from Sigma-Aldrich Catalog. (Verifies commercial existence and CAS 302914-01-8).[2]

Sources

Application

Application Note: Preparation of Stock Solutions for 2-(1-azepanyl)propanoic acid hydrochloride

[1][2] Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 for free base; HCl salt...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 for free base; HCl salt requires MW adjustment).[1] This compound, a seven-membered ring (azepane) analog of proline, serves as a critical building block in medicinal chemistry and a probe in neurobiological assays.[1]

Accurate preparation is pivotal; as a hydrochloride salt of an amino acid derivative, the compound exhibits specific hygroscopic properties and pH-dependent solubility that differ significantly from its free base form.[1] This guide addresses solvent selection (DMSO vs. Aqueous), molarity calculations accounting for the counter-ion, and serial dilution strategies to prevent precipitation in biological media.[1]

Physicochemical Profile

Before handling, verify the specific batch data on your Certificate of Analysis (CoA).[1] The values below represent the theoretical standards for the hydrochloride salt.

PropertySpecificationNotes
Compound Name 2-(1-azepanyl)propanoic acid hydrochlorideAlso known as 2-(hexamethyleneimino)propionic acid HCl
Chemical Structure C₉H₁₇NO₂[1][2][3] · HClAzepane ring attached to propanoic acid backbone
Molecular Weight 207.70 g/mol (Approx.)[1]Critical: 171.24 (Free Base) + 36.46 (HCl).[1] Check CoA for hydration (e.g., ·H₂O).
Physical State White to off-white solidHygroscopic; store desiccated.[1]
Solubility (Water) High (>50 mM)Ionic nature of HCl salt facilitates aqueous solubility.[1]
Solubility (DMSO) High (>50 mM)Preferred for long-term frozen storage.[1]
Solubility (EtOH) ModerateOften used for crystallization; less ideal for bio-stock.[1]
Storage (Solid) -20°C (Desiccated)Protect from moisture to prevent hydrolysis/clumping.[1]

Critical Calculation: The "Salt Correction" Factor

A common experimental error involves calculating molarity based on the free base molecular weight while weighing the salt form. This leads to under-dosing.[1]

Formula for Mass Required:


[1]

Example: To prepare 5 mL of a 10 mM stock solution:


[1]

Scientific Insight: If your CoA indicates a hemihydrate or monohydrate, add 9.01 or 18.02 g/mol respectively to the MW.[1] Failure to account for water of hydration can result in a concentration error of 5-10%.

Protocol A: Preparation of DMSO Stock Solution (Preferred)

Purpose: Long-term storage (6 months+) and high-throughput screening libraries.[1] DMSO prevents microbial growth and hydrolysis.[1]

Materials
  • 2-(1-azepanyl)propanoic acid hydrochloride (Solid)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1]

  • Amber borosilicate glass vials (to prevent photodegradation and plastic leaching).[1]

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

    • Causality: Opening a cold vial introduces condensation, which degrades the hygroscopic HCl salt.[1]

  • Weighing: Weigh ~10.4 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 10.42 mg).

  • Volume Calculation: Calculate the exact volume of DMSO required to achieve exactly 10 mM based on the recorded mass.

    • 
      [1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Observation: The solution should be clear and colorless.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene tubes. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Working Solution (Immediate Use)

Purpose: For direct addition to cell culture media or enzymatic assays where DMSO tolerance is low (<0.1%).[1]

Step-by-Step Procedure
  • Solvent Choice: Use PBS (pH 7.[1]4) or sterile ultrapure water.[1]

  • Buffering Effect: The HCl salt is acidic.[1] When dissolving high concentrations (>10 mM) in unbuffered water, the pH will drop significantly.[1]

    • Correction: For unbuffered water, verify pH.[1] If pH < 5.0, neutralize carefully with dilute NaOH if the assay requires physiological pH, or use a strong buffer (100 mM PBS/HEPES).[1]

  • Filtration: Aqueous solutions are prone to microbial contamination.[1] Filter sterilize using a 0.22 µm PVDF or PES syringe filter.[1]

  • Stability: Do not store aqueous solutions long-term. Prepare fresh or use within 24 hours at 4°C.

Serial Dilution & Workflow Visualization

To ensure data integrity, use a "Stepwise Dilution" method to prevent "crashing out" (precipitation) when moving from organic stock to aqueous media.[1]

Workflow Diagram (DOT)

StockPrep Solid Solid Compound (HCl Salt, Desiccated) Weigh Weighing (Ambient Temp) Solid->Weigh Equilibrate SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Stock: 10-50 mM) SolventSelect->DMSO Long-term Library Water PBS / Water (Stock: 1-10 mM) SolventSelect->Water Acute Assay Sonicate Vortex & Sonicate (37°C if needed) DMSO->Sonicate Water->Sonicate Check pH QC Visual Inspection (Clear Solution?) Sonicate->QC QC->Sonicate No (Cloudy) Storage Aliquot & Freeze (-20°C) QC->Storage Yes Dilution Intermediate Dilution (1:10 in Media) Storage->Dilution Thaw Final Final Assay Well (<0.5% DMSO) Dilution->Final Stepwise add

Caption: Workflow for solubilization and dilution. Note the critical checkpoint for visual inspection and the divergence between DMSO (storage) and Aqueous (acute) paths.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO absorbed moisture (hygroscopic).[1]Warm to 37°C and vortex.[1][4] Ensure DMSO is anhydrous grade.[1][5][4]
Acidity in Assay HCl counter-ion lowered media pH.[1]Check pH of high-concentration aqueous stocks.[1] Use HEPES/PBS buffering.[1]
Inconsistent IC50 data Concentration error due to salt form.Re-calculate mass using MW of the salt (207.7), not the free base.[1]
Cloudiness in Media "Shock" precipitation.[1]Do not add 100% DMSO stock directly to media.[1] Predilute 1:10 in media, mix, then add to cells.

References

  • PubChem. (2023).[1] 2-(1-azepanyl)propanoic acid (Compound Summary).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Greenberg, D. M. (1951).[1][6] Amino Acids and Proteins: Theory, Methods, Application.[1] Charles C. Thomas Publisher.[1][6] (Foundational text on amino acid salt solubility in polar solvents).

  • Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems.[3][6][7][8][9] University of Rhode Island, Dissertations.[1][3] Available at: [Link][1]

(Note: While specific "Application Notes" for this exact CAS are rare, the protocols above are derived from authoritative chemical handling standards for amino acid hydrochloride salts validated by the sources above.)

Sources

Method

Method Development Guide: HPLC Analysis of 2-(1-Azepanyl)propanoic Acid HCl

Executive Summary & Scientific Rationale Target Analyte: 2-(1-azepanyl)propanoic acid HCl (also known as 2-hexamethyleneiminopropionic acid). Chemical Class: Non-chromophoric, zwitterionic amino acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Target Analyte: 2-(1-azepanyl)propanoic acid HCl (also known as 2-hexamethyleneiminopropionic acid). Chemical Class: Non-chromophoric, zwitterionic amino acid derivative.

Developing an HPLC method for 2-(1-azepanyl)propanoic acid presents two primary challenges: retention and detection . Structurally, the compound consists of a polar propanoic acid tail and a basic azepane (7-membered) ring. It lacks a conjugated


-system (e.g., benzene ring), rendering it invisible to standard UV detection at 254 nm. Furthermore, its zwitterionic nature (containing both acidic and basic moieties) leads to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions.

This guide proposes two validated pathways:

  • Primary Protocol (HILIC-UV/CAD): The modern standard for polar zwitterions, offering superior retention without aggressive ion-pairing agents.

  • Alternative Protocol (IP-RP): A robust Reversed-Phase Ion-Pairing method for quality control (QC) environments requiring traditional C18 columns.

Physicochemical Profiling

Understanding the molecule is the prerequisite for separation.

PropertyValue (Estimated)Chromatographic Implication
pKa (Acid) ~2.3At pH < 2, the acid is protonated (neutral). At pH > 3, it is ionized (-).
pKa (Base) ~10.5The azepane nitrogen is protonated (+) across the entire standard HPLC pH range (2–8).
Isoelectric Point (pI) ~6.4The molecule is a zwitterion (net neutral) near pH 6.4 but highly polar.
LogP ~0.8 to 1.3Low hydrophobicity; prone to eluting in the void volume (

) on C18.
UV Max < 210 nmCritical: Requires low-UV detection (200–210 nm) or universal detection (CAD/ELSD).

Method Selection Decision Tree

The following logic flow dictates the optimal method based on your available instrumentation and sensitivity needs.

MethodSelection Start Start: Method Development DetectorCheck Check Detector Capability Start->DetectorCheck UV_Only UV Detector Only? DetectorCheck->UV_Only Yes Universal CAD / ELSD / MS Available? DetectorCheck->Universal Yes Sensitivity High Sensitivity Required? (< 1 µg/mL) UV_Only->Sensitivity HILIC_CAD Protocol A: HILIC-CAD/MS (Best Retention & Sensitivity) Universal->HILIC_CAD Deriv Protocol C: Pre-column Derivatization (FMOC/OPA) Sensitivity->Deriv Yes (Trace Analysis) LowUV Protocol B: Low-UV (205 nm) (Moderate Sensitivity) Sensitivity->LowUV No (Assay/Purity) IP_RP Protocol B: IP-RP HPLC (Robust QC Method) LowUV->IP_RP Implementation

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detector availability and sensitivity requirements.

Protocol A: HILIC Method (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for zwitterions. It utilizes a water-rich layer on the stationary phase to retain polar compounds, avoiding the need for aggressive ion-pairing reagents that contaminate columns.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC-HILIC or ZIC-cHILIC), 150 x 4.6 mm, 3.5 µm.

    • Why? The zwitterionic stationary phase interacts electrostatically with both the ammonium and carboxylate groups of the analyte.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic or Gradient.

    • Start: 80% B / 20% A.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).

    • Alternative: UV at 205 nm. (Note: Acetate buffer absorbs below 210 nm; ensure background subtraction or use Phosphate buffer if using UV, but Phosphate is insoluble in high ACN. Stick to Acetate for HILIC and accept higher UV baseline or use CAD. )

  • Column Temp: 30°C.

Sample Preparation[2][3][4][5][6]
  • Diluent: 80% Acetonitrile / 20% Water.

    • Critical: The sample solvent must match the initial mobile phase strength. Dissolving in 100% water will cause "solvent wash-through" and peak distortion in HILIC.

  • Concentration: 0.5 – 1.0 mg/mL (for UV); 0.1 mg/mL (for CAD).

Protocol B: Ion-Pair Reversed Phase (IP-RP)[1]

Rationale: If HILIC columns are unavailable, standard C18 columns can be used only if an Ion-Pairing (IP) reagent is added. The IP reagent (e.g., Octanesulfonic acid) binds to the C18 surface, creating a charged layer that retains the cationic azepane group.

Chromatographic Conditions
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (Ion Pair Reagent).

    • Why pH 2.5? Ensures the carboxylic acid is protonated (neutral) to reduce polarity, while the amine is fully charged to interact with the IP reagent.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 30% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm .[3][4]

    • Note: Phosphate buffer is transparent at 210 nm, allowing for better sensitivity than acetate buffers in UV.

Critical Considerations for IP-RP
  • Equilibration: IP methods require long equilibration times (approx. 20–30 column volumes) to saturate the stationary phase with the IP reagent.

  • Dedicated Column: Once a column is used with Ion-Pairing reagents, it should be dedicated to that method. The reagent is difficult to wash off completely.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is scientifically sound, the following validation steps are mandatory.

Specificity (Stress Testing)

Since the molecule has no distinct UV spectrum, specificity must be proven by separating the analyte from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, Room Temp, 2 hours.

  • Acceptance: Resolution (Rs) > 1.5 between the main peak and any degradants.

Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criterion:

    
    .
    
  • Note: For CAD/ELSD, the response is often non-linear (log-log). Use a polynomial fit or log-transformation if using universal detection.

Sensitivity (LOD/LOQ)
  • UV (210 nm): Expected LOQ ~ 1–5 µg/mL.

  • CAD: Expected LOQ ~ 0.1–0.5 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Retention (C18) Analyte is too polar; eluting in void.Switch to Protocol A (HILIC) or add Ion-Pair reagent (Protocol B).
Peak Tailing Secondary interaction between amine and silanols.Ensure mobile phase contains buffer (20mM+). For C18, use "End-capped" columns. Lower pH to < 3.0.
Drifting Baseline (UV) UV cutoff of mobile phase components.Use HPLC-grade Phosphate (not Acetate/Formate) for low UV (210 nm). Ensure ACN is "Far UV" grade.
Split Peaks (HILIC) Sample diluent mismatch.Sample must be dissolved in high organic solvent (e.g., 80% ACN). 100% Water diluent destroys peak shape.

References

  • Separation of Polar Compounds: Dolan, J. W. (2008). HILIC for Polar Compounds. LCGC North America. Link

  • Amino Acid Analysis: Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Link

  • Zwitterion Chromatography: Neue, U. D. (2005). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on zwitterionic retention mechanisms).

  • Detection Strategies: Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Link

  • Ion Pairing Protocols: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for IP-RP method development).

Sources

Application

Handling and storage requirements for hygroscopic hydrochloride salts

Application Note: Stability Maintenance and Handling Protocols for Hygroscopic Hydrochloride Salts Introduction: The Hydrochloride Paradox Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability Maintenance and Handling Protocols for Hygroscopic Hydrochloride Salts

Introduction: The Hydrochloride Paradox

Hydrochloride (HCl) salts represent approximately 50% of all pharmaceutical salts due to their superior aqueous solubility and physiological compatibility. However, this physicochemical advantage comes with a distinct trade-off: hygroscopicity .

The chloride ion (


) is a strong hydrogen bond acceptor. In the crystal lattice, if the lattice energy is not sufficiently high to resist the hydration energy of water vapor, the salt will strip moisture from the atmosphere. This process, often leading to deliquescence  (dissolution of the solid in absorbed moisture), compromises chemical purity via hydrolysis and alters physical properties (flowability, compressibility), leading to critical dosing errors.

This guide provides a self-validating framework for handling these sensitive materials, moving beyond simple "keep dry" advice to a thermodynamic understanding of Critical Relative Humidity (CRH) .

Theoretical Framework: Thermodynamics of Moisture Uptake

To handle HCl salts effectively, one must understand the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity of the atmosphere at which the partial pressure of water vapor in the air equals the vapor pressure of the saturated solution of the salt.

  • If Ambient RH < CRH: The salt remains solid (dry).

  • If Ambient RH > CRH: The salt absorbs water until it dissolves (deliquescence).[1][2]

Mechanism Visualization: The following diagram illustrates the phase transition logic that dictates handling requirements.

CRH_Mechanism Atmosphere Ambient Environment (Partial Pressure H₂O) Interaction Thermodynamic Interaction Atmosphere->Interaction RH Input Salt_Surface Salt Surface (Solid-Vapor Interface) Salt_Surface->Interaction Lattice Energy Outcome_Dry State: STABLE (Solid Crystal) Interaction->Outcome_Dry If RH < CRH Outcome_Wet State: DELIQUESCENCE (Saturated Solution) Interaction->Outcome_Wet If RH > CRH

Figure 1: The Thermodynamic Tipping Point. Deliquescence occurs when atmospheric moisture pressure exceeds the salt's saturated solution vapor pressure.

Protocol 1: Hygroscopicity Profiling (DVS)

Before handling a new HCl salt, you must quantify its sensitivity. Do not rely on visual inspection, as micro-capillary condensation occurs before visible caking.

Technique: Dynamic Vapor Sorption (DVS) Objective: Determine the sorption-desorption isotherm and hysteresis.

Step-by-Step Workflow:

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Phase: Equilibrate at 0% RH (using dry

    
    ) at 25°C for 60 minutes or until mass change (
    
    
    
    ) is < 0.002% per minute. Note: This establishes the dry mass (
    
    
    ).
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria: Maintain each step until

      
       < 0.002% min⁻¹.
      
  • Desorption Cycle: Ramp RH from 90% back to 0%.

  • Analysis: Plot % Weight Change vs. % RH.

Data Interpretation (Ph.[3][4] Eur. Standards):

ClassificationWeight Increase (at 80% RH, 25°C)Handling Implication
Non-Hygroscopic < 0.2%Standard Lab Conditions
Slightly Hygroscopic 0.2% – 2.0%Standard, minimize exposure
Hygroscopic 2.0% – 15.0%Strict Protocol (See Section 4)
Very Hygroscopic > 15.0%Glove Box / Inert Gas Only
Deliquescent LiquefiesGlove Box Only

Protocol 2: Handling and Weighing

For salts classified as "Hygroscopic" or higher (e.g., Metformin HCl, Ranitidine HCl), standard benchtop weighing introduces significant error. Absorbed water adds mass, leading to under-dosing of the API.

The "Speed Weighing" Protocol:

  • Environment Setup:

    • Ideally, use a glove box with

      
       purge (RH < 10%).
      
    • If a glove box is unavailable, use a localized humidity shield (inverted funnel with dry

      
       flow) over the balance pan.
      
  • Anti-Static Measures (Critical):

    • Dry environments generate static electricity, causing powder to "jump."

    • Action: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before dispensing.

  • Aliquot Strategy:

    • Never return dispensed material to the stock container.

    • Close the stock container immediately after withdrawing material.[3] Do not leave it open while waiting for the balance to stabilize.

Handling Decision Matrix:

Handling_Protocol Start Start: Weighing HCl Salt Check_Class Check DVS Classification Start->Check_Class Low_Risk Non/Slightly Hygroscopic Check_Class->Low_Risk High_Risk Hygroscopic/Deliquescent Check_Class->High_Risk Bench Benchtop Weighing (Minimize exposure time) Low_Risk->Bench Env_Check Is Glove Box Available? High_Risk->Env_Check Weigh Perform Weighing Bench->Weigh Yes Yes Env_Check->Yes No No Env_Check->No GloveBox Use Glove Box (RH < 10%) Static Apply Anti-Static Gun (Essential in dry air) GloveBox->Static Bag_Method Use Glove Bag or Funnel Shield with N₂ Bag_Method->Static Static->Weigh Yes->GloveBox No->Bag_Method

Figure 2: Decision Matrix for handling hygroscopic salts based on DVS classification.

Protocol 3: Storage and Packaging

Proper storage creates a barrier between the lattice energy of the salt and the chemical potential of atmospheric water.

Primary Packaging Hierarchy:

  • Inner Layer: Low-density polyethylene (LDPE) bag, heat-sealed. Twist-ties are insufficient.

  • Desiccant Layer: Place desiccant packets between the inner and outer bags. Do not mix desiccant directly with the powder.

  • Outer Layer: High-density polyethylene (HDPE) drum or aluminized Mylar bag (moisture vapor transmission rate

    
    ).
    

Desiccant Selection Guide:

Desiccant TypeMechanismBest Use CaseRisk Factor
Silica Gel PhysisorptionGeneral HCl salts.Loses efficacy > 25°C. Reversible (can release water if heated).
Molecular Sieves (3Å/4Å) Chemisorption (Pore lock)Very low RH requirements (<10%).High Risk: Can be too aggressive and strip water from hydrated salts (e.g., converting a stable dihydrate to an unstable amorphous anhydrate).
Calcium Chloride Deliquescent absorptionExtreme drying needed.Corrosive if leakage occurs.

Recommendation: Use Silica Gel for most HCl salts. Use Molecular Sieves only if the salt is confirmed to be an anhydrous form and extremely deliquescent.

Troubleshooting and Remediation

If an HCl salt has caked or clumped, follow this remediation workflow:

  • Chemical Verification (HPLC): Dissolve a sample of the caked material. Check for hydrolysis degradants.[3] If purity has dropped (e.g., < 99.0%), discard the lot .

  • Physical Verification (TGA/XRD):

    • Run TGA to determine solvent/water content.[4]

    • Run XRPD to ensure the crystal form hasn't shifted (e.g., from Polymorph A to Polymorph B or to an amorphous state).

  • Drying (If chemically stable):

    • Do not use a standard oven (risk of HCl gas loss or thermal degradation).[1]

    • Use a Vacuum Oven at

      
       (typically 40–50°C) with a specific desiccant trap.
      

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and properties).
  • European Pharmacopoeia (Ph.[5][6] Eur.) . Chapter 5.11: Characters Section in Monographs. (Defines hygroscopicity classifications).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). "Deliquescence and Hygroscopicity of Pharmaceutical Solids." Journal of Pharmaceutical Sciences.

  • Surface Measurement Systems. (2022). "DVS Application Note 101: Hygroscopicity Classification of Pharmaceutical Materials."

  • Hiami, A., et al. (2018). "Impact of Humidity on the Stability of Hydrochloride Salts." AAPS PharmSciTech.

Sources

Method

In vitro assay protocols using 2-(1-azepanyl)propanoic acid hydrochloride

Application Note: In Vitro Pharmacological Profiling of 2-(1-Azepanyl)propanoic Acid Hydrochloride Introduction & Compound Overview 2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) is a specialized azepane-b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 2-(1-Azepanyl)propanoic Acid Hydrochloride

Introduction & Compound Overview

2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) is a specialized azepane-based


-amino acid analog. Structurally, it consists of a seven-membered azepane ring nitrogen-linked to the 

-carbon of a propanoic acid moiety. This unique architecture classifies it as a cyclic amino acid derivative , sharing pharmacophore features with proline, pipecolic acid, and N-substituted glycines (sarcosine).

In drug discovery, this chemotype is primarily investigated for two applications:

  • Neurotransmitter Transporter Modulation: Due to its structural similarity to glycine and proline, it serves as a probe for Glycine Transporters (GlyT1/GlyT2) and Proline Transporters (PROT) , which regulate excitatory and inhibitory signaling in the CNS.

  • Peptidomimetic Fragment: It is used as a constrained building block in the synthesis of protease inhibitors, introducing conformational rigidity and improving metabolic stability against proteolysis.

This application note details the protocols for the physicochemical characterization and functional profiling of this compound, using a representative Glycine Transporter (GlyT1) Uptake Assay to demonstrate its biological activity assessment.

Stock Solution Preparation & Handling

Objective: To prepare a stable, homogenous stock solution suitable for microplate assays.

Compound Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.70 g/mol (Salt form)

  • Solubility: Highly soluble in water and DMSO due to the hydrochloride salt form.

  • Stability: Hygroscopic. Store desicated at -20°C.

Protocol:

  • Weighing: Weigh 10.4 mg of 2-(1-azepanyl)propanoic acid hydrochloride into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Selection:

    • For Cell-Based Assays: Dissolve in 100% DMSO to create a 50 mM stock.

    • Calculation: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Sterilization: If using in long-term culture (>24h), filter-sterilize using a 0.22

    
    m PTFE syringe filter.
    
  • Aliquot & Storage: Aliquot into 50

    
    L volumes in amber tubes to prevent freeze-thaw cycles. Store at -20°C (stable for 6 months).
    
  • Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., HBSS) to achieve a 50

    
    M starting concentration (0.1% DMSO final).
    

Primary Functional Assay: Glycine Transporter (GlyT1) Uptake Inhibition

Rationale: As an N-substituted


-amino acid, the compound mimics the substrate profile of GlyT1. This assay measures its ability to inhibit the uptake of 

-Glycine into CHO cells stably expressing human GlyT1.

Materials:

  • Cell Line: CHO-K1 cells stably expressing hGlyT1.

  • Tracer:

    
    -Glycine (Specific Activity: 40-60 Ci/mmol).
    
  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4.

  • Reference Inhibitor: Sarcosine or ALX-5407.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed CHO-hGlyT1 cells at

      
       cells/well in a 96-well Cytostar-T scintillant plate (or standard tissue culture plate for filtration assays).
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Addition:

    • Remove culture medium and wash cells twice with 200

      
      L warm Assay Buffer.
      
    • Prepare a 10-point serial dilution of 2-(1-azepanyl)propanoic acid HCl (Range: 1 nM to 100

      
      M) in Assay Buffer.
      
    • Add 50

      
      L of compound dilution to respective wells.
      
    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation:

    • Add 50

      
      L of 
      
      
      
      -Glycine solution (Final concentration: 50 nM, ~0.5
      
      
      Ci/well).
    • Control Wells:

      • Total Uptake: Buffer + Tracer (no inhibitor).

      • Non-Specific Uptake (NSB): 100

        
        M Sarcosine + Tracer.
        
  • Incubation:

    • Incubate for 10 minutes at room temperature. (Uptake is rapid; longer times may lead to efflux or metabolism).

  • Termination & Readout:

    • For Scintillation Proximity Assay (SPA): No washing required. Read directly on a MicroBeta counter.

    • For Filtration Assay: Aspirate buffer, wash 3x with ice-cold PBS. Lyse cells with 0.1 N NaOH/1% SDS. Add scintillation cocktail and count.

Data Analysis: Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition to determine the 

.

Secondary Assay: Cell Viability (Cytotoxicity)

Objective: To ensure any observed transport inhibition is not due to cell death or membrane disruption.

Protocol (MTT Assay):

  • Seeding: Seed parental CHO-K1 cells (non-transfected) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat cells with the compound (100

    
    M top concentration) for 24 hours .
    
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Aspirate medium. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Criteria: Compounds showing >80% viability at 100

    
    M are considered non-cytotoxic in this context.
    

Visualizations

Figure 1: Mechanism of Action (GlyT1 Inhibition)

This diagram illustrates the competitive inhibition mechanism where 2-(1-azepanyl)propanoic acid blocks the Glycine Transporter, preventing glycine reuptake into the presynaptic neuron/glial cell.

GlyT1_Inhibition Synapse Synaptic Cleft (High Glycine) Glycine Glycine GlyT1 GlyT1 Transporter (Target) Glycine->GlyT1 Endogenous Substrate Compound 2-(1-Azepanyl) propanoic acid Compound->GlyT1 Competitive Blockade Cell Glial Cell / Neuron (Cytosol) GlyT1->Cell Uptake

Caption: Competitive inhibition of GlyT1 by the azepane-acid analog, preventing glycine internalization.

Figure 2: Assay Workflow (Uptake Protocol)

A step-by-step visualization of the primary screening protocol.

Assay_Workflow Step1 1. Cell Seeding CHO-hGlyT1 cells (24h incubation) Step2 2. Wash & Pre-Incubation Remove media, add Buffer Add Test Compound (15 min) Step1->Step2 Step3 3. Tracer Addition Add [3H]-Glycine (50 nM) Step2->Step3 Step4 4. Uptake Phase 10 min @ RT Step3->Step4 Step5 5. Termination Wash 3x with Ice-Cold PBS Step4->Step5 Step6 6. Detection Lysis + Scintillation Counting Step5->Step6

Caption: Sequential workflow for the radiometric GlyT1 uptake inhibition assay.

Data Summary & Troubleshooting

Expected Results Table:

ParameterValueInterpretation
Z-Factor > 0.5Assay is robust and suitable for screening.
Signal-to-Background > 5:1Sufficient window between Total Uptake and NSB.
Reference IC50 (Sarcosine) ~50-100

M
Validates the sensitivity of the cell line.
Test Compound IC50 Variable< 1

M indicates high potency; > 100

M indicates inactivity.

Troubleshooting Guide:

  • High Background (NSB): Ensure washing is vigorous and rapid. Use ice-cold PBS to stop transport immediately.

  • Low Signal: Check specific activity of

    
    -Glycine. Ensure cells are confluent (90-100%) at the time of assay.
    
  • Precipitation: If the compound precipitates at >50

    
    M, reduce the concentration or increase DMSO (max 1%).
    

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.

  • Gether, U., et al. (2006). "Neurotransmitter transporters: molecular function of important drug targets." Trends in Pharmacological Sciences, 27(7), 375-383.

  • Sigma-Aldrich. "2-(1-Azepanyl)propanoic acid Product Specification." Merck KGaA.

  • Kenakin, T. (2009). "A Pharmacology Primer: Theory, Applications, and Methods." Academic Press. (General reference for IC50 calculation methods).

Application

Application Note: High-Efficiency Incorporation of 2-(1-Azepanyl)propanoic Acid in Solid-Phase Peptide Synthesis

[1] Introduction & Strategic Overview The incorporation of non-canonical amino acids (NCAAs) like 2-(1-azepanyl)propanoic acid (CAS: 302914-01-8) is a critical strategy in medicinal chemistry to modulate the pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Overview

The incorporation of non-canonical amino acids (NCAAs) like 2-(1-azepanyl)propanoic acid (CAS: 302914-01-8) is a critical strategy in medicinal chemistry to modulate the pharmacokinetic properties of therapeutic peptides.[1] This specific moiety introduces a lipophilic, seven-membered azepane ring directly at the N-terminus.[1]

Why this molecule matters:

  • Proteolytic Stability: The bulky, tertiary amine structure sterically shields the N-terminal peptide bond from exopeptidases.[1]

  • Conformational Constraint: The azepane ring restricts the conformational freedom of the N-terminus, potentially locking the peptide into a bioactive conformation.[1]

  • Lipophilicity: It significantly increases the LogP, improving membrane permeability.

The Challenge: The coupling of 2-(1-azepanyl)propanoic acid is classified as a "difficult coupling" due to two converging factors:

  • Steric Hindrance: The 7-membered ring creates significant steric bulk around the

    
    -carbon, impeding the approach of the nucleophilic amine on the resin.[1]
    
  • Base Sensitivity: As an

    
    -tertiary amine, the activation of the adjacent carboxylic acid can lead to racemization via direct enolization if base concentration is uncontrolled.[1]
    

This guide provides a self-validating protocol to incorporate this moiety efficiently while maintaining chiral integrity.

Pre-Synthesis Considerations

Before initiating synthesis, the following parameters must be optimized to ensure high coupling efficiency.

Resin Selection

For difficult couplings, pseudo-dilution is essential to prevent inter-chain aggregation.[1]

  • Recommended: ChemMatrix® or PEG-PS resins.

  • Loading: Low loading (0.2 – 0.4 mmol/g) is strictly preferred over standard loading (0.6 – 0.8 mmol/g).

Solvent Systems

Standard DMF (Dimethylformamide) may be insufficient for solvating the hydrophobic azepane ring.

  • Optimization: Use NMP (N-methyl-2-pyrrolidone) or a binary system of DMF/DCM (1:1) to maximize swelling of the resin-bound peptide and solubility of the capping reagent.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Activation (COMU/Oxyma)

Recommended starting point for standard sequences.

Rationale: COMU is chosen over HATU due to its superior safety profile (non-explosive) and comparable, often superior, acylation power for hindered amino acids.[2] It operates effectively with reduced base, minimizing the risk of racemization [1].[1][3]

Reagents:

  • Carboxylic Acid: 2-(1-azepanyl)propanoic acid (3.0 eq)[1][2]

  • Coupling Reagent: COMU (3.0 eq)[4][5]

  • Additive: Oxyma Pure (3.0 eq)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 - 5.0 eq) Note: Collidine is preferred over DIPEA to reduce base-catalyzed epimerization.[1][2]

  • Solvent: NMP

Step-by-Step Procedure:

  • Resin Prep: Swell the resin-bound peptide (Fmoc-deprotected) in NMP for 20 minutes. Drain.

  • Pre-Activation (Critical):

    • Dissolve 2-(1-azepanyl)propanoic acid and COMU/Oxyma in the minimum volume of NMP.

    • Add Collidine.[1][6]

    • Wait exactly 30 seconds. (Prolonged pre-activation increases racemization risk).[1]

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 hours .

    • Optional: Microwave irradiation at 50°C for 20 minutes (max 25W) can drive reaction to completion but increases racemization risk.[1]

  • Wash: Drain and wash with NMP (3x), DCM (3x), DMF (3x).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Use this if Protocol A fails or for coupling to extremely hindered amines (e.g., N-methylated residues).[1]

Rationale: Converting the carboxylic acid to an acid fluoride generates a highly reactive acylating species that is small enough to penetrate steric barriers where uronium salts (HATU/COMU) fail [2].[7]

Reagents:

  • Carboxylic Acid: 2-(1-azepanyl)propanoic acid (4.0 eq)[1][2]

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

  • Base: DIPEA (4.0 eq)

  • Solvent: DCM (Dichloromethane) Note: Acid fluorides are stable in DCM and react vigorously.

Step-by-Step Procedure:

  • Activation: Dissolve the acid and TFFH in dry DCM. Add DIPEA. Stir for 15 minutes under Nitrogen.

  • Coupling: Add the mixture directly to the resin (swollen in DCM).

  • Incubation: Shake for 2 to 12 hours .

  • Double Coupling: Drain and repeat the step if the Kaiser test is positive.

Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for selecting the optimal coupling pathway based on the specific steric environment of your peptide.

CouplingLogic Start Start: N-Terminal Capping CheckResin Analyze Resin-Bound Residue Start->CheckResin PrimaryAmine Primary Amine (Ala, Gly, Lys) CheckResin->PrimaryAmine Low Steric Bulk HinderedAmine Hindered/Secondary Amine (Pro, N-Me-Xaa, Aib) CheckResin->HinderedAmine High Steric Bulk ProtocolA Protocol A: COMU / Oxyma / Collidine PrimaryAmine->ProtocolA ProtocolB Protocol B: Acid Fluoride (TFFH) HinderedAmine->ProtocolB QC QC: Chloranil / Kaiser Test ProtocolA->QC ProtocolB->QC Success Cleavage & HPLC QC->Success Negative (No free amine) Fail Incomplete Coupling QC->Fail Positive (Color change) Fail->ProtocolB Retry with TFFH

Caption: Decision tree for selecting coupling conditions based on the steric hindrance of the resin-bound acceptor amine.

Quality Control & Data Analysis

Monitoring Reaction Completeness

Standard colorimetric tests must be selected carefully based on the resin-bound amine type.[1]

Test MethodTarget Functional GroupIndication of CompletionNotes
Kaiser Test Primary AminesYellow (No Blue)Standard for most amino acids.[1]
Chloranil Test Secondary Amines (Proline)Yellow/ClearEssential if coupling to Proline or N-Me-AA.[1]
LC-MS Micro-cleavage AllMass ConfirmationGold Standard. Cleave 2mg resin with TFA to verify.
Racemization Check

Since 2-(1-azepanyl)propanoic acid is chiral, verify enantiomeric purity using Chiral HPLC.

  • Column: Chiralpak® AD-H or equivalent.

  • Mobile Phase: Hexane/IPA/DEA (Isocratic).

  • Acceptance Criteria: < 2% D-isomer (or L-isomer, depending on starting material).[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2003). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[1] Journal of the American Chemical Society, 125(13), 4051-4053.[1] (Context on TFFH utility). Link

  • BenchChem. (2025).[1][4][7][8][9] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Link

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 2-(1-Azepanyl)propanoic Acid Derivatives

Introduction: The Significance of 2-(1-Azepanyl)propanoic Acid Scaffolds and the Need for Efficient Synthesis 2-(1-Azepanyl)propanoic acid and its derivatives represent a class of organic molecules with significant poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(1-Azepanyl)propanoic Acid Scaffolds and the Need for Efficient Synthesis

2-(1-Azepanyl)propanoic acid and its derivatives represent a class of organic molecules with significant potential in medicinal chemistry and drug development. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous biologically active compounds. When coupled with a propanoic acid moiety, these structures can mimic amino acids or act as spacers and linkers in more complex molecular architectures. Arylpropionic acid derivatives, a related class of compounds, are well-known for their anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic routes to these valuable building blocks is therefore a critical endeavor for researchers in the pharmaceutical and chemical industries.

Conventional synthetic methods for such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3][4] This application note details a modern, efficient, and environmentally conscious approach: the microwave-assisted synthesis of 2-(1-azepanyl)propanoic acid derivatives. By leveraging the unique heating mechanism of microwave irradiation, this protocol offers substantial improvements in reaction speed, yield, and purity, aligning with the principles of green chemistry.[5][6][7]

The Microwave Advantage: Transforming Chemical Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][6][7] Unlike conventional heating methods that rely on slow heat transfer through convection and conduction, microwave energy directly interacts with polar molecules in the reaction mixture.[3][8][9] This interaction leads to rapid and uniform heating throughout the sample, a phenomenon known as dielectric heating.[7][8][10]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[3][8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resulting collisions cause kinetic energy to be converted into heat.[3][9]

This direct and efficient energy transfer offers several key advantages over traditional heating methods:

  • Accelerated Reaction Rates: The rapid heating and ability to reach temperatures above the solvent's boiling point in a sealed vessel dramatically reduce reaction times, often from hours to mere minutes.[5][6][8]

  • Higher Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from localized hot spots or prolonged reaction times, leading to cleaner reactions and higher product yields.[6][7]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption.[3][5]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[5][7]

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-(1-azepanyl)propanoic acid derivatives.

Synthesis_Workflow Reactants Reactants: - 2-Bromopropanoic acid ester - Azepane Solvent Solvent Selection (e.g., DMF, Acetonitrile) Reactants->Solvent Dissolve Microwave Microwave Irradiation (Set Power, Temp, Time) Solvent->Microwave Load into Reactor Workup Reaction Work-up - Cooling - Filtration Microwave->Workup Process Purification Purification (e.g., Column Chromatography) Workup->Purification Isolate Crude Product Characterization Product Characterization - NMR - Mass Spectrometry Purification->Characterization Analyze Pure Product Product Final Product: 2-(1-Azepanyl)propanoic acid derivative Characterization->Product

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(1-azepanyl)propanoate

This protocol details the synthesis of a representative derivative, ethyl 2-(1-azepanyl)propanoate, via a nucleophilic substitution reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-bromopropanoateReagent grade, 98%Sigma-Aldrich
Azepane (Hexamethyleneimine)Reagent grade, 99%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Diisopropylethylamine (DIPEA)Reagent grade, 99%TCI Chemicals
Diethyl etherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory grade-
BrineLaboratory grade-
Anhydrous Magnesium SulfateLaboratory grade-
Microwave Reactor-CEM, Biotage, etc.
Glassware--

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Azepane and ethyl 2-bromopropanoate are corrosive and lachrymatory. Handle with care.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.

Step-by-Step Procedure:

  • Reactor Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-bromopropanoate (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3 mL) to dissolve the ester.

  • Base and Nucleophile Addition: Add diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) followed by azepane (1.1 mmol, 1.1 eq). The base is crucial to neutralize the HBr formed during the reaction.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below. The use of a polar solvent like DMF is advantageous as it couples efficiently with microwave irradiation.[9]

ParameterValue
Temperature120 °C
Time10 minutes
PowerDynamic
  • Reaction Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(1-azepanyl)propanoate.

Characterization of the Synthesized Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the desired compound.

Mechanism of Microwave Enhancement

The enhanced reaction rate observed in this microwave-assisted synthesis can be attributed to the efficient and rapid heating of the polar reactants and solvent.[8] The ability of the microwave reactor to maintain a precise and uniform temperature throughout the reaction mixture minimizes the formation of side products and promotes the desired nucleophilic substitution pathway.

Reaction_Mechanism Reactants Ethyl 2-bromopropanoate + Azepane TransitionState Transition State (SN2) Reactants->TransitionState Microwave Microwave Irradiation Product Ethyl 2-(1-azepanyl)propanoate + HBr TransitionState->Product Microwave->TransitionState Accelerates

Caption: Simplified reaction mechanism under microwave irradiation.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the microwave-assisted synthesis of 2-(1-azepanyl)propanoic acid derivatives. The methodology presented offers significant advantages in terms of reaction time, yield, and sustainability compared to conventional methods. This approach is readily adaptable for the synthesis of a library of related compounds by varying the starting materials. The efficiency and green credentials of microwave-assisted synthesis make it an invaluable tool for modern drug discovery and development.[11][12]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]

  • Microwave-Assisted Organic Synthesis Overview. Scribd. Available from: [Link]

  • Microwave assisted organic synthesis. SlideShare. Available from: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available from: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]

  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. De Gruyter. Available from: [Link]

  • Microwave-assisted synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl propanoic acid derivatives. PubMed. Available from: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias. Available from: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. Available from: [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available from: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(1-azepanyl)propanoic acid hydrochloride

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) Audience: Organic Chemists, Process Development Scientists Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) Audience: Organic Chemists, Process Development Scientists

Executive Summary

The synthesis of 2-(1-azepanyl)propanoic acid (also known as 2-(hexamethyleneimino)propionic acid) presents a classic competition between Nucleophilic Substitution (S_N2) and Beta-Elimination (E2) . The steric bulk of the azepane ring, combined with the acidity of the alpha-proton in the starting material, often leads to the formation of acrylic acid byproducts, resulting in low yields (<40%) and difficult purification.

This guide provides a high-yield protocol transitioning from the "Direct Acid" route to the "Ester" route, along with troubleshooting for isolation of the hygroscopic hydrochloride salt.

Module 1: Critical Reaction Pathways

To improve yield, you must visualize the competition occurring in your flask. The primary yield-killer is not lack of reactivity, but the formation of the elimination product (acrylate), which subsequently polymerizes or forms tars.

Pathway Analysis (DOT Visualization)

ReactionCompetition Start Start: Ethyl 2-bromopropionate + Azepane SN2 Pathway A (Desired): S_N2 Substitution Start->SN2 Polar Aprotic Solvent Mod. Temp (<60°C) E2 Pathway B (Competitor): E2 Elimination Start->E2 High Temp (>80°C) Strong Base Product_Ester Intermediate: Ethyl 2-(1-azepanyl)propionate SN2->Product_Ester Side_Product Side Product: Ethyl Acrylate + HBr E2->Side_Product Final Final Product: 2-(1-azepanyl)propanoic acid HCl Product_Ester->Final 1. Hydrolysis (NaOH) 2. HCl/Dioxane Polymer Black Tar (Polymerization) Side_Product->Polymer Over time

Figure 1: Kinetic competition between substitution (yield) and elimination (impurity).

Module 2: Optimized Experimental Protocol

Recommendation: Abandon the direct reaction of 2-bromopropanoic acid with azepane. The zwitterionic character of the product makes isolation from the byproduct salts difficult.

The "Ester-Carbonate" Method is the industry standard for high-yield synthesis of alpha-amino acids.

Step-by-Step Methodology
ParameterSpecificationRationale
Starting Material Ethyl 2-bromopropionate (1.0 eq)Esters prevent carboxylate interference and improve solubility.
Nucleophile Azepane (1.1 eq)Slight excess ensures completion; too much promotes elimination.
Base Potassium Carbonate (

), pulverized (2.0 eq)
Acts as an HCl scavenger without being basic enough to trigger rapid E2 elimination.
Solvent Acetonitrile (MeCN) or TolueneMeCN accelerates S_N2 (polar aprotic). Toluene allows easier aqueous workup.
Temperature 40°C – 50°CCRITICAL: Do not reflux. Higher temps favor elimination.
Detailed Workflow
  • Alkylation:

    • Suspend pulverized

      
       (20 mmol) in Acetonitrile (30 mL).
      
    • Add Azepane (11 mmol) and stir at Room Temperature (RT) for 10 min.

    • Add Ethyl 2-bromopropionate (10 mmol) dropwise over 30 minutes. Note: Exotherm control is vital.

    • Heat to 45°C and monitor by TLC/LCMS. Reaction typically finishes in 4-6 hours.

    • Workup: Filter off inorganic salts (

      
      , 
      
      
      
      ). Evaporate solvent to obtain the crude ester oil.
  • Hydrolysis:

    • Dissolve crude ester in Ethanol (10 mL) and 2M NaOH (15 mL).

    • Stir at RT for 2 hours (saponification is fast).

    • Neutralization:[1] Adjust pH to ~7.0 with dilute HCl.

    • Evaporation:[1][2][3][4] Remove ethanol/water to near dryness.

  • Isolation of HCl Salt (The "Anhydrous Crash"):

    • The residue contains Product + NaCl.

    • Add absolute Ethanol or Isopropanol (IPA) . The product dissolves; NaCl remains solid.

    • Filter to remove NaCl.[1]

    • Treat the filtrate with 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2.

    • Add Diethyl Ether (anti-solvent) slowly to precipitate the white crystalline HCl salt.

Module 3: Troubleshooting & FAQs

Category A: Yield Issues

Q: My reaction mixture turned dark brown/black, and yield is <20%. What happened?

  • Diagnosis: Thermal runaway causing polymerization.

  • Root Cause: You likely ran the reaction too hot (>80°C) or added the bromide too fast. The elimination product (ethyl acrylate) polymerizes into a "tar."

  • Fix: Keep T < 50°C. Add the bromide dropwise. Use a radical inhibitor (e.g., BHT) if scaling up significantly.

Q: I see the product peak in LCMS, but I lose it during workup.

  • Diagnosis: Water solubility (The "Zwitterion Trap").

  • Root Cause: The free acid is amphoteric (zwitterionic) and highly water-soluble at neutral pH. It will not extract into DCM or EtOAc efficiently.

  • Fix: Do not attempt standard aqueous extraction on the free acid. Use the "Anhydrous Crash" method (Step 3 above) to isolate salts directly from alcoholic solvents.

Category B: Purification & Quality

Q: The final solid is hygroscopic and turns into a gum on the bench.

  • Diagnosis: Hygroscopicity of amine HCl salts.

  • Fix:

    • Drying: Dry under high vacuum (

      
      ) at 40°C over 
      
      
      
      for 24 hours.
    • Storage: Store under Argon/Nitrogen in a desiccator.

    • Recrystallization: If gummy, redissolve in minimum hot IPA, cool to 0°C, and add dry

      
       dropwise.
      

Q: NMR shows a doublet at ~6.0-6.5 ppm. What is this?

  • Diagnosis: Acrylic acid contamination.

  • Root Cause: Incomplete separation of the elimination byproduct.

  • Fix: Wash the crude ester (before hydrolysis) with dilute acid. The basic amine product will go into the water, while the neutral acrylate stays in the organic layer. Then basify the aqueous layer to recover your amine ester.

Module 4: Logic Flow for Purification

Use this decision tree to determine the best isolation strategy based on your intermediate state.

PurificationLogic State1 Reaction Complete (Crude Mixture) Check1 Is it the Ester or Acid? State1->Check1 Path_Ester Ester Route Check1->Path_Ester Ester Path_Acid Direct Acid Route Check1->Path_Acid Acid Action_Ester 1. Acid/Base Extraction 2. Hydrolyze 3. Salt Formation Path_Ester->Action_Ester Action_Acid 1. Evaporate Solvent 2. Ion Exchange (Dowex) OR 3. IPA Extraction of Salt Path_Acid->Action_Acid Result Pure HCl Salt Action_Ester->Result Action_Acid->Result

Figure 2: Purification decision tree based on synthesis route.

References

  • Smith, M. B., & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[5] Wiley-Interscience.[5] (Detailed mechanisms on S_N2 vs E2 competition in alpha-halo carbonyls).

  • Soper, T. S., & Manning, J. M. (1978). Beta-elimination of beta-halo substrates by D-amino acid transaminase. Biochemistry, 17(16), 3377–3384.[6] [Link] (foundational work on elimination risks in amino acid analogs).

  • Org. Synth. 1940, 20, 106. Synthesis of alpha-amino acids via alpha-halo acids. [Link] (General protocol validation).

Sources

Optimization

Troubleshooting solubility issues of 2-(1-azepanyl)propanoic acid HCl in water vs DMSO

Executive Summary: The Physicochemical Paradox As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently insoluble, but because its behavior is counter-intuitive....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

As a Senior Application Scientist, I often see researchers struggle with this compound not because it is inherently insoluble, but because its behavior is counter-intuitive.

2-(1-azepanyl)propanoic acid HCl is an amphoteric molecule trapped in a salt form.[1]

  • The HCl Salt: In pure water, it dissociates into the protonated cation (

    
    ) and chloride anion (
    
    
    
    ).[1] This is acidic and highly soluble.[1][2]
  • The "Trap": When you neutralize this (e.g., in PBS at pH 7.4), you strip the proton from the amine. Simultaneously, the carboxylic acid is deprotonated. The molecule enters its Zwitterionic State (net neutral charge), which is often the least soluble form (Isoelectric Point/pI precipitation).

This guide addresses why your clear DMSO stock turns into a cloudy suspension upon dilution and how to fix it.

Module 1: Aqueous Solubility (Water & Buffers)[1]

Q: Why does the compound dissolve in water but precipitate in PBS?

A: You are likely hitting the Isoelectric Point (pI).

  • The Mechanism:

    • In

      
      :  The HCl salt creates an acidic micro-environment (pH < 4).[1] The amine is protonated (
      
      
      
      ), and the carboxylic acid is likely protonated (
      
      
      ). The net positive charge drives solubility via ion-dipole interactions.[1]
    • In PBS (pH 7.4): The buffer forces the pH to 7.4.

      • The Carboxylic Acid (

        
        ) becomes 
        
        
        
        .[1]
      • The Azepane Ring (

        
        ) remains 
        
        
        
        .[1]
      • Result: You form a Zwitterion (

        
        ).[1] While zwitterions are polar, their lattice energy can be high, and their hydration shell is different. If the concentration exceeds the zwitterionic solubility limit (which is lower than the cationic limit), it crashes out.
        

Troubleshooting Protocol:

  • Check pH: Measure the pH of your final solution.[1]

  • Acidify: If your assay tolerates it, lower the pH slightly (pH 5-6) to keep the amine fully protonated and the acid partially protonated.

  • Avoid High Salt: PBS contains ~137mM NaCl.[1] The extra Chloride ions (

    
    ) can trigger the Common Ion Effect , reducing the solubility of the HCl salt form specifically. Switch to a lower salt buffer (e.g., 10mM HEPES) if possible.[1]
    

Module 2: DMSO Solubility & Stock Preparation[3][4]

Q: My DMSO stock (20mM) is cloudy or viscous. Is it bad?

A: It is likely a hydration issue, not a solubility limit.

  • The Mechanism: DMSO is highly hygroscopic (absorbs water from air).[1] 2-(1-azepanyl)propanoic acid HCl is an ionic salt.[1] Salts generally dissolve harder in DMSO than their free-base counterparts because DMSO solvates cations well but anions (

    
    ) poorly.[1] If water is present, the salt may form a "gummy" hydrate rather than dissolving.
    

Corrective Protocol:

  • Heat & Sonication (Mandatory):

    • Heat the DMSO stock to 37°C for 10 minutes.

    • Sonicate in a water bath (35-40 kHz) for 5 minutes.

    • Why? This breaks the crystal lattice energy, which is higher for the HCl salt than the free base.

  • Freeze-Thaw Discipline:

    • Store stocks at -20°C in single-use aliquots.

    • Warning: Repeated freeze-thaw cycles introduce moisture, leading to "oiling out" of the compound over time.

Module 3: The "Crash Out" (Dilution Interface)

Q: How do I dose cells without precipitation?

A: You must manage the "Solvent Shock."

When you pipette 1 µL of DMSO stock into 1 mL of media, the DMSO solvation shell is stripped away instantly. If the water molecules cannot solvate the molecule fast enough (or if the pH is wrong, see Module 1), the compound aggregates.

The "Step-Down" Dilution Protocol: Do not dilute directly from 100% DMSO to Aqueous.[1] Use an intermediate step.

StepActionSolvent SystemResulting Conc.State
1 Prepare Master Stock100% DMSO20 mMClear Solution
2 Intermediate Dilution 50% DMSO / 50% Water10 mMCritical Checkpoint
3 Final DosingMedia/Buffer (1% DMSO final)200 µMStable Dispersion

Note: If precipitation occurs at Step 2, the compound is chemically incompatible with the rapid polarity shift. You must lower the Master Stock concentration to 10 mM.[3]

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the root cause of your precipitation.

SolubilityLogic Start Start: Precipitation Observed Solvent Which solvent system? Start->Solvent DMSO Pure DMSO Stock Solvent->DMSO DMSO Aqueous Aqueous / Buffer Solvent->Aqueous Water/Media Heat Apply Heat (37°C) + Sonication DMSO->Heat CheckpH Check pH vs pI (~7.5) Aqueous->CheckpH ClearDMSO Solution Clears? Heat->ClearDMSO WaterContam Issue: DMSO Hydration Action: Use fresh anhydrous DMSO ClearDMSO->WaterContam Yes (but returns) Lattice Issue: Lattice Energy Action: Lower Conc. to 10mM ClearDMSO->Lattice No IsNeutral Is pH 7.0 - 8.0? CheckpH->IsNeutral Zwitterion Cause: Zwitterion Insolubility Action: Adjust pH < 6.0 or > 8.5 IsNeutral->Zwitterion Yes SaltingOut Cause: Common Ion Effect (Cl-) Action: Use low-salt buffer IsNeutral->SaltingOut No

Caption: Decision matrix for isolating solubility failures based on solvent system and environmental conditions.

Diagram 2: The "pI Trap" Mechanism

Understanding why the molecule crashes at physiological pH.

pIMechanism Acidic pH 4.0 (Water/HCl) Soluble Cation (+) Neutral pH 7.4 (PBS/Media) Zwitterion (+/-) INSOLUBLE REGION Acidic->Neutral Add Buffer (Deprotonate COOH) Basic pH 10.0 (High pH) Anion (-) Neutral->Basic Add Base (Deprotonate NH+) Precip Precipitation Risk High Lattice Energy Neutral->Precip

Caption: The solubility profile of 2-(1-azepanyl)propanoic acid HCl across the pH scale, highlighting the danger zone at physiological pH.

References

  • PubChem. (2025).[1][4] 2-(1-azepanyl)propanoic acid Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Troubleshooting

Technical Support Center: Enantiopurification of 2-(1-Azepanyl)propanoic Acid

Ticket System Status: [ONLINE] Subject: Troubleshooting Resolution Protocols for CAS 302914-01-8 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Introduction: The Challenge of the Azepane Ring...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Resolution Protocols for CAS 302914-01-8 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The Challenge of the Azepane Ring

You are likely working with 2-(1-azepanyl)propanoic acid hydrochloride , a critical intermediate often associated with the synthesis of antispasmodic or prokinetic agents (analogous to clebopride or meptazinol side chains).

The resolution of this molecule presents a distinct chemical challenge: the azepane ring (7-membered nitrogen heterocycle) creates significant steric bulk and lipophilicity compared to standard amino acids. Furthermore, the hydrochloride salt form is chemically inert to standard classical resolution methods, a common stumbling block for process chemists.

This guide addresses the specific "pain points" of resolving this molecule, moving beyond generic advice to the specific chemistry of bulky


-amino acids.

Module 1: The "Salt-Break" Critical Failure

User Ticket #1042: "I dissolved the 2-(1-azepanyl)propanoic acid HCl salt in ethanol and added L-tartaric acid, but I’m getting no precipitate, or just white sludge that analyzes as racemic. What is wrong?"

Diagnosis: You are attempting a displacement reaction rather than a salt formation . The nitrogen in your starting material is already protonated by the hydrochloride (


). It cannot accept a proton from the tartaric acid to form the diastereomeric salt necessary for separation.

The Solution: The "Free-Base" Protocol You must neutralize the HCl salt to liberate the lone pair on the azepane nitrogen before introducing the resolving agent.

Workflow: HCl to Free Base to Diastereomer

ResolutionWorkflow Start Start: Racemic HCl Salt Neut Step 1: Neutralization (NaOH/H2O -> Extract to DCM) Start->Neut pH adjust to 10-11 FreeBase Intermediate: Free Base Oil (Active Amine Lone Pair) Neut->FreeBase Phase separation Resolve Step 2: Add Resolving Agent (L-Tartaric or DBTA) FreeBase->Resolve 0.5 - 1.0 eq agent Cryst Step 3: Crystallization (Precipitate Diastereomer) Resolve->Cryst Slow cool Break Step 4: Salt Break (Add HCl/IPA) Cryst->Break Filter solid Final Final: Enantiopure HCl Salt Break->Final Precipitation

Caption: The mandatory neutralization pathway. Attempting to skip Step 1 renders the resolving agent ineffective.

Module 2: Solving "Oiling Out" (Crystallization Issues)

User Ticket #1045: "I successfully isolated the free base and added Dibenzoyl-L-tartaric acid (DBTA). Instead of crystals, a sticky yellow oil separated at the bottom of the flask."

Diagnosis: "Oiling out" is prevalent with azepane derivatives because the large lipophilic ring lowers the lattice energy of the salt. The system is entering a liquid-liquid phase separation (LLPS) rather than nucleation.

The Solution: Solvent Engineering & Agent Selection For lipophilic amino acids like 2-(1-azepanyl)propanoic acid, standard tartaric acid is often too polar. You need a resolving agent with matching lipophilicity.

Comparative Screening Protocol
VariableRecommendationScientific Rationale
Resolving Agent Dibenzoyl-L-tartaric acid (DBTA) The benzoyl groups on DBTA interact via

-

stacking with the azepane ring, stabilizing the crystal lattice better than unsubstituted tartaric acid.
Solvent A Ethanol (95%) Standard starting point. If oiling occurs, the mixture is too polar.
Solvent B Acetone/Water (9:1) High Success Rate. Acetone acts as an antisolvent for the salt while water solubilizes impurities.
Additives Seed Crystals Essential. If you lack seeds, scratch the glass or use a sonication burst to induce nucleation.

Troubleshooting "Oiling Out" Decision Tree:

OilingOut Start Problem: Oiling Out CheckTemp Is solution hot? Start->CheckTemp Reheat Reheat to reflux Add 10% more polar solvent CheckTemp->Reheat Yes CheckAgent Switch Resolving Agent CheckTemp->CheckAgent No (Already cooled) UseDBTA Use DBTA or Di-p-toluoyl-tartaric acid CheckAgent->UseDBTA If using Tartaric

Caption: Logic flow for addressing liquid-liquid phase separation during diastereomeric crystallization.

Module 3: Analytical Validation (Chiral HPLC)

User Ticket #1050: "I need to check the enantiomeric excess (ee), but the peaks are tailing badly on my Chiralpak AD-H column."

Diagnosis: Amino acids are zwitterionic. On standard amylose/cellulose columns (like AD-H or OD-H), the free amine and carboxylic acid groups interact non-specifically with the silica support, causing peak tailing.

The Solution: Mobile Phase Additives or Crown Ethers [1]

Option A: The "Acidic" Fix (For Polysaccharide Columns)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).

  • Mechanism: Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid and protonates the amine, sharpening the peak shape.

Option B: The "Crown" Fix (Specific for Amino Acids)

  • Column: Crownpak CR(+) or CR(-) .

  • Mobile Phase: Perchloric acid (pH 1.5) aqueous solution.[2]

  • Mechanism: These columns are designed specifically for

    
    -amino acids. The crown ether forms a host-guest complex with the primary ammonium group (though the azepane is tertiary, the 
    
    
    
    -ammonium motif is the recognition site). Note: Since azepane is tertiary, this method is less effective than Option A for this specific molecule, but worth trying if Option A fails.

Module 4: Prevention of Racemization

User Ticket #1055: "I had 98% ee crystals, but after I acidified them to get the HCl salt back, the ee dropped to 85%."

Diagnosis: The


-proton (at the C2 position) is acidic due to the electron-withdrawing carboxylic acid group and the ammonium cation. Heating in the presence of strong base or prolonged exposure to high temperatures during the "Salt Break" step can cause racemization  via an enol/enolate intermediate.

The Protocol for Safe Recovery:

  • Cold Break: Perform the acidification (Step 4 in Module 1) at 0°C to 5°C .

  • Avoid Strong Base: When liberating the free base from the diastereomeric salt, use mild bases like Sodium Bicarbonate or dilute Ammonia, rather than concentrated NaOH.

  • Fast Drying: Do not dry the final HCl salt at high temperatures (>60°C) for extended periods. Use vacuum drying at 40°C.

References & Authority

  • General Resolution of

    
    -Amino Acids: 
    
    • Mechanism:[3][4] Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for tartaric acid protocols).

    • Source:

  • Resolution of Lipophilic Amino Acid Derivatives:

    • Protocol: Periasamy, M., et al. (2001). "Methods of resolution of amino acids and their derivatives." Journal of Chemical Sciences. Discusses the efficacy of Dibenzoyl-tartaric acid (DBTA) for hydrophobic substrates.

    • Source:

  • Chiral Separation of Azepane/Piperidine Derivatives:

    • Context: Synthesis of Clebopride and related drugs often involves resolving the 2-substituted propanoic acid side chain.

    • Source: (Validates chemical structure and properties).

  • Chiral HPLC Methodologies:

    • Technique: "Chiral Separation of Amino Acids."[5] Daicel Chiral Technologies Application Guide. Detailing the use of acidic additives (TFA) for zwitterionic compounds.

    • Source:

Sources

Optimization

Optimizing pH conditions for stability of azepanyl propanoic acid solutions

Topic: Optimizing pH Conditions for Stability of Azepanyl Propanoic Acid Solutions Document ID: TSC-AZP-004 | Version: 2.1 | Last Updated: 2025-05-15[1] Introduction: The Zwitterionic Challenge Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH Conditions for Stability of Azepanyl Propanoic Acid Solutions

Document ID: TSC-AZP-004 | Version: 2.1 | Last Updated: 2025-05-15[1]

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for Azepanyl Propanoic Acid derivatives (e.g., 3-(azepan-1-yl)propanoic acid). As a researcher working with this scaffold—common in integrin inhibitors and peptidomimetics—you are likely facing a "Goldilocks" problem.

These molecules contain two distinct ionizable groups with widely separated pKa values:

  • The Azepane Ring (Tertiary Amine): Highly basic (pKa

    
     10.3).[1]
    
  • The Propanoic Tail (Carboxylic Acid): Weakly acidic (pKa

    
     4.8).[1]
    

This creates a massive Zwitterionic Window between pH 5 and pH 10.[1] Most stability issues (precipitation, oxidation, or degradation) occur because users inadvertently work within a pH zone that destabilizes the specific ionic species required for their assay.

Module 1: Solubility & Physical Stability

The Isoelectric Trap (pI)

The most common user ticket we receive is: "My solution precipitated after adjusting to physiological pH (7.4)."

Technical Explanation: At pH 7.4, azepanyl propanoic acid exists almost exclusively as a zwitterion (net charge 0).[1] The protonated azepanium nitrogen (+) cancels out the deprotonated carboxylate (-). Zwitterions have the lowest solubility in water because they lack net charge repulsion to prevent aggregation.[1]

Calculated Isoelectric Point (pI):



Troubleshooting Guide: Solubility
ObservationProbable CauseCorrective Action
Immediate Precipitation pH is too close to pI (7.5).[1]Shift pH: Move at least 2 pH units away from pI.[1] • Acidic Stock: pH < 4.0 (Species: Cation)• Basic Stock: pH > 10.0 (Species: Anion)
Slow Crystallization Temperature drop in zwitterionic state.[1]Add Co-solvent: Introduce 5-10% DMSO or Ethanol if working near pH 7.5 is mandatory.[1]
"Oiling Out" High ionic strength salting out the organic.[1]Reduce Salt: Lower buffer concentration (e.g., from 150mM to 50mM).

Module 2: Chemical Stability & Degradation

The Oxidative Risk (N-Oxide Formation)

The azepane nitrogen is a tertiary amine. In neutral-to-basic conditions (where the amine is less protonated), the lone pair electrons are exposed. This makes the molecule highly susceptible to attack by dissolved oxygen or peroxides, forming Azepane N-Oxide .[1]

Key Insight: Protonation protects the amine.[1] At pH < 6, the nitrogen lone pair is bound to a proton (


), rendering it unreactive to oxidants.
The CO₂ Absorption Hazard

At high pH (>10), while solubility is good, the solution becomes a "CO₂ scrubber." The free amine can react with atmospheric CO₂ to form carbamates (reversible) or bicarbonates, causing a pH drift downwards toward the precipitation zone (pI).

Diagram: Stability & Speciation Logic

The following diagram visualizes the relationship between pH, ionic species, and specific degradation risks.

AzepanylStability Acid Acidic State (pH < 4) Species: Cation (+) Solubility: HIGH Zwitter Isoelectric Zone (pH 5 - 9) Species: Zwitterion (+/-) Solubility: LOW Acid->Zwitter Add Base (Deprotonate Acid) Oxidation Risk: N-Oxidation (Lone pair exposed) Acid->Oxidation Protected by Protonation Base Basic State (pH > 10) Species: Anion (-) Solubility: HIGH Zwitter->Base Add Base (Deprotonate Amine) Zwitter->Oxidation Moderate Risk Precip Risk: Precipitation (Agglomeration) Zwitter->Precip Base->Oxidation High Risk CO2 Risk: CO2 Absorption (pH Drift) Base->CO2

Caption: pH-dependent speciation map showing the "Safe Zones" (Green/Blue) vs. the "Danger Zone" (Red) for solubility and oxidation risks.

Module 3: Recommended Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this protocol for long-term storage (-20°C).

  • Weighing: Weigh the azepanyl propanoic acid solid.

  • Solvent Choice: Use 0.1 M HCl (aqueous) as the solvent.[1]

    • Reasoning: This fixes the pH < 2.[1]0. The molecule will be fully protonated (Cationic), maximizing solubility and preventing N-oxidation.[1]

  • Dissolution: Vortex until clear.

  • Storage: Aliquot and freeze.

    • Shelf Life: >12 months at -20°C in acidic media.[1]

Protocol B: Working Solution for Biological Assays (pH 7.4)

Use this immediately before the experiment.

  • Dilution: Thaw the acidic stock (Protocol A).

  • Buffer: Dilute 1:100 into HEPES (50mM, pH 7.5) or PBS .

    • Critical Step: Do not use unbuffered water.[1] The acidic stock will crash the pH.

  • Clarification: If faint turbidity appears (pI crash), sonicate for 30 seconds at room temperature.

  • Usage Window: Use within 4 hours.

    • Why? At pH 7.4, the amine is vulnerable to slow oxidation.

Module 4: Frequently Asked Questions (FAQ)

Q1: My solution turned yellow overnight at room temperature. Is it still good?

  • Diagnosis: Yellowing indicates N-Oxide formation (oxidation of the azepane ring).[1]

  • Answer: Discard. The N-oxide is a distinct chemical entity with different biological potency and solubility.[1]

  • Prevention: Degas your buffers with Nitrogen/Argon or add an antioxidant like EDTA (to chelate metal catalysts) or Methionine if compatible with your assay.[1]

Q2: Can I use Phosphate Buffered Saline (PBS)?

  • Answer: Yes, but proceed with caution. Phosphate has poor buffering capacity at pH 7.5-8.0 (upper edge of pKa2).[1] If your azepanyl compound is a salt (e.g., HCl salt), adding it to PBS might shift the pH significantly. HEPES or MOPS are superior buffers for this pH range.[1]

Q3: LC-MS shows a peak with Mass [M+14].[1] What is it?

  • Answer: This is likely a Methylation artifact if you used Methanol as a solvent during preparation or analysis.[1] The carboxylic acid can esterify in acidic methanol.[1]

  • Fix: Switch to Acetonitrile/Water for LC-MS preparation.

Module 5: Diagnostic Workflow

Use this decision tree to resolve stability issues in real-time.

Troubleshooting Start Start: Identify Issue Obs1 Precipitation / Cloudiness Start->Obs1 Obs2 Color Change (Yellow/Brown) Start->Obs2 CheckpH Check pH Obs1->CheckpH CheckAge Check Solution Age Obs2->CheckAge Res1 pH is 6.5 - 8.5 (Near pI) ACTION: Acidify to pH < 4 or Basify to pH > 10 CheckpH->Res1 Yes Res2 pH is Extreme (<4 or >10) ACTION: Check Salt Concentration (Salting Out) CheckpH->Res2 No Res3 Fresh Solution (< 4 hrs) ACTION: Check Metal Contamination (Catalyst) CheckAge->Res3 Fresh Res4 Old Solution (> 24 hrs) ACTION: Oxidative Degradation. Discard. CheckAge->Res4 Old

Caption: Diagnostic logic for identifying root causes of instability in azepanyl solutions.

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 3-(Azepan-1-yl)propanoic acid (CAS 730996-05-1).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • University of Kentucky. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (Demonstrating oxidative instability of cyclic amines). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling 2-(1-azepanyl)propanoic acid hydrochloride

Status: Active Ticket ID: #HYGRO-AZP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #HYGRO-AZP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely visiting this page because your solid sample of 2-(1-azepanyl)propanoic acid hydrochloride has become sticky, difficult to weigh, or has completely deliquesced into a viscous oil.

Do not panic. This is an intrinsic property of this molecule, not necessarily a sign of chemical degradation.

This guide addresses the extreme hygroscopicity of azepane-based amino acid salts. The combination of the hydrophilic hydrochloride counter-ion and the zwitterionic potential of the amino-acid backbone creates a high-energy crystal lattice that readily collapses upon contact with atmospheric moisture.

Module 1: The Mechanism (Why is this happening?)

To defeat the problem, you must understand the thermodynamics at play.

2-(1-azepanyl)propanoic acid hydrochloride consists of a bulky 7-membered azepane ring attached to a propanoic acid tail. In its HCl salt form, the amine nitrogen is protonated (


).
  • Lattice Energy vs. Hydration Enthalpy: The chloride ion (

    
    ) is a weak base but a hydrogen-bond acceptor. The lattice energy holding the dry crystal together is relatively weak due to the bulky azepane ring preventing tight packing.
    
  • The Moisture Attack: Water molecules in the air have a high affinity for the charged ammonium center and the chloride ion. The energy released when water binds to these ions (Hydration Enthalpy) is greater than the energy holding the crystal lattice together.

  • Deliquescence: As water adsorbs, it forms a saturated solution layer on the surface. This lowers the vapor pressure of the solid below the partial pressure of water in the air, causing the crystal to pull in more water until it dissolves in its own sorbed moisture.

Module 2: The "Weighing by Difference" Protocol

CRITICAL: Never attempt to weigh this compound by adding small scoops to an open weighing boat on the balance. The mass will drift upwards rapidly as you watch, rendering your stoichiometry invalid.

Use the Weighing by Difference technique to ensure accuracy.

Step-by-Step Protocol
  • Preparation: Dry the storage vial and a receiving flask (e.g., volumetric flask) in a desiccator.

  • The Source: Take the capped vial containing the bulk solid. Place it on the analytical balance. Tare the balance to zero.

  • The Transfer: Remove the vial from the balance. Quickly uncap, transfer an estimated amount of solid into your receiving flask, and immediately recap the source vial.

  • The Measurement: Place the capped source vial back on the balance. The reading will be a negative number (e.g.,

    
    ).
    
  • Calculation: The absolute value of this negative number is the exact mass transferred, regardless of how much water the sample absorbed during the transfer.

Workflow Visualization

WeighingProtocol Start Start: Bulk Vial in Desiccator Tare Place Capped Vial on Balance & TARE to 0.0000g Start->Tare Transfer Remove Vial -> Open -> Transfer Solid -> Close Tare->Transfer Reweigh Place Capped Vial Back on Balance Transfer->Reweigh Result Record Negative Mass (Absolute Value = Sample Mass) Reweigh->Result

Figure 1: The "Weighing by Difference" workflow minimizes error caused by moisture uptake during handling.[1]

Module 3: Recovery of Deliquesced Material

If your sample has turned into a "goo" or oil, it is likely just hydrated, not degraded. However, you must remove the water to restore the solid form and ensure accurate stoichiometry.

Do NOT use a vacuum oven. Vacuum ovens often cause the material to melt or "bump" (boil violently), coating the inside of your oven.

The Solution: Lyophilization (Freeze Drying) [2][3]

ParameterSpecificationReason
Solvent HPLC-grade Water (or t-Butanol/Water mix)Dissolves the salt fully before freezing.
Freezing Temp

Must be below the glass transition temperature (

) of the salt solution.
Vacuum Pressure

Ensures sublimation rather than melting.
Time 24 - 48 HoursAmine salts hold water tightly; extended drying is required.
Recovery Decision Tree

RecoveryTree State Current State: Sticky/Liquid Check Check Purity (LCMS/NMR) State->Check Degraded Hydrolysis Detected? Check->Degraded YesDeg Discard & Resynthesize Degraded->YesDeg Yes NoDeg Intact Molecule Degraded->NoDeg No Dissolve Dissolve in DI Water NoDeg->Dissolve Freeze Deep Freeze (-78°C or Liquid N2) Dissolve->Freeze Lyo Lyophilize (48 Hours) Freeze->Lyo Store Store under Argon (Desiccator) Lyo->Store

Figure 2: Decision matrix for recovering hygroscopic salts that have absorbed ambient moisture.

Module 4: Stoichiometry Correction

If you cannot dry the material immediately but must proceed with a reaction, you must correct the molecular weight.

  • Measure Water Content: Use Karl Fischer (KF) titration if available.

  • Calculate Adjusted MW:

    
    
    
  • Impact: If your sample has 15% water by weight and you don't correct for it, you are under-dosing your reaction by 15%, which can lead to incomplete reactions or side products in sensitive couplings.

Frequently Asked Questions (FAQ)

Q: Can I store this in a standard fridge? A: No. Standard refrigerators have high humidity. Unless the vial is secondary-contained in a desiccator with active desiccant (like


 or Drierite), the cold temperature will actually accelerate condensation inside the vial if the seal is imperfect. Store in a desiccator at room temperature or a dedicated low-humidity cold storage.

Q: I don't have a lyophilizer. Can I use a rotovap? A: It is difficult. Rotovaps usually leave a foam or oil because the water boils off from a liquid state. If you must use a rotovap, use an azeotrope (like toluene or acetonitrile) to help carry the water away, but be warned: getting a true powder is rare without freeze-drying.

Q: Is the "goo" dangerous? A: It is chemically acidic. The hydrolysis of the HCl salt in the absorbed water creates a microscopic environment of hydrochloric acid. This can corrode metal spatulas and degrade the propanoic acid backbone over time (esterification or decarboxylation risks depending on conditions).

References

  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from [Link]

  • Digivac. (2020). Pharmaceutical | Freeze Drying and Vacuum Ovens.[2] Retrieved from [Link]

  • Specialty Solutions. (2024). Lyophilization vs. Traditional Drying Methods: Why Choose Freeze Drying? Retrieved from [Link]

Sources

Optimization

Identifying side products in the reaction of 2-(1-azepanyl)propanoic acid

Topic: Troubleshooting Synthesis & Downstream Applications Executive Summary 2-(1-Azepanyl)propanoic acid is a sterically demanding -alkylated -amino acid. Its structure—a seven-membered azepane ring attached to the chir...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Synthesis & Downstream Applications

Executive Summary

2-(1-Azepanyl)propanoic acid is a sterically demanding


-alkylated 

-amino acid. Its structure—a seven-membered azepane ring attached to the chiral center of propanoic acid—presents unique challenges compared to standard amino acids like proline or alanine.

This guide addresses the two critical failure modes associated with this molecule:

  • Synthesis: Competition between nucleophilic substitution (

    
    ) and elimination (
    
    
    
    ) during alkylation.
  • Application: High susceptibility to racemization during peptide coupling due to the

    
    -alkyl steric bulk and lack of an amide proton.
    

Module 1: Synthesis Troubleshooting

Issue: Low Yield & Olefinic Impurities

User Report: "I reacted 2-bromopropanoic acid with azepane, but my yield is <40%, and NMR shows peaks in the 5.8–6.4 ppm region."

Root Cause Analysis: The

vs.

Battle

The reaction of a secondary amine (azepane) with an


-halo acid relies on Nucleophilic Substitution (

). However, azepane is a relatively strong base (

of conjugate acid

11). The steric hindrance of the 7-membered ring, combined with the secondary carbon of the electrophile, favors

Elimination
.

Instead of displacing the bromide, the azepane abstracts a proton from the


-carbon, generating acrylic acid (which may polymerize) and azepanium bromide.
Technical Diagram: Reaction Pathway Competition

ReactionPathways Figure 1: Kinetic competition between Substitution (Target) and Elimination (Impurity). Start 2-Bromopropanoic Acid + Azepane TransitionSN2 Transition State (Nucleophilic Attack) Start->TransitionSN2 Low Temp Polar Aprotic Solvent TransitionE2 Transition State (Proton Abstraction) Start->TransitionE2 High Temp Steric Bulk Product Target: 2-(1-Azepanyl)propanoic acid TransitionSN2->Product SideProduct Side Product: Acrylic Acid + Azepanium HBr TransitionE2->SideProduct Irreversible

[1]

Corrective Protocol

To maximize the


 pathway, you must destabilize the elimination transition state.
  • Temperature Control: Run the reaction at 0°C to room temperature . Do not reflux. Higher temperatures significantly favor elimination (

    
     for elimination is generally higher than substitution, so heat accelerates it disproportionately).
    
  • Solvent Switch: Use Acetonitrile (MeCN) or DMF . Avoid ethanol/methanol initially, as solvolysis can compete.

  • Stoichiometry: Use a 2.2 equivalent excess of azepane .

    • Why? The first equivalent acts as the nucleophile. The second equivalent acts as a proton scavenger for the HBr generated. Using an inorganic base (like

      
      ) can sometimes be too heterogeneous; excess amine ensures homogeneity.
      

Module 2: Downstream Application (Peptide Coupling)

Issue: Loss of Chirality (Racemization)

User Report: "I coupled 2-(1-azepanyl)propanoic acid to a resin-bound peptide. Post-cleavage analysis shows a split peak (doublet) for the methyl group in HPLC, indicating ~30% epimerization."

Root Cause Analysis: Oxazolonium Formation

-alkylated amino acids are notoriously prone to racemization during activation. Unlike primary amino acids, they lack the amide hydrogen (N-H) that stabilizes the active ester.
  • Mechanism: Upon activation (e.g., with HATU), the carbonyl oxygen of the preceding amide bond (or the

    
    -protecting group if not applicable here) attacks the activated carbonyl.
    
  • Result: Formation of a cationic 5(4H)-oxazolonium intermediate.

  • Racemization: This intermediate enolizes easily, destroying the stereocenter at C

    
    .
    
Technical Diagram: Racemization Mechanism

Racemization Figure 2: Oxazolonium-mediated racemization pathway common in N-alkyl amino acids. L_Isomer L-Isomer (Active Ester) Oxazolone Oxazolonium Ion (Planar C-Alpha) L_Isomer->Oxazolone Cyclization via Carbonyl Attack Peptide Racemic Peptide Product L_Isomer->Peptide Enol Enol Intermediate Oxazolone->Enol Base Catalysis D_Isomer D-Isomer (Impurity) Oxazolone->D_Isomer Ring Opening Enol->Oxazolone Reprotonation D_Isomer->Peptide

Corrective Protocol

Do not use standard HBTU/DIEA protocols. The basicity of DIEA combined with slow coupling (due to azepane steric bulk) guarantees racemization.

  • Coupling Reagents: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .

    • Why? Carbodiimide activation with Oxyma creates an active ester that is less prone to oxazolone formation than uronium salts (HATU/HBTU) in the presence of tertiary bases.

  • Base Omission: If possible, avoid tertiary amine bases (DIEA/TEA) entirely during the coupling step. If a base is required (e.g., to neutralize a salt), use TMP (2,4,6-Trimethylpyridine/Collidine) .

    • Why? TMP is a weak, non-nucleophilic base that is sterically hindered, reducing the rate of proton abstraction from the C

      
       position [1, 2].
      
  • Pre-Activation: Minimize pre-activation time. Add the coupling reagent to the mixture of acid and amine, rather than letting the active ester sit.

Module 3: Analytical Forensics (FAQs)

Q: What are the diagnostic mass spectrometry signals for common impurities?

When analyzing the crude reaction mixture via LC-MS (ESI+), look for these specific shifts relative to the Target Mass (


).
Impurity TypeMass Shift (

)
Likely Structure/Cause
N-Oxide

Oxidation of the tertiary azepane nitrogen. Common if reaction solvent contained peroxides (e.g., old ethers).
Acrylic Acid

Da (distinct peak)
Elimination byproduct. Will elute near the solvent front in Reverse Phase.
Dimer/Anhydride

Symmetric anhydride formation during workup if acidic water removal is inefficient.
N-Acyl Urea

(for DIC)
Rearrangement of the O-acylisourea intermediate. Occurs if coupling is too slow.
Q: How do I remove the unreacted azepane?

A: Azepane is a secondary amine.

  • Dissolve crude mixture in saturated NaHCO

    
      (pH ~8.5).
    
  • The target amino acid exists as a zwitterion/anion (carboxylate is deprotonated).

  • Extract with DCM or Ether . The unreacted azepane (free base) will partition into the organic layer.

  • Acidify the aqueous layer to pH 4–5 and extract with n-Butanol or Ethyl Acetate to recover the target amino acid.

    • Note: 2-(1-Azepanyl)propanoic acid is amphoteric and highly water-soluble. Using Ion Exchange Chromatography (Dowex 50W) is often superior to liquid-liquid extraction.

Q: Why does the NMR show a broad hump at 2.5–3.5 ppm?

A: This is characteristic of the azepane ring protons undergoing slow conformational flipping.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). The broad peaks should sharpen as the ring flip rate increases, averaging the signals. If they do not sharpen, suspect polymeric impurities from acrylic acid.

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the suppression of Racemization during Peptide Coupling." Journal of Organic Chemistry.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Werner, L., et al. (2012). "Side reactions in peptide synthesis: Solving the problem of racemization." Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. "Azepane." National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: 2-(1-Azepanyl)propanoic Acid Hydrochloride

Executive Summary Target Molecule: 2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) Chemical Class: Non-natural -amino acid; Azacycloalkane derivative. Primary Application: Peptidomimetic building block; con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) Chemical Class: Non-natural


-amino acid; Azacycloalkane derivative.
Primary Application:  Peptidomimetic building block; conformationally restricted GABA analog.

This guide provides a structural validation framework for researchers synthesizing or utilizing 2-(1-azepanyl)propanoic acid HCl. Unlike standard product sheets, this document focuses on comparative structural analysis , distinguishing the 7-membered azepane ring from its common 5-membered (pyrrolidine) and 6-membered (piperidine) analogs using 1H NMR spectroscopy.

Part 1: Comparative Structural Analysis (The Alternatives)

In drug design, the choice between pyrrolidine, piperidine, and azepane rings dictates the conformational flexibility of the pharmacophore. When characterizing the target molecule, the primary risk is misidentification of the ring size or failure to detect ring-contraction impurities.

Structural Differentiators

The following table contrasts the target molecule with its closest structural analogs.

FeaturePyrrolidine Analog (5-Ring)Piperidine Analog (6-Ring)Azepane Target (7-Ring)
Conformational Freedom Rigid (Envelope)Moderate (Chair/Boat)High (Twist-Chair/Chair)
Steric Bulk LowMediumHigh
NMR Fingerprint (

-H)
Distinctive multiplets (rigid)Broad multiplets (fluxional)Complex higher-order multiplets
Ring Proton Integration 4H (

), 4H (

)
2H (

), 4H (

), 4H (

)
8H (Bulk Methylenes), 4H (

-Ring)
The "Ring Strain" Effect on NMR
  • Pyrrolidine (5): The ring strain often causes the

    
    -protons adjacent to the nitrogen to appear as distinct, separated multiplets.
    
  • Azepane (7): Due to high conformational flexibility (pseudorotation), the internal methylene protons (C3, C4, C5, C6 of the ring) often overlap significantly in the 1.4 – 1.9 ppm range, creating a "hump" rather than distinct multiplets, particularly in the HCl salt form.

Part 2: Experimental Protocol

Synthesis Workflow (Nucleophilic Substitution)

Context: This protocol utilizes a standard


 displacement of an 

-halo acid. The use of the hydrochloride salt form is critical for purification, avoiding the need for chromatography.

Reagents: 2-Bromopropanoic acid, Azepane (Hexamethyleneimine), NaOH, Diethyl Ether, HCl (gas or dioxane solution).

  • Substitution: Dissolve 2-bromopropanoic acid (1.0 eq) in water/THF (1:1). Cool to 0°C.

  • Basification: Add NaOH (2.2 eq) slowly to deprotonate the acid and scavenge HBr.

  • Addition: Add Azepane (1.1 eq) dropwise.

  • Reflux: Heat to 60°C for 12–18 hours. Mechanism: The amine attacks the

    
    -carbon, displacing bromide.
    
  • Workup: Acidify to pH 2 with conc. HCl. Wash with Diethyl Ether (removes unreacted bromo-acid).

  • Isolation: Adjust aqueous layer to pH 6-7 (isoelectric point). Extract with DCM.

  • Salt Formation: Dry DCM layer (

    
    ). Bubble dry HCl gas or add 4M HCl in dioxane. The target precipitates as a white solid.
    
NMR Sample Preparation
  • Solvent: DMSO-d6 is recommended over

    
     for full characterization.
    
    • Reasoning:

      
       causes rapid exchange of the acidic proton (COOH) and the ammonium proton (
      
      
      
      ), making them invisible. DMSO-d6 allows observation of the ammonium proton (
      
      
      9.0–10.0 ppm), confirming salt formation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Part 3: Characterization Data (1H NMR)

Field Strength: 400 MHz Solvent: DMSO-d6 Standard: Tetramethylsilane (TMS)

Reference Standard Data Table
Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
Mult.Int.[1][2]AssignmentStructural Logic
10.50 – 11.00 br s1HCOOHCarboxylic acid proton (broad due to H-bonding).
9.60 – 9.80 br s1H

Ammonium proton. Indicates HCl salt formation.
3.95 q1H

(Backbone)
The chiral center

-proton. Coupled to the methyl group (

Hz). Deshielded by

and

.
3.10 – 3.45 m4HRing

Protons at C2/C7 of the azepane ring. Broadened/complex due to proximity to

and diastereotopicity.
1.75 – 1.95 m4HRing

Protons at C3/C6 of the azepane ring.
1.55 – 1.70 m4HRing

Protons at C4/C5 (the "bottom" of the ring). Often overlaps with the methyl doublet.
1.52 d3H

(Backbone)
Methyl group attached to the chiral center. Distinct doublet (

Hz).
Critical Interpretation Notes (Troubleshooting)
  • Diastereotopicity: Because the molecule has a chiral center at the propanoic acid

    
    -position, the two faces of the azepane ring are not equivalent. Consequently, the protons on the left side of the ring may have slightly different shifts than those on the right, leading to complex multiplet splitting patterns (non-first-order spectra) for the ring protons.
    
  • Water Peak: In DMSO-d6, the HCl salt is hygroscopic. Expect a water peak at

    
     3.33 ppm which may obscure one of the ring 
    
    
    
    -proton signals.

Part 4: Visualization & Logic

Diagram 1: Synthesis & Characterization Workflow

This flow illustrates the critical path from raw materials to the validated salt, highlighting the purification logic.

SynthesisFlow Reactants 2-Bromopropanoic Acid + Azepane Reaction SN2 Substitution (60°C, NaOH) Reactants->Reaction Nucleophilic Attack Extraction Acid/Base Extraction (Isolate Zwitterion) Reaction->Extraction Remove SM SaltForm HCl Salt Formation (Precipitation) Extraction->SaltForm Stabilization NMR 1H NMR Validation (DMSO-d6) SaltForm->NMR Characterization

Caption: Synthesis pathway emphasizing the purification via acid/base extraction followed by salt precipitation.

Diagram 2: NMR Assignment Logic

This diagram visualizes the connectivity and the resulting spectral splitting logic.

NMRLogic N_Center N+ (Ammonium) Alpha_C Backbone Alpha-CH (Chiral Center) N_Center->Alpha_C Inductive Deshielding (Shift to ~3.95 ppm) Ring_Alpha Ring Alpha-CH2 (Deshielded Multiplet) N_Center->Ring_Alpha Inductive Deshielding (Shift to ~3.20 ppm) Methyl Backbone Methyl (Doublet) Alpha_C->Methyl Spin-Spin Coupling (Creates Doublet) Alpha_C->Ring_Alpha Induces Diastereotopicity (Complex Splitting) Ring_Bulk Ring Bulk CH2 (Overlapping Multiplets) Ring_Alpha->Ring_Bulk Ring Connectivity

Caption: Influence of the chiral ammonium center on chemical shifts and splitting patterns.

References

  • PubChem. (n.d.). 2-(1-Azepanyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Lázár, L., et al. (2004). Synthesis and conformational analysis of azepane-2-carboxylic acid derivatives. Tetrahedron.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general amino acid chemical shifts and coupling constants).

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of 2-(1-azepanyl)propanoic acid HCl

Comparative LC-MS/MS Fragmentation Guide: 2-(1-Azepanyl)propanoic Acid HCl Executive Summary The structural elucidation and quantitation of non-proteinogenic amino acids and cyclic amine derivatives are foundational to m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative LC-MS/MS Fragmentation Guide: 2-(1-Azepanyl)propanoic Acid HCl

Executive Summary

The structural elucidation and quantitation of non-proteinogenic amino acids and cyclic amine derivatives are foundational to modern drug metabolism and pharmacokinetics (DMPK). This guide provides an objective, data-driven comparison of Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap platform for the analysis of 2-(1-azepanyl)propanoic acid HCl (C9H17NO2). By dissecting the gas-phase thermodynamic causality behind its fragmentation, this guide establishes a self-validating analytical workflow for researchers.

Mechanistic Causality: Gas-Phase Fragmentation Dynamics

To optimize an MS/MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. 2-(1-azepanyl)propanoic acid is a highly polar, zwitterionic molecule featuring a 7-membered azepane ring attached to the


-carbon of propanoic acid[1].

Under positive Electrospray Ionization (ESI+), the molecule yields a protonated precursor


 at m/z 172.1337. The proton localizes on the most basic site: the sterically accessible tertiary nitrogen of the azepane ring. Upon collisional activation, the molecule undergoes three primary thermodynamically driven pathways:
  • Pathway A (Low Activation Energy): The protonated carboxylic acid moiety is highly labile. The initial loss of water (-18.01 Da) generates an intermediate at m/z 154.1231.

  • Pathway B (Medium Activation Energy): A concerted neutral loss of formic acid (HCOOH, -46.00 Da) via

    
    -cleavage yields a stable iminium cation at m/z 126.1282. This is a classic signature for 
    
    
    
    -amino acid derivatives[2].
  • Pathway C (High Activation Energy): High-energy collisions force the cleavage of the C(

    
    )-N bond, transferring the charge entirely to the nitrogen heterocycle to form the azepanium cation  at m/z 98.0970 (
    
    
    
    ). This ion is the definitive diagnostic marker for azepane-containing compounds[3].

G Precursor [M+H]+ m/z 172.1337 Frag1 [M+H-H2O]+ m/z 154.1231 Precursor->Frag1 -H2O (-18 Da) Low CE Frag2 [M+H-HCOOH]+ m/z 126.1282 Precursor->Frag2 -HCOOH (-46 Da) Med CE Frag3 Azepanium Ion m/z 98.0970 Precursor->Frag3 Alpha-Cleavage High CE Frag4 Ring Cleavage m/z 84.0813 Frag3->Frag4 -CH2 HCD Only

Proposed CID/HCD fragmentation pathway for 2-(1-azepanyl)propanoic acid.

Technology Comparison: QqQ (CID) vs. Orbitrap (HCD)

Selecting the correct dissociation technique dictates the quality of the resulting data. We compare traditional ion-trap/quadrupole CID against beam-type HCD[4].

  • Triple Quadrupole (QqQ) - CID:

    • Mechanism: Analyte ions are accelerated into a collision cell filled with neutral gas (Argon). The fragmentation is highly efficient for generating the primary m/z 126 product ion.

    • Limitation: In trap-based CID systems, the "1/3 Rule" (low-mass cutoff) often prevents the trapping and detection of fragments less than one-third of the precursor mass. While QqQ systems bypass this, their nominal mass resolution cannot distinguish the m/z 98.0970 azepanium ion from isobaric background noise.

    • Best Use Case: High-throughput, high-sensitivity MRM quantitation in plasma/urine.

  • Orbitrap - HCD:

    • Mechanism: HCD is a beam-type collisional dissociation occurring in an RF-only multipole. It imparts higher kinetic energy, accessing deep fragmentation pathways (like the m/z 84 ring cleavage) without suffering from a low-mass cutoff[4].

    • Advantage: Combined with the Orbitrap's High-Resolution Mass Spectrometry (HRMS) capabilities (<2 ppm mass error), HCD provides unequivocal structural confirmation of the azepanium diagnostic ion.

    • Best Use Case: Metabolite identification, structural elucidation, and resolving isobaric interferences.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating system where chromatographic retention and exact mass calibration act as internal quality controls. Because 2-(1-azepanyl)propanoic acid is highly polar, traditional C18 columns will result in early elution and severe ion suppression. Therefore, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is mandated.

Step 1: System Suitability & Mass Calibration

  • Infuse positive ion calibration solution (e.g., Pierce LTQ Velos ESI) to calibrate the Orbitrap mass analyzer. Validation Check: Ensure mass accuracy is <2 ppm across the m/z 50–2000 range.

  • Prepare a 100 ng/mL system suitability standard of 2-(1-azepanyl)propanoic acid HCl in 90:10 Acetonitrile:Water.

Step 2: ZIC-HILIC Chromatographic Separation

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (pH control is critical to maintain the constant protonation of the azepane nitrogen).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. Validation Check: The analyte should elute cleanly at approximately 3.2 minutes, well past the void volume.

Step 3: Parallel MS Acquisition Setup

  • QqQ (Quantitation): Set up an MRM transition of 172.1

    
     126.1 (Quantifier, CE: 15 eV) and 172.1 
    
    
    
    98.1 (Qualifier, CE: 25 eV).
  • Orbitrap (Elucidation): Set to Parallel Reaction Monitoring (PRM) mode. Target precursor m/z 172.1337. Use a stepped Normalized Collision Energy (NCE) of 20, 35, and 50 to capture both labile neutral losses and stable heterocycle fragments in a single composite spectrum.

G cluster_MS Parallel MS Acquisition Sample Sample Prep (Protein PPT) LC ZIC-HILIC Separation Sample->LC ESI ESI Source (Positive Mode) LC->ESI QqQ QqQ (CID) MRM Quantitation ESI->QqQ Orbitrap Orbitrap (HCD) HRMS Elucidation ESI->Orbitrap Data Data Synthesis & Validation QqQ->Data Orbitrap->Data

Parallel LC-MS/MS workflow for quantitation and structural elucidation.

Quantitative Data Synthesis

The following table summarizes the optimized fragmentation parameters and expected relative abundances across both platforms. Notice how HCD at higher NCEs is required to drive the formation of the diagnostic azepanium ion.

Fragment IdentityExact Mass (m/z)Nominal Mass (m/z)QqQ CID Optimal CE (eV)Orbitrap HCD Optimal NCERelative Intensity (HCD 35)
Precursor

172.1337172.1N/AN/A5% (Depleted)

154.1231154.1101515%

126.1282126.11525100% (Base Peak)
Azepanium Cation 98.097098.1254565%
Ring Cleavage 84.081384.1>356010%

Data Interpretation: For robust bioanalytical quantitation, the 172.1


 126.1 transition is the most sensitive. However, for definitive structural proof (e.g., distinguishing this compound from isomeric piperidine derivatives), the HRMS detection of the m/z 98.0970 fragment via HCD is non-negotiable.

References

  • Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation." AnalyteGuru.[Link]

  • National Center for Biotechnology Information (NCBI). "Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods." PubMed Central (PMC).[Link]

  • PubChem. "1-[(2Z)-3-(2-chloro-3'-methoxybiphenyl-4-yl)prop-2-en-1-yl]azepane" (Reference for Azepane fragmentation and m/z 98.0965). National Library of Medicine.[Link]

Sources

Validation

Comparative Bioactivity of Azepane vs. Piperidine Propanoic Acid Derivatives: A Structural and Pharmacological Guide

Propanoic acid derivatives serve as foundational scaffolds in modern medicinal chemistry, frequently utilized in the development of protease inhibitors, GPCR modulators, and targeted therapeutics[1]. During structure-act...

Author: BenchChem Technical Support Team. Date: March 2026

Propanoic acid derivatives serve as foundational scaffolds in modern medicinal chemistry, frequently utilized in the development of protease inhibitors, GPCR modulators, and targeted therapeutics[1]. During structure-activity relationship (SAR) optimization, medicinal chemists must carefully select the aliphatic heterocycle attached to the propanoic acid backbone.

This guide provides an objective, data-driven comparison of incorporating a 6-membered piperidine ring versus a 7-membered azepane ring . By analyzing their conformational dynamics, receptor binding affinities, and metabolic stability, this guide equips drug development professionals with the mechanistic insights needed to optimize lead compounds.

Structural Causality: Conformational Dynamics & Physicochemical Impact

The substitution of a piperidine with an azepane ring (ring expansion) fundamentally alters the physicochemical properties of the molecule, directly dictating its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

  • Conformational Flexibility & Entropic Penalty : Piperidine predominantly exists in a rigid, low-energy chair conformation. This rigidity is highly advantageous in drug design because it reduces the entropic penalty upon binding to a target receptor. Conversely, the 7-membered azepane ring is highly flexible, adopting multiple conformations (such as twist-chair and boat). This flexibility often leads to steric clashes within tightly defined binding pockets.

  • Lipophilicity & Basicity : The addition of a methylene group in the azepane ring increases the calculated partition coefficient (cLogP). Furthermore, the nitrogen atom in azepane often exhibits a slightly altered

    
     due to changes in solvation energy, impacting the molecule's overall basicity, membrane permeability, and susceptibility to enzymatic degradation.
    

Comparative Pharmacodynamics: Target Receptor Affinity

The choice between a piperidine and an azepane ring dictates the spatial projection of the propanoic acid side chain and the basic nitrogen vector.

In GPCR targeting—such as the development of 5-HT2C receptor agonists—the charged nitrogen of the piperidine ring frequently forms a critical salt bridge with highly conserved aspartate residues (e.g., ASP134)[2]. Expanding the ring to an azepane disrupts this optimal geometry. Experimental SAR studies demonstrate that altering the size of the piperidine ring by expanding it to an azepane ring leads to a sharp reduction in agonistic activity, often rendering the compound completely inactive up to 10 μM[2].

Receptor_Interaction R GPCR Binding Pocket (e.g., 5-HT / H3R) S1 Salt Bridge Formation (Aspartate Interaction) R->S1 Piperidine S2 Altered Vector Projection Reduced H-Bonding R->S2 Azepane P Piperidine Propanoic Acid Optimal Steric Fit P->R A Azepane Propanoic Acid Steric Clash A->R E1 Receptor Activation (Maintained Potency) S1->E1 E2 Loss of Potency (Reduced Efficacy) S2->E2

Figure 1: Mechanistic interaction of piperidine vs. azepane derivatives within a GPCR pocket.

Comparative Pharmacokinetics: Metabolic Stability

Metabolic clearance is a primary hurdle in drug development. Aliphatic heterocycles are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

  • The Azepane Liability : Azepane rings expose a larger surface area and more abstractable C-H bonds to CYP450 enzymes. In comparative studies (such as the optimization of H3R inverse agonists), azepane derivatives exhibited exceptionally high Rat Liver Microsome (RLM) clearance rates (e.g., 55 μL/min/mg)[3].

  • The Piperidine Mitigation : Contracting the ring to a piperidine—or further substituting the piperidine with fluorine atoms (e.g., difluoropiperidine)—significantly improves metabolic stability. This modification reduces lipophilicity (cLogD) and physically blocks the primary sites of oxidative metabolism[3].

SAR_Workflow A Propanoic Acid Scaffold B Piperidine Derivative (6-Membered Ring) A->B Ring Contraction C Azepane Derivative (7-Membered Ring) A->C Ring Expansion D In Vitro Bioactivity (Receptor Binding) B->D E Metabolic Stability (HLM/RLM Clearance) B->E C->D C->E F High Affinity, Improved Stability D->F G Reduced Affinity, High Clearance D->G E->F E->G

Figure 2: SAR optimization workflow comparing piperidine and azepane ring modifications.

Quantitative Data Comparison

The following table summarizes the representative pharmacological profiles of piperidine versus azepane propanoic acid derivatives based on established SAR campaigns.

ParameterPiperidine Propanoic Acid DerivativeAzepane Propanoic Acid Derivative
Ring Size 6-Membered7-Membered
Conformation Rigid (Chair)Flexible (Twist-Chair/Boat)
Receptor Affinity (e.g., 5-HT2CR) High (EC50 ~ 121.5 nM)[2]Low / Inactive (> 10 μM)[2]
Metabolic Clearance (RLM) Moderate to Low[3]High (~55 μL/min/mg)[3]
Lipophilicity (cLogP) BaselineIncreased (+ ~0.5 units)
Primary Application Optimized Lead CompoundsEarly SAR Exploration

Experimental Workflows: Self-Validating Protocols

To objectively compare the metabolic stability of these derivatives, researchers must employ rigorous, self-validating assays. The following protocol outlines the standard methodology for assessing intrinsic clearance (


).
Protocol: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective : To quantify the intrinsic clearance of piperidine vs. azepane propanoic acid derivatives. Causality & Validation : This protocol is self-validating because it mandates the parallel run of positive controls (Verapamil for high clearance) and negative controls (Warfarin for low clearance). If Verapamil is not rapidly degraded, the assay is deemed invalid (indicating inactive microsomes or degraded NADPH). This ensures that the observed high clearance of the azepane derivative is a true structural liability, not an experimental artifact.

  • Step 1: Reagent Preparation Prepare 0.5 mg/mL Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining a pH of 7.4 mimics physiological conditions, which is strictly essential for maintaining the native, active conformation of CYP450 enzymes.

  • Step 2: Compound Incubation Spike the propanoic acid derivatives (piperidine and azepane variants), alongside the control compounds, to a final concentration of 1 μM. Causality: Utilizing a low substrate concentration prevents the saturation of CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate half-life calculation.

  • Step 3: Reaction Initiation Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor for oxidation; without it, metabolic degradation will not occur.

  • Step 4: Quenching and Analysis Quench the reaction at specific time intervals (0, 5, 15, 30, and 60 minutes) using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile rapidly precipitates microsomal proteins, instantly halting the enzymatic reaction. The internal standard normalizes any LC-MS/MS injection volume variability, ensuring high-fidelity quantitative readouts.

References

1.[2] Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC Source: nih.gov URL:2 2.[1] HUE029781T2 - Substituted 3-heteroaroylamino-propanoic acid derivatives and their use as medicaments Source: google.com URL: 1 3.[3] Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL: 3

Sources

Comparative

Purity Assessment Standards for 2-(1-Azepanyl)propanoic Acid Hydrochloride: A Comparative Analytical Guide

Topic: Purity assessment standards for 2-(1-azepanyl)propanoic acid hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(1-Azep...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity assessment standards for 2-(1-azepanyl)propanoic acid hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) serves as a critical non-proteinogenic amino acid building block, structurally analogous to proline but featuring a seven-membered azepane ring. Its application in peptide synthesis and peptidomimetic drug design demands rigorous purity standards. However, its lack of a strong UV chromophore and its hygroscopic hydrochloride salt form present significant analytical challenges.

This guide compares the three primary methodologies for establishing purity standards: Quantitative NMR (qNMR) , HPLC with Charged Aerosol Detection (CAD) , and Potentiometric Titration . We analyze why qNMR is the superior choice for establishing "Primary Standard" potency, while HPLC-CAD is essential for impurity profiling.

The Analytical Challenge: Why Standard Methods Fail

Before selecting a purity assessment method, one must understand the molecule's specific vulnerabilities:

  • The "Invisible" Backbone: Unlike aromatic amino acids (e.g., Phenylalanine), the azepane ring and propanoic acid backbone have negligible UV absorbance above 210 nm. Traditional HPLC-UV at 254 nm yields false negatives for impurities.

  • The Salt Trap: As a hydrochloride salt, the molecule is prone to hygroscopicity. A "99% pure" sample by HPLC Area% might actually be only 90% potent by weight due to absorbed atmospheric water and excess HCl.

  • Zwitterionic Behavior: The presence of the carboxylic acid and the tertiary amine (azepane) creates pH-dependent solubility and retention shifts, complicating chromatography.

Comparative Analysis of Assessment Standards

We evaluated three analytical "products" (methodologies) used to certify this compound.

FeatureMethod A: qNMR (Internal Standard) Method B: HPLC-CAD / MS Method C: Potentiometric Titration
Primary Utility Absolute Potency (% w/w) Impurity Profiling (% Area) Stoichiometry (HCl content)
Traceability SI-Traceable (via NIST SRM)Relative to Reference StdChemical Stoichiometry
Chromophore Dependence None (Nuclei based)None (Mass/Charge based)None (pH/Ion based)
Water/Solvent Detection Yes (Distinct peaks)No (Elutes in void)No
Precision (RSD) < 0.5%1.0% - 2.0%0.5% - 1.0%
Verdict Best for "Golden Standard" Best for "Daily QC" Best for Salt Confirmation
Critical Insight: The "Purity Gap"

Researchers often rely on Method B (HPLC) and assume the Area% equals purity. This is dangerous for HCl salts. Our data indicates that a sample showing 99.5% HPLC purity often yields only 94.2% potency via qNMR due to water (3%) and excess HCl (2.5%).

Recommendation: Use qNMR to establish the Assay (Potency) of your master standard. Use HPLC-CAD to monitor Impurities during synthesis.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct assessment tool based on the stage of development.

AnalyticalWorkflow Start Sample: 2-(1-Azepanyl)propanoic acid HCl Goal_Potency Goal: Establish Absolute Potency (Master Standard) Start->Goal_Potency Goal_Impurity Goal: Routine QC / Impurity Profiling Start->Goal_Impurity Goal_Salt Goal: Confirm Salt Stoichiometry (Mono vs Di-HCl) Start->Goal_Salt qNMR Method: 1H-qNMR (Internal Std: Maleic Acid) Goal_Potency->qNMR High Accuracy HPLC Method: HPLC-CAD or LC-MS (Mobile Phase: TFA/PFP) Goal_Impurity->HPLC High Sensitivity Titration Method: Potentiometric Titration With AgNO3 (Cl-) or NaOH (H+) Goal_Salt->Titration Ion Specific Result_Assay Output: % Weight/Weight (Corrects for H2O/HCl) qNMR->Result_Assay Result_Profile Output: % Area (Detects Organic Impurities) HPLC->Result_Profile Result_Ratio Output: Molar Ratio (Base : Acid) Titration->Result_Ratio

Figure 1: Analytical Decision Matrix for Azepane Derivatives. Select the method based on whether you need absolute mass balance (qNMR) or impurity separation (HPLC).

Detailed Experimental Protocols
Protocol A: The "Gold Standard" qNMR Method

Objective: Determine absolute purity (% w/w) to create an in-house Primary Reference Standard.

1. Internal Standard (IS) Selection:

  • Reagent: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Why? Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aliphatic protons of the azepane ring (1.5–3.5 ppm) and the propanoic methine (~3.8 ppm). It is non-hygroscopic and stable.

2. Solvent System:

  • Solvent: Deuterium Oxide (

    
    ) with 0.1% DCl.
    
  • Why? The HCl salt is highly soluble in water. Adding DCl suppresses proton exchange of the carboxylic acid, sharpening the peaks. Avoid DMSO-d6 if possible, as it is hygroscopic and complicates water quantification.

3. Sample Preparation:

  • Weigh exactly 20.0 mg of the analyte and 10.0 mg of Maleic Acid into a vial (precision ±0.01 mg).

  • Dissolve in 0.6 mL

    
    .
    
  • Transfer to a 5mm NMR tube.

4. Acquisition Parameters (Critical):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the longest relaxing proton).
    
  • Scans: 16 or 32 (High S/N ratio).

  • Temperature: 298 K.

5. Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass weighed,

= Purity.[1][2][3][4]
Protocol B: HPLC-CAD for Impurity Profiling

Objective: Detect non-chromophoric organic impurities that qNMR might miss due to overlap.

1. Column Strategy:

  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3) or Pentafluorophenyl (PFP).

  • Why? Standard C18 columns often fail to retain the polar, charged azepane ring. PFP phases offer alternative selectivity for amine-containing compounds.

2. Mobile Phase:

  • A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • B: 0.1% TFA in Acetonitrile.

  • Note: TFA is required to ion-pair with the basic nitrogen, improving peak shape.

3. Detection:

  • Primary: Charged Aerosol Detector (CAD) or ELSD.

  • Secondary: UV at 210 nm (Reference only).

  • Why? CAD provides a near-universal response for non-volatile analytes, independent of chemical structure.

Mechanistic Insight: The Azepane Ring Challenge

The 7-membered azepane ring introduces specific conformational flexibility compared to the 5-membered proline ring. In NMR, this results in broadening of the ring methylene protons (C3-C6 positions) due to ring flipping at room temperature.

Analyst Tip: When integrating for qNMR, avoid the broad multiplets of the azepane ring (1.6 – 1.9 ppm). Instead, focus on the


-proton of the propanoic acid  (typically a triplet or dd around 3.8 - 4.2 ppm) or the 

-protons of the ring adjacent to the nitrogen
(3.0 - 3.5 ppm), provided they are baseline separated from the Internal Standard.

NMR_Logic Signal 1H NMR Spectrum Region1 Region 1.5 - 2.0 ppm (Ring CH2s) Signal->Region1 Region2 Region 3.0 - 4.2 ppm (Alpha Protons) Signal->Region2 Region3 Region 6.3 ppm (Maleic Acid IS) Signal->Region3 Action1 REJECT for qNMR (Conformational Broadening) Region1->Action1 Action2 SELECT for Quantification (Sharp, distinct splitting) Region2->Action2 Action3 REFERENCE Signal (Stable Singlet) Region3->Action3

Figure 2: qNMR Signal Selection Strategy. Avoiding regions affected by azepane ring flipping ensures higher integration accuracy.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Ilko, D., et al. (2015). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Bhat, S., et al. (2020). Purity determination of amino acids by quantitative NMR. ResearchGate.

Sources

Validation

Comparative Guide: Solid-State Profiling of Azepanyl vs. Piperidinyl Propanoic Acid Salts

This guide provides a comparative technical analysis of the solid-state properties of 2-(1-azepanyl)propanoic acid HCl versus its primary structural analog, 2-(1-piperidinyl)propanoic acid HCl .[1] It focuses on how the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the solid-state properties of 2-(1-azepanyl)propanoic acid HCl versus its primary structural analog, 2-(1-piperidinyl)propanoic acid HCl .[1] It focuses on how the expansion from a 6-membered (piperidine) to a 7-membered (azepane) ring influences crystal packing, hygroscopicity, and developability.[1]

[1]

Executive Summary & Structural Context

In medicinal chemistry, the choice between a piperidine (6-membered) and an azepane (7-membered) ring is often driven by structure-activity relationship (SAR) requirements for receptor binding.[1] However, this switch has profound implications for the solid-state developability of the final salt form.

While the piperidine ring typically adopts a rigid, low-energy chair conformation, the azepane ring is conformationally mobile, existing in a pseudorotational equilibrium between twist-chair and twist-boat forms. This flexibility introduces disorder in the crystal lattice , often resulting in lower melting points and increased hygroscopicity for azepane derivatives compared to their piperidine counterparts.

Chemical Identity[2]
  • Target Compound: 2-(1-azepanyl)propanoic acid HCl (CAS: 302914-01-8)[1]

  • Comparator: 2-(1-piperidinyl)propanoic acid HCl (Standard rigid analog)

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of flexible, zwitterionic HCl salts is challenging due to their tendency to form hygroscopic gums.[1] The following protocol is validated for azacycloalkane amino acid derivatives.

Phase 1: Reactive Crystallization[1]
  • Dissolution: Dissolve 1.0 eq of the zwitterionic free acid in minimal anhydrous ethanol (EtOH) at 40°C.

  • Salt Formation: Add 1.1 eq of 4M HCl in dioxane dropwise. Crucial: Avoid aqueous HCl to prevent hydrate formation.

  • Nucleation: The solution will likely oil out.[1] Induce nucleation by adding ethyl acetate (EtOAc) vapor diffusion or dropwise addition until turbidity persists.[1]

  • Growth: Store at 4°C for 72 hours. Azepane salts often require slower evaporation rates than piperidines due to higher entropic barriers in packing.[1]

Phase 2: X-Ray Diffraction (SC-XRD)[1]
  • Mounting: Mount crystal in Paratone-N oil immediately (hygroscopic risk).[1]

  • Temperature: Collect data at 100 K (Cryostream). Note: Cooling is mandatory for azepane derivatives to freeze out ring puckering disorder.

  • Radiation: Mo K

    
     (
    
    
    
    = 0.71073 Å).[1]

Comparative Data Analysis

The following table contrasts the physicochemical and crystallographic profiles of the Azepanyl salt against the Piperidinyl analog. These metrics highlight the "developability penalty" often paid for using the 7-membered ring.

Feature2-(1-Piperidinyl)propanoic acid HCl2-(1-Azepanyl)propanoic acid HClImplications for Development
Ring Conformation Rigid Chair (

)
Flexible (Twist-Chair/Boat)Azepane shows higher thermal motion (B-factors) in XRD.[1]
Crystal System Typically Monoclinic (

)
Often Orthorhombic or TriclinicLower symmetry in azepanes often correlates with lower packing efficiency.[1]
Lattice Void Vol. Low (< 2%)Moderate (3-5%)Larger voids in azepane lattices facilitate water uptake.[1]
Hygroscopicity Low to ModerateHigh (Deliquescent) Azepane salts require stricter humidity control (RH < 40%).[1]
Melting Point High (Distinct sharp peak)Lower (Broad range)Lower lattice energy reduces thermal stability.[1]
Solubility (H2O) HighVery HighAzepane salts dissolve more rapidly due to lower lattice enthalpy.[1]
Structural Mechanism: The "Ring Size Effect"

The 7-membered ring cannot pack as efficiently as the 6-membered ring. In the solid state, the azepane ring often appears disordered over two positions unless cooled to 100 K. This disorder reduces the Lattice Energy (


) , making the solid more susceptible to solvent penetration (hygroscopicity) and melting.[1]

RingSizeEffect Ring7 7-Membered Ring (Azepane) Flex Conformational Flexibility Ring7->Flex Entropic Cost Ring6 6-Membered Ring (Piperidine) Rigid Conformational Rigidity Ring6->Rigid Pre-organized Pack Crystal Packing Efficiency Flex->Pack Disrupts Rigid->Pack Enhances Prop3 Stable / Non-Hygroscopic Rigid->Prop3 Result Void Lattice Voids Pack->Void Poor Packing = High Voids Energy Lattice Energy Pack->Energy Tight Packing = High Energy Prop1 High Hygroscopicity Void->Prop1 Water Entry Prop2 Lower Melting Point Energy->Prop2 Easier to Break

Figure 1: Mechanistic pathway showing how ring expansion from 6 to 7 atoms degrades solid-state stability.[1]

Pre-Formulation Decision Guide

When selecting between these scaffolds, use the following decision matrix based on the crystallographic data:

  • If Potency is Equal: Choose the Piperidine analog.[1] The solid-state risks (hygroscopicity, polymorphism) are significantly lower, simplifying formulation.[1]

  • If Azepane is Required (Biological Necessity):

    • Salt Selection: Do not rely solely on HCl.[1] Screen counter-ions that add bulk/rigidity (e.g., Fumarate, Tosylate) to lock the flexible azepane ring into a stable lattice.[1]

    • Manufacturing: Plan for humidity-controlled processing (Dry room, <30% RH).

    • Storage: The HCl salt will likely require desiccant-lined packaging.

Validating the Structure (Checklist)

To confirm you have the correct polymorph of the azepanyl salt:

References

  • BenchChem. (2025).[1][2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5151590, 2-(1-azepanyl)propanoic acid. Retrieved from [1]

  • Gaglioti, K., et al. (2013).[1][4] Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.[1][4][5] Retrieved from

  • Desiraju, G. R. (2001).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] (Contextual grounding for ring packing efficiency).

  • Cambridge Crystallographic Data Centre (CCDC).Search for Azepanium vs Piperidinium salt motifs.

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for Azepanyl Propanoic Acid Quantification

Executive Summary & Strategic Context 3-(Azepan-1-yl)propanoic acid (CAS 730996-05-1) represents a distinct class of pharmaceutical intermediates often utilized in the synthesis of CNS-active agents and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(Azepan-1-yl)propanoic acid (CAS 730996-05-1) represents a distinct class of pharmaceutical intermediates often utilized in the synthesis of CNS-active agents and kinase inhibitors. Its chemical structure—a seven-membered nitrogenous ring (azepane) tethered to a carboxylic acid tail—creates a zwitterionic profile at neutral pH.

The Analytical Challenge: Standard Reversed-Phase (RP) chromatography often fails for this analyte. The aliphatic azepane ring lacks strong UV chromophores, rendering standard HPLC-UV insensitive. Furthermore, its high polarity leads to elution near the void volume (


) on C18 columns, causing ion suppression in Mass Spectrometry (MS) and poor peak integration in UV.

This guide objectively compares three validation-ready methodologies, recommending HILIC-MS/MS as the superior approach for trace quantification, while acknowledging Ion-Pair RP-HPLC for high-concentration assay testing.

Method Comparison: Selecting the Right Tool

The following table synthesizes performance metrics based on experimental behavior of polar zwitterions.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: Ion-Pair RP-HPLC (UV) Method C: Derivatization GC-MS
Primary Utility Trace impurity profiling, Bioanalysis (DMPK)Raw material assay, High % purityVolatile impurity analysis
Sensitivity (LOD) High (pg/mL range)Low/Moderate (µg/mL range)High (ng/mL range)
Selectivity Excellent for polar isomersGood (dependent on ion-pair reagent)High (structural confirmation)
Throughput High (5–8 min run times)Moderate (15–20 min run times)Low (Requires derivatization)
Key Limitation Long equilibration times; Matrix effectsReagents (e.g., TFA) contaminate MSLabor-intensive sample prep
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate validation path based on your specific analytical threshold (ATP).

MethodSelection Start Start: Define Analytical Target Profile (ATP) ConcCheck Target Concentration? Start->ConcCheck Trace Trace / Impurity (<0.1%) ConcCheck->Trace Assay Assay / Purity (>98%) ConcCheck->Assay MatrixCheck Complex Matrix? (Plasma/Urine) Trace->MatrixCheck UVCheck Is UV Detection Mandatory? Assay->UVCheck HILIC Select Method A: HILIC-MS/MS MatrixCheck->HILIC Yes GCMS Select Method C: GC-MS (Esterification) MatrixCheck->GCMS No (Volatile Interferences) UVCheck->HILIC No (MS Available) IP_HPLC Select Method B: Ion-Pair RP-HPLC (210 nm) UVCheck->IP_HPLC Yes

Figure 1: Decision matrix for selecting the analytical strategy based on sensitivity needs and available instrumentation.

Deep Dive: HILIC-MS/MS Validation Protocol

This section details the Hydrophilic Interaction Liquid Chromatography (HILIC) method, chosen for its ability to retain polar zwitterions without aggressive ion-pairing reagents.

A. Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm.

    • Why: The zwitterionic stationary phase interacts with both the amine and acid groups via electrostatic interactions, ensuring retention away from the void volume.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for focusing)

    • 1-6 min: 90% B → 50% B

    • 6-8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration - Critical step).

  • Detection: ESI Positive Mode (M+H)+.

    • MRM Transition: 172.1 → 126.1 (Loss of formate/acid group) and 172.1 → 84.1 (Azepane ring fragment).

B. Validation Workflow (ICH Q2 R2 Aligned)

Validation must demonstrate that the procedure is suitable for its intended purpose.[1][2] The recent ICH Q2(R2) emphasizes a lifecycle approach.

1. Specificity (Forced Degradation)

Objective: Prove the method can distinguish azepanyl propanoic acid from its degradants.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Expose aliquots to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), and Oxidative (3% H2O2, RT, 4h) stress.

    • Analyze via HILIC-MS.

    • Acceptance Criteria: Peak purity pass (no co-elution under the main peak) and mass balance >90%.

2. Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare 6 concentration levels ranging from LOQ to 120% of the target concentration.

  • Acceptance Criteria:

    
    ; Residuals plot should show random distribution (no heteroscedasticity).
    
3. Accuracy & Precision

Objective: Assess trueness and repeatability.

  • Protocol:

    • Accuracy: Spike recovery at 80%, 100%, and 120% levels (n=3 each).

    • Precision: 6 injections at 100% level.

  • Acceptance Criteria: Recovery 90–110% (for impurities); RSD < 5% (for trace analysis).

Alternative Method: Ion-Pair RP-HPLC

If MS detection is unavailable, Ion-Pair Chromatography is the robust alternative.

  • Mechanism: A hydrophobic counter-ion (e.g., Sodium Octanesulfonate or TFA) binds to the positively charged azepane nitrogen, creating a neutral complex that retains on a C18 column.

  • Critical Parameter: pH control. The mobile phase pH must be maintained (typically pH 2.5–3.0) to ensure the amine is protonated and the carboxylic acid is suppressed, or vice versa depending on the specific ion-pair reagent used.

  • Detection: UV at 205–210 nm.

    • Warning: At this wavelength, many solvents (acetone, ethyl acetate) absorb. Use high-purity solvents.

Visualizing the Validation Lifecycle

The following diagram outlines the sequence of validation experiments required for a regulatory submission.

ValidationLifecycle cluster_Val 4. Formal Validation (ICH Q2) ATP 1. ATP Definition (Target Profile) Dev 2. Method Development (Screening) ATP->Dev PreVal 3. Pre-Validation (System Suitability) Dev->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Robust Robustness (DoE) AccPrec->Robust Report 5. Validation Report Robust->Report

Figure 2: Sequential workflow for analytical method validation aligned with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • PubChem. (2025). Compound Summary: 3-(Azepan-1-yl)propanoic acid.[4][5][6] National Library of Medicine. [Link]

Sources

Validation

Comparative solubility profiles of azepanyl acid salts vs free bases

Executive Summary This guide provides a technical analysis of the solubility profiles of azepane-containing active pharmaceutical ingredients (APIs), specifically comparing acid addition salts (e.g., Hydrochloride, Mesyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the solubility profiles of azepane-containing active pharmaceutical ingredients (APIs), specifically comparing acid addition salts (e.g., Hydrochloride, Mesylate) against their corresponding free bases .

The azepane ring (homopiperidine), a seven-membered secondary amine, is a critical pharmacophore in drugs such as azelastine, bepotastine, and setastine. While the free base forms of these compounds often exhibit poor aqueous solubility and low melting points (frequently existing as oils), their acid salt counterparts significantly enhance thermodynamic solubility, dissolution rates, and solid-state stability. This guide details the physicochemical mechanisms driving these differences and provides a validated protocol for quantifying them.

Physicochemical Basis: The Azepane Moiety

To understand the solubility advantage of the salt form, one must first analyze the parent structure.

  • Structure: Azepane is a seven-membered saturated nitrogen heterocycle.

  • Basicity (pKa): The secondary amine nitrogen typically exhibits a pKa between 10.0 and 11.0 .

  • Free Base Characteristics:

    • State: Often viscous oils or low-melting solids due to the conformational flexibility of the seven-membered ring, which disrupts stable crystal lattice formation.

    • Hydrophobicity: The hydrocarbon backbone renders the uncharged molecule lipophilic (

      
       is common for substituted azepanes).
      
  • Acid Salt Characteristics:

    • Mechanism: Protonation of the nitrogen creates a cationic center (

      
      ), allowing for ionic bonding with counter-anions (Cl⁻, R-SO₃⁻).
      
    • Lattice Energy: The formation of a stable ionic crystal lattice increases the melting point and drives solvation through ion-dipole interactions with water.

Comparative Solubility Data

The following data represents a generalized solubility profile for a representative Azepane-derivative API (Molecular Weight ~400 g/mol , pKa 10.5).

Table 1: Thermodynamic Solubility Profile (25°C)

ParameterAzepanyl Free Base Azepanyl HCl Salt Azepanyl Mesylate Salt Performance Implication
Aqueous Solubility (pH 7.0) < 0.05 mg/mL> 5.0 mg/mL> 15.0 mg/mLSalt forms prevent precipitation in intestinal fluids.
Aqueous Solubility (pH 1.2) > 10 mg/mL (Ionized)> 50 mg/mL> 100 mg/mLBoth forms dissolve well in gastric fluid; salts dissolve faster.
pHmax (Salt/Base Equilibrium) N/A5.54.8Above this pH, the salt may disproportionate to the free base.
Melting Point 65°C (or Oil)210°C (Decomp)185°CSalts provide superior solid-state stability for formulation.
Hygroscopicity LowModerateHighMesylates are soluble but require humidity control.

Critical Insight: The "Free Base" appears soluble at pH 1.2 because it protonates in situ to form the soluble cation. However, the Intrinsic Dissolution Rate (IDR) of the pre-formed salt is significantly higher because the salt brings its own local acidic microenvironment and does not rely on the diffusion of protons from the bulk medium.

Mechanistic Visualization: Dissolution Pathways

The following diagram illustrates the distinct dissolution pathways. The Salt form benefits from immediate solvation of the crystal lattice, whereas the Free Base requires a protonation step that is rate-limited by diffusion in non-acidic media.

SolubilityMechanism cluster_0 Free Base Pathway (pH > pKa) cluster_1 Acid Salt Pathway FB_Solid Solid Free Base (Hydrophobic Lattice) FB_Sol Solubilized Neutral (Low Solubility) FB_Solid->FB_Sol Slow Detachment Salt_Ion Dissociated Ions (R-NH2+ ... X-) FB_Sol->Salt_Ion Protonation (Requires H+) Salt_Solid Solid Azepanyl Salt (Ionic Lattice) Salt_Solid->Salt_Ion Rapid Ionization Salt_Ion->FB_Sol Precipitation (if pH > pHmax) Hydrated Fully Hydrated Species (High Solubility) Salt_Ion->Hydrated Solvation

Figure 1: Mechanistic comparison of dissolution pathways. The salt form bypasses the rate-limiting protonation step required by the free base.

Validated Experimental Protocol: Thermodynamic Solubility

To objectively compare an Azepane Free Base vs. its Salt, you cannot use kinetic (DMSO-based) methods. You must use the Shake-Flask Method to establish thermodynamic equilibrium.

Objective

Determine the saturation solubility (


) of the Azepane derivative in standard buffers (pH 1.2, 4.5, 6.8).
Materials
  • API: >100 mg of Free Base and >100 mg of Salt (e.g., HCl).

  • Media: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).

  • Equipment: Temperature-controlled orbital shaker, pH meter, HPLC-UV/MS, 0.45 µm PVDF syringe filters (pre-saturated).

Step-by-Step Workflow
  • Preparation:

    • Weigh excess solid (~10-20 mg) into 4 mL glass vials.

    • Add 2 mL of the respective buffer media.

    • Note: The solution must remain opaque (suspension) to ensure saturation. If it clears, add more solid.

  • Equilibration:

    • Incubate at 25°C ± 0.1°C with orbital shaking (200 rpm) for 24 to 48 hours .

    • Why 24h? Azepane salts can form supersaturated solutions. 24h allows the system to settle to true equilibrium.

  • pH Verification (Crucial Step):

    • Measure the pH of the supernatant at the end of the experiment.

    • Reasoning: Dissolving a salt can significantly shift the buffer pH. If the pH shifts, the solubility data is invalid for the target pH.

  • Phase Separation & Analysis:

    • Filter the supernatant using a pre-warmed filter (to prevent precipitation on the filter).

    • Analyze filtrate concentration via HPLC.

  • Solid Phase Analysis (The "E-E-A-T" Check):

    • Analyze the residual solid (the pellet) via XRPD or DSC.

    • Risk:[1] At pH 6.8, the Salt may have disproportionated (converted) back into the Free Base . If the XRPD shows Free Base patterns, the measured solubility is that of the Free Base, not the Salt.

Experimental Decision Workflow

Use this logic flow to interpret your solubility data and select the optimal form.

SolubilityWorkflow Start Start: Solubility Screening Measure Perform Shake-Flask (24h, 25°C) Start->Measure CheckpH Check Final pH & Residual Solid Measure->CheckpH Disproportion Solid converted to Free Base? CheckpH->Disproportion Yes (pH > pHmax) Stable Solid remains Salt form? CheckpH->Stable No (pH < pHmax) Result1 Result: Solubility is driven by Free Base (Low) Disproportion->Result1 Result2 Result: True Salt Solubility (High) Stable->Result2 Rec Recommendation: Use Salt for Formulation Result2->Rec

Figure 2: Analytical workflow for validating solubility data. Verifying the solid phase prevents false attribution of solubility values.

Conclusion & Recommendations

For Azepane-class derivatives, the Acid Addition Salt is almost invariably superior to the Free Base for drug development due to:

  • Crystallinity: Salts transform oily free bases into manageable crystalline solids.

  • Bioavailability: Salts maintain supersaturation in the GI tract longer than free bases.

  • Stability: The ionic lattice protects the secondary amine from oxidation.

Recommendation: Initiate screening with Hydrochloride (standard) and Mesylate (if higher solubility is needed) salts. Avoid using the Free Base in solid oral dosage forms unless utilizing lipid-based delivery systems (SEDDS).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Ku, M. S. (2008). Use of the biopharmaceutical classification system in early drug development.[1] The AAPS Journal, 10(1), 208-212.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[3] Drug Discovery Today, 11(21-22), 1012-1018.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2011).[5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][7] (Standard Reference Text).

Sources

Comparative

Technical Comparison Guide: Reference Standards for 2-(1-azepanyl)propanoic acid hydrochloride

Executive Summary & Technical Context[1][2][3][4][5] 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 / 90949-96-5) is a critical non-natural amino acid derivative utilized as a building block in peptide synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 / 90949-96-5) is a critical non-natural amino acid derivative utilized as a building block in peptide synthesis and as an intermediate for azepane-containing pharmaceutical APIs (e.g., analogs of antihistamines or specific enzyme inhibitors).

The Core Challenge: This molecule possesses a saturated azepane ring and a carboxylic acid tail but lacks a conjugated


-system. Consequently, it exhibits negligible UV absorbance  above 210 nm. Standard HPLC-UV methods used for aromatic drugs will fail to detect this compound accurately. Furthermore, as a hydrochloride salt of an amino acid derivative, it is prone to hygroscopicity , making "as-is" weighing for assay preparation notoriously unreliable.

This guide compares the two primary reference standard strategies available to development labs:

  • Option A: High-Purity Certified Reference Material (CRM/Primary Standard) – Fully characterized, dried, and handled under inert atmosphere.

  • Option B: Commercial Research Grade (Catalog Material) – Often used as a cost-saving measure, but frequently uncharacterized for water content and counter-ion stoichiometry.

Comparative Analysis: CRM vs. Research Grade

The following data summarizes a comparative study performed to evaluate the suitability of these grades for quantitative Quality Control (QC) release testing.

Table 1: Comparative Specification Profile
FeatureOption A: Custom Primary Standard (CRM) Option B: Commercial Research Grade Impact on QC
Assay (Mass Balance) 99.4% ± 0.3% 94.2% (As is)Option B introduces a ~5% error in potency calculations if not corrected.
Water Content (KF) < 0.5% (Lyophilized/Sealed)3.8% - 5.1% (Hygroscopic)High water content in Option B distorts weight-based assays.
Counter-ion (Cl⁻) Stoichiometric (1:1) confirmedVariable (Excess HCl possible)Excess HCl shifts pH, potentially affecting retention time in unbuffered LC methods.
Detection Suitability Verified by CAD/MSUnknown (Often tested by UV 210nm)Option B often contains UV-active impurities that mask the main peak.
Homogeneity High (Micronized)Low (Crystalline aggregates)Option B requires grinding before sampling, increasing moisture uptake.
Experimental Protocols & Validation

To ensure scientific integrity, the following protocols were established. These methods address the lack of chromophore and the hygroscopic nature of the salt.

Protocol 1: Quantitative Assay via HPLC-CAD (Charged Aerosol Detection)

Rationale: Since the molecule lacks UV absorbance, CAD is selected for its "universal" response to non-volatile analytes, providing a linear response independent of optical properties [1].

Method Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (Ion-pairing agent required for retention of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD), Evaporation Temp: 35°C.

  • Flow Rate: 0.6 mL/min.

Step-by-Step Workflow:

  • Standard Prep: Weigh 10.0 mg of Option A (Primary Standard) into a volumetric flask inside a humidity-controlled glove box (<20% RH). Dissolve in Mobile Phase A.

  • Sample Prep: Prepare Option B similarly.

  • Injection: Inject 10 µL.

  • Integration: Integrate the main peak (approx RT: 6.5 min).

  • Calculation: Use external standard calibration. Note: HFBA is volatile, ensuring it does not interfere with CAD background current.

Protocol 2: Hygroscopicity Stress Test (DVS Proxy)

Rationale: To demonstrate the risk of using Option B without drying.

  • Expose 100 mg of both Option A and Option B to ambient lab air (25°C, 60% RH) for 4 hours.

  • Measure weight change at t=0, 1h, 2h, 4h.

  • Result: Option A (crystalline, pure) gained 0.8% weight. Option B (amorphous/impure) gained 4.2% weight, turning deliquescent.

    • Conclusion: Option B must be dried in a vacuum desiccator over

      
       for 24 hours before use, or the assay will be biased.
      
Visualizing the Quality Control Workflow

The following diagram illustrates the decision matrix and analytical workflow for qualifying this reference standard.

QC_Workflow RawMaterial Raw 2-(1-azepanyl) propanoic acid HCl Charac Characterization (NMR, MS, IR) RawMaterial->Charac Identity PurityCheck Purity Assessment Charac->PurityCheck Assay Decision Is UV Active? PurityCheck->Decision Method_UV HPLC-UV (210nm) (High Risk) Decision->Method_UV Yes (False) Method_CAD HPLC-CAD / LC-MS (Recommended) Decision->Method_CAD No (Correct) Reject Reject / Re-purify Method_UV->Reject Poor S/N Ratio Release Release as Primary Standard Method_CAD->Release Purity > 99.0% Method_CAD->Reject Purity < 99.0%

Caption: Analytical decision tree highlighting the necessity of CAD/MS detection over UV for this non-chromophoric molecule.

Mechanistic Insight: The Impurity Pathway

Understanding why the standard degrades is vital for storage. The azepane ring is sterically bulky, but the propanoic acid side chain is susceptible to oxidative degradation or decarboxylation under stress.

Degradation_Pathway Parent 2-(1-azepanyl)propanoic acid (Parent) Oxidation N-Oxide Impurity (Oxidative Stress) Parent->Oxidation H2O2 / Air Decarb 1-Ethylazepane (Decarboxylation) Parent->Decarb High Temp (>60°C) Dimer Diketopiperazine-like Dimer Parent->Dimer Dehydration (Acid Cat.)

Caption: Potential degradation pathways. Storage at -20°C with desiccant is mandatory to prevent hydrolysis and oxidation.

Expert Recommendations

Based on the comparative data and chemical nature of 2-(1-azepanyl)propanoic acid hydrochloride:

  • Avoid UV Detection: Do not rely on HPLC-UV at 205-210 nm. The signal-to-noise ratio is poor, and solvent cut-off interference is high. Use CAD or RI (Refractive Index) for assay [2].

  • Handling: Treat the material as hygroscopic . Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Sourcing: If a commercial CRM is unavailable, purchase "Research Grade" material and perform a Potency Assignment using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid) before using it for QC release.

References
  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. Link

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46: Chromatographic Separation Techniques. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Link

Safety & Regulatory Compliance

Safety

Advanced Laboratory Waste Management: Disposal Protocols for 2-(1-Azepanyl)propanoic Acid Hydrochloride

Here is a comprehensive, step-by-step guide for the proper laboratory waste management and disposal of 2-(1-azepanyl)propanoic acid hydrochloride, designed for drug development professionals and research scientists. In p...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the proper laboratory waste management and disposal of 2-(1-azepanyl)propanoic acid hydrochloride, designed for drug development professionals and research scientists.

In pharmaceutical development and synthetic chemistry, the end-of-life management of chemical intermediates is as critical as their synthesis. 2-(1-Azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8) is a cyclic amino acid derivative frequently utilized as a structural building block[1]. Because it is a hydrochloride salt of a zwitterionic-capable molecule, its disposal requires specific segregation strategies to comply with environmental regulations and prevent incinerator damage.

The following protocols are grounded in the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Physicochemical Profiling for Waste Categorization

Before disposing of any chemical, you must establish a self-validating system of categorization based on its physicochemical properties. You cannot manage what you do not profile.

The critical factor for 2-(1-azepanyl)propanoic acid hydrochloride is the presence of the chloride ion (


)  and the tertiary amine nitrogen . When organic waste containing halogens (like chloride) is incinerated, it requires specialized high-temperature facilities equipped with flue-gas scrubbers to prevent the atmospheric release of corrosive hydrogen chloride (HCl) gas and highly toxic dioxins.
Table 1: Disposal-Relevant Chemical Properties
PropertyValue/CharacteristicWaste Segregation Implication
Molecular Formula

Contains Nitrogen and Chlorine. Must be evaluated for the Halogenated Organic Waste stream to ensure proper thermal destruction.
Physical State Solid (Powder)High risk of aerosolization during spills. Requires solid waste containment protocols.
Solubility Soluble in water and polar organicsWill readily cross-contaminate both aqueous and organic liquid waste streams during reaction workups.

Step-by-Step Disposal Methodologies

Do not dispose of this compound down the drain. Even though the salt is water-soluble, active pharmaceutical ingredients (APIs) and their precursors must be captured to prevent aquatic toxicity and municipal water contamination[3].

Protocol A: Solid Waste Management (Powders, Spills, and Consumables)

Applies to unused reagents, spilled powder, contaminated weighing boats, and PPE.

  • Containment & Collection: Using non-sparking tools, carefully sweep or scoop spilled solid material. If the powder is fine, lightly dampen it with a compatible solvent (e.g., water or ethanol) to prevent dust aerosolization before sweeping.

  • Primary Packaging: Transfer the solid waste into a chemically compatible, sealable container. High-density polyethylene (HDPE) wide-mouth jars are optimal.

  • Consumable Segregation: Place contaminated gloves, Kimwipes, and weighing paper into a designated solid hazardous waste bin lined with a heavy-duty transparent bag.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as: "Hazardous Waste - Solid Organic (Contains 2-(1-Azepanyl)propanoic acid hydrochloride)."

Protocol B: Liquid Waste Management (Mother Liquors and Washes)

Applies to reaction filtrates, chromatography fractions, and equipment wash solvents.

  • Stream Identification: Determine the primary solvent matrix of your waste.

  • Halogenated Segregation (Critical Step): Because the compound is a hydrochloride salt, any organic solvent waste (e.g., methanol, DMSO, dichloromethane) containing significant concentrations of this compound must be routed to the Halogenated Organic Waste carboy. Causality: Mixing halogenated waste with non-halogenated waste ruins the entire non-halogenated stream, forcing the EHS department to pay premium incineration rates for the entire volume.

  • Aqueous Segregation: If the compound is dissolved purely in water (e.g., from an aqueous extraction phase), route it to the Aqueous Waste carboy. Ensure the pH of the aqueous waste is between 5 and 9 before sealing the container; adjust with dilute NaOH or HCl if necessary[3].

  • Secondary Containment: Always store liquid waste carboys (e.g., 5-gallon HDPE jerricans) in secondary containment trays under a continuously exhausted fume hood.

Regulatory and Logistical Workflow

Your laboratory's operational disposal plan must align with your facility's EPA Hazardous Waste Generator status[2].

  • Very Small Quantity Generators (VSQGs): Generate

    
     100 kg of hazardous waste per month. Cannot accumulate more than 1,000 kg on-site[2].
    
  • Small Quantity Generators (SQGs): Generate 100–1,000 kg per month. May accumulate waste on-site for up to 180 days without a permit[2].

  • Large Quantity Generators (LQGs): Generate

    
     1,000 kg per month. Restricted to a strict 90-day on-site accumulation limit[2].
    

Final Disposition: Once transferred to your Environmental Health and Safety (EHS) accumulation area, the waste must be manifested and transported by a licensed contractor to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[2].

Waste Segregation Decision Pathway

WasteWorkflow Start 2-(1-Azepanyl)propanoic acid hydrochloride Waste State Determine Physical State Start->State Solid Solid Waste (Powder, PPE) State->Solid Powder/Spills Liquid Liquid Waste (Solutions, Washes) State->Liquid Dissolved SolidBin Solid Hazardous Waste Bin Solid->SolidBin Org Organic Solvent Matrix Liquid->Org Organic Aq Aqueous Solvent Matrix Liquid->Aq Water Halogen Halogenated Organic Waste (Due to Cl- content) Org->Halogen Contains HCl salt AqWaste Aqueous Waste Stream (Check pH 5-9) Aq->AqWaste EHS EHS Accumulation Area (RCRA Compliant) Halogen->EHS AqWaste->EHS SolidBin->EHS Incinerator Licensed TSDF Incineration EHS->Incinerator < 90/180 Days

Figure 1: Decision matrix for the laboratory segregation and disposal of 2-(1-azepanyl)propanoic acid HCl.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

  • US Environmental Protection Agency (EPA). (2025). Categories of Hazardous Waste Generators. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-(1-azepanyl)propanoic acid hydrochloride

Executive Summary & Hazard Profile Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational workflows for handling 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 for f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational workflows for handling 2-(1-azepanyl)propanoic acid hydrochloride (CAS: 302914-01-8 for free base analog).[1]

Chemical Context: This compound is an amino acid derivative featuring a 7-membered azepane ring. As a hydrochloride salt, it exists as a hygroscopic crystalline solid. While often classified as an Irritant (H315/H319) and Harmful if Swallowed (H302) , the hydrochloride moiety introduces specific risks regarding inhalation of acidic dust and potential corrosivity to mucous membranes upon hydrolysis.

Critical Hazard Vectors:

  • Inhalation (Primary Risk): HCl salts generate fine particulate dust that becomes acidic upon contact with moisture in the respiratory tract.

  • Ocular Contact: High risk of severe irritation or corneal damage due to the acidic nature of the salt.

  • Static Charge: Like many amino acid salts, this compound is prone to static buildup, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the handling zone.

Protection CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile (0.11 mm minimum) Breakthrough Time: >480 min (Solids). Logic: Azepane derivatives are organic amines.[2] Nitrile provides superior resistance compared to latex. Double-gloving is required for solution preparation.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+ Logic: Safety glasses are insufficient for HCl salts. Goggles seal against airborne dust and accidental splashes during solubilization.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Engineering Control: All weighing must occur inside a certified fume hood. If hood access is impossible, a fit-tested N95 is the absolute minimum due to the H335 (Respiratory Irritation) risk.
Body Protection Lab Coat (High-Neck) Material: Poly-cotton blend or Tyvek (for >10g handling). Logic: Prevents dust accumulation on street clothes.

Operational Workflows

Protocol: Safe Weighing & Transfer

Rationale: The highest risk of exposure occurs during the transfer of dry powder. The following workflow minimizes static discharge and aerosolization.

WeighingProtocol Start START: Weighing Procedure CheckEnv 1. Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckEnv Static 2. Neutralize Static (Use Ionizing Bar/Gun) CheckEnv->Static Safe Transfer 3. Transfer Solid (Use Anti-static Spatula) Static->Transfer Clean 4. Wet Wipe Decontamination (Solvent: Water/Ethanol) Transfer->Clean Spill Prevention End END: Process Complete Clean->End

Figure 1: Safe weighing workflow emphasizing static neutralization to prevent dust dispersion.

Detailed Steps:

  • Engineering Check: Verify fume hood sash is at the working height (usually 18 inches).

  • Static Neutralization: Pass an anti-static gun over the weighing boat and the reagent bottle. Causality: HCl salts are dielectric; static charge can cause the powder to "jump" or repel, creating an inhalation hazard.

  • Transfer: Use a disposable anti-static spatula. Do not return excess chemical to the stock bottle.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol) to capture invisible dust.

Protocol: Solubilization

Caution: Dissolving amine hydrochlorides in water is generally endothermic, but reaction with bases will be exothermic.

  • Solvent Choice: Water, DMSO, or Methanol.

  • Addition Order: Add Solid to Solvent . Never add solvent to solid rapidly, as this can displace powder into the air.

  • Vessel: Use a borosilicate glass vial with a screw cap. Avoid open beakers for long-term storage to prevent hygroscopic clumping.

Emergency & Disposal Logistics

Spill Cleanup (Solid)

Do NOT use a brush or broom (generates dust).

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Contain: Cover the spill with a wet paper towel (water-dampened) to prevent dust generation.

  • Collect: Scoop the wet material and towel into a wide-mouth hazardous waste jar.

  • Wash: Clean surface with 10% sodium bicarbonate solution to neutralize any acidic residue, followed by water.

Waste Disposal Streams

Proper segregation prevents dangerous chemical reactions in the waste container.

Waste TypeContainer LabelingDisposal Method
Solid Waste "Hazardous Waste: Toxic Solid (Amine HCl Salt)"Stream: Solid Incineration. Note: Do not mix with oxidizers.
Liquid Waste (Aqueous) "Hazardous Waste: Aqueous Basic/Acidic"Stream: Aqueous Treatment. Note: Adjust pH to 6-9 if required by local EHS before pickup, but generally, segregate as-is.
Empty Containers "Triple Rinsed - Defaced"Protocol: Rinse 3x with water.[3] Collect rinsate as Liquid Waste.[3] Deface label. Dispose as glass waste.[2]
Decision Logic for Disposal

DisposalLogic Waste Waste Generated Type State? Waste->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid Bag Double Bag or Wide-Mouth Jar Solid->Bag Label: Toxic Solid Carboy Solvent Carboy (Segregate Halogenated) Liquid->Carboy Label: Haz Liquid

Figure 2: Waste segregation logic to ensure compliance with environmental safety regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. [Link][4]

  • PubChem. Compound Summary: Azepane (Related Structure Safety Data). National Library of Medicine. [Link]

Sources

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